molecular formula C9H11BrN2O B1440222 4-(2-Bromopyridin-4-yl)morpholine CAS No. 1049023-41-7

4-(2-Bromopyridin-4-yl)morpholine

Cat. No.: B1440222
CAS No.: 1049023-41-7
M. Wt: 243.1 g/mol
InChI Key: JCRVQCRLFOBEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromopyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Bromopyridin-4-yl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Bromopyridin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromopyridin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromopyridin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVQCRLFOBEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671722
Record name 4-(2-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049023-41-7
Record name 4-(2-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromopyridin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromopyridin-4-yl)morpholine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring holds a privileged position due to its ability to engage in various biological interactions and its synthetic versatility. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. 4-(2-Bromopyridin-4-yl)morpholine has emerged as a particularly valuable building block for medicinal chemists, especially in the pursuit of novel kinase inhibitors. Its unique arrangement of a reactive bromine atom, an electron-donating morpholine group, and the inherent characteristics of the pyridine ring provides a powerful platform for the construction of complex and potent bioactive molecules.

This technical guide offers an in-depth exploration of 4-(2-Bromopyridin-4-yl)morpholine, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, and illuminate its critical role as a synthetic intermediate in the development of targeted therapies, with a focus on the PI3K/Akt/mTOR signaling pathway.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is paramount for its effective application in multi-step syntheses. The key identifiers and physicochemical properties of 4-(2-Bromopyridin-4-yl)morpholine are summarized below.

PropertyValue
IUPAC Name 4-(2-Bromopyridin-4-yl)morpholine
CAS Number 1049023-41-7[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Appearance Off-white to light yellow solid (typical)
Melting Point Not explicitly reported in literature
Boiling Point Not explicitly reported in literature
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMF)
Storage Conditions Store in a dry, dark place at 2-8°C[2]

Structural Features and Spectroscopic Data Interpretation:

  • ¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons. The proton at C5 (between the two substituents) will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will be a singlet or a narrowly split doublet, and the proton at C6 will be a doublet. The morpholine protons will typically appear as two multiplets around 3.3-3.8 ppm, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

  • ¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons and two signals for the morpholine carbons. The carbon attached to the bromine (C2) will be significantly downfield. The carbon attached to the morpholine (C4) will also be downfield due to the deshielding effect of the nitrogen atom. The morpholine carbons typically appear in the range of 45-70 ppm.[5]

Synthesis of 4-(2-Bromopyridin-4-yl)morpholine: A Protocol with Mechanistic Insights

The synthesis of 4-(2-Bromopyridin-4-yl)morpholine is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction on a di-substituted pyridine precursor. The choice of starting material and reaction conditions is critical to ensure regioselectivity and high yield. A reliable method involves the reaction of 2,4-dibromopyridine with morpholine.

Causality behind Experimental Choices:

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[6] In 2,4-dibromopyridine, both bromine atoms are potential leaving groups. The regioselectivity of the substitution is influenced by both electronic and steric factors. The 2-position of a pyridine ring is generally more electrophilic than the 3-position. While both the 2- and 4-positions are activated, the outcome can be controlled by reaction conditions. In many cases, substitution at the 4-position is favored.

An alternative and often high-yielding approach utilizes a starting material with a more labile leaving group at the 4-position, such as a fluorine atom. The synthesis of the isomer, 4-(4-bromopyridin-2-yl)morpholine, has been reported with a 90% yield from 4-bromo-2-fluoropyridine and morpholine, highlighting the efficacy of this strategy.[7]

Detailed Step-by-Step Methodology: Synthesis from 2,4-Dichloropyridine

This protocol describes a representative synthesis of 4-(2-chloropyridin-4-yl)morpholine, which can be adapted for the bromo-analogue.

Reaction Scheme:

G start Start Materials: 2,4-Dichloropyridine Morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Nucleophilic Aromatic Substitution (SnAr) start->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-(2-Chloropyridin-4-yl)morpholine purification->product

Caption: Synthetic workflow for 4-(2-halopyridin-4-yl)morpholine.

Materials and Reagents:

  • 2,4-Dichloropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyridine, DMF, morpholine, and potassium carbonate.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 4-(2-Bromopyridin-4-yl)morpholine lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical targets. The morpholine moiety is a privileged structure in medicinal chemistry, often improving aqueous solubility, metabolic stability, and providing a key hydrogen bond acceptor.[8][9] The bromine atom at the 2-position serves as a synthetic handle for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.[10][11][12]

This scaffold is particularly prevalent in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[13][14]

Role in PI3K/mTOR Inhibitor Scaffolds:

Several potent PI3K and mTOR inhibitors feature a core structure where a morpholine-substituted heterocycle is a key pharmacophoric element. For instance, in many PI3K inhibitors, the morpholine oxygen forms a crucial hydrogen bond with a key residue in the hinge region of the kinase's ATP-binding pocket.[15] The 2-position of the pyridine ring is then often elaborated to introduce a substituent that occupies another pocket of the active site, thereby enhancing potency and selectivity.

G cluster_0 Synthesis of Kinase Inhibitor start 4-(2-Bromopyridin-4-yl)morpholine coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate Functionalized 4-morpholinopyridine coupling->intermediate final_steps Further Synthetic Steps intermediate->final_steps inhibitor Final Kinase Inhibitor Drug Candidate final_steps->inhibitor

Caption: Role as a key intermediate in kinase inhibitor synthesis.

While specific, publicly disclosed examples detailing the use of the exact 4-(2-Bromopyridin-4-yl)morpholine isomer are often embedded within the broad claims of patents, the general strategy is well-established in the field. For example, patents for PI3K inhibitors often describe the synthesis of a core structure which is then diversified. The 2-bromo-4-morpholinopyridine scaffold is an ideal starting point for such diversification.

Chemical Reactivity and Further Transformations

The synthetic utility of 4-(2-Bromopyridin-4-yl)morpholine is dictated by the reactivity of the C-Br bond. The electron-withdrawing nature of the pyridine ring, combined with the presence of the bromine atom, makes the 2-position susceptible to a variety of transformations.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. 4-(2-Bromopyridin-4-yl)morpholine can be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to generate 2-aryl-4-morpholinopyridine derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromine atom can be displaced by a variety of primary or secondary amines, allowing for the introduction of diverse nitrogen-containing functionalities at the 2-position.[12]

  • Other Cross-Coupling Reactions: The C-Br bond can also participate in other cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, further expanding its synthetic potential.

Conclusion and Future Outlook

4-(2-Bromopyridin-4-yl)morpholine is a high-value building block in medicinal chemistry, offering a strategic combination of a privileged morpholine moiety and a versatile synthetic handle in the form of a bromine atom on an activated pyridine ring. Its utility in the construction of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in the development of next-generation cancer therapeutics. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of well-designed heterocyclic intermediates like 4-(2-Bromopyridin-4-yl)morpholine will remain a cornerstone of successful drug discovery programs. Future research will likely focus on the development of even more efficient and stereoselective methods for its synthesis and its incorporation into novel and complex molecular architectures.

References

  • Elmenier, M., et al. (2022). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][13]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 27(5), 1523. Available at: [Link]

  • MDPI. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Gao, F., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2. PubChem. Available at: [Link]

  • He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]

  • Sestelo, J. P., & de Lera, Á. R. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(11), 1895. Available at: [Link]

  • ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]

  • Castelli, R., et al. (2019). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Cells, 8(11), 1435. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine. PubChem. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Available at: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available at: [Link]

  • Semantic Scholar. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • ResearchGate. (2021). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • Hussain, A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. Available at: [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Kourounakis, A. P., et al. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

  • Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 31. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). 4-(4-bromopyridin-2-yl)morpholine (C9H11BrN2O). Available at: [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • D'auria, M. (2012). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 17(11), 13175-13191. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine (C007B-059286). Available at: [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]

Sources

What is the structure of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Utility of 4-(2-Bromopyridin-4-yl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-(2-Bromopyridin-4-yl)morpholine, identified by CAS Number 1049023-41-7, is a disubstituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] This compound incorporates two key heterocyclic scaffolds: a pyridine ring and a morpholine ring. The pyridine moiety is a fundamental component in numerous natural products and pharmaceuticals, while the morpholine ring is frequently introduced into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4]

The strategic placement of a bromine atom at the 2-position and a morpholine group at the 4-position of the pyridine ring renders this molecule a highly versatile and valuable building block. The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of further molecular complexity. Concurrently, the 4-morpholino substituent modulates the electronic properties of the pyridine ring and imparts desirable physicochemical characteristics. This guide provides a comprehensive analysis of the structure, synthesis, reactivity, and application of 4-(2-Bromopyridin-4-yl)morpholine, offering a technical resource for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The core structure of 4-(2-Bromopyridin-4-yl)morpholine consists of a morpholine ring attached via its nitrogen atom to the C-4 position of a 2-bromopyridine ring.

Core Components
  • 2-Bromopyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The bromine atom at the C-2 position is a key site for chemical modification. Pyridine and its derivatives are generally weakly basic.[5]

  • Morpholine Ring: A saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. In this molecule, it is typically found in a stable chair conformation. The morpholine moiety is known to improve the solubility and metabolic profile of drug molecules.[4]

Structural Representation

4_2_Bromopyridin_4_yl_morpholine cluster_pyridine cluster_morpholine N1 N C2 C N1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 N_morph N C4->N_morph C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 C_morph1 CH₂ N_morph->C_morph1 C_morph2 CH₂ C_morph1->C_morph2 O_morph O C_morph2->O_morph C_morph3 CH₂ O_morph->C_morph3 C_morph4 CH₂ C_morph3->C_morph4 C_morph4->N_morph

Caption: 2D Structure of 4-(2-Bromopyridin-4-yl)morpholine.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1049023-41-7[1][2]
Molecular Formula C₉H₁₁BrN₂O[1][2]
Molecular Weight 243.10 g/mol [1][2]
Appearance White solid[6]
Storage Sealed in dry, 2-8°C[1][7]
SMILES Code BrC1=NC=CC(N2CCOCC2)=C1[1]

Spectroscopic and Analytical Profile

The structural elucidation of 4-(2-Bromopyridin-4-yl)morpholine is confirmed through standard analytical techniques. The data presented below are based on reported values and predictable spectroscopic patterns for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for the protons on both the pyridine and morpholine rings. A representative spectrum in DMSO-d₆ would show:

    • A doublet for the proton at C-5 of the pyridine ring (~8.01 ppm).

    • A doublet for the proton at C-3 (~7.06 ppm).

    • A doublet of doublets for the proton at C-6 (~6.88 ppm).

    • Two multiplets for the morpholine protons, corresponding to the four protons adjacent to the nitrogen (~3.42-3.54 m) and the four protons adjacent to the oxygen (~3.62-3.73 m).[6]

  • ¹³C NMR: The carbon spectrum would display nine distinct signals corresponding to each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • MS-ESI (m/z): The electrospray ionization mass spectrum typically shows a prominent protonated molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 50.7% and 49.3%, respectively), this peak appears as a characteristic doublet with a ~1:1 intensity ratio at m/z 243.0 and 245.0.[6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule, including C-Br, aromatic C=C and C=N stretching, and C-O-C stretching from the morpholine ring.

Synthesis and Reaction Mechanism

The primary synthetic route to 4-(2-Bromopyridin-4-yl)morpholine is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Protocol

A common and efficient method involves the reaction of a di-substituted pyridine, such as 4-Bromo-2-fluoropyridine or 2,4-dibromopyridine, with morpholine in the presence of a base.[6]

Experimental Protocol Example:

  • Dissolve 4-Bromo-2-fluoropyridine (1.0 eq) in a suitable polar aprotic solvent like DMF.

  • Add morpholine (1.2 eq) and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture in a sealed vessel at 100°C overnight.

  • After cooling, partition the mixture between water and an organic solvent like ethyl acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-Bromopyridin-4-yl)morpholine as a white solid.[6]

Synthesis_Workflow start Start Materials: 4-Bromo-2-fluoropyridine Morpholine Cesium Carbonate DMF reaction Reaction Step: Mix reactants in DMF Heat at 100°C in sealed vial start->reaction workup Aqueous Workup: Partition between EtOAc and H₂O Extract aqueous layer with EtOAc reaction->workup purification Purification: Dry combined organic layers (Na₂SO₄) Evaporate solvent Column Chromatography workup->purification product Final Product: 4-(2-Bromopyridin-4-yl)morpholine purification->product

Sources

The Synthetic Versatility and Pharmacological Significance of 4-(2-Bromopyridin-4-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1049023-41-7[1]

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(2-Bromopyridin-4-yl)morpholine is a heterocyclic building block that has garnered significant attention within the drug discovery landscape. Its structure marries two key pharmacophores: the 2-bromopyridine moiety and the morpholine ring. This combination imparts a unique set of physicochemical properties and synthetic handles that make it an invaluable intermediate in the development of novel therapeutics. The 2-bromopyridine component serves as a versatile precursor for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. Simultaneously, the morpholine ring is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and applications of 4-(2-Bromopyridin-4-yl)morpholine, offering a technical resource for its effective utilization in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(2-Bromopyridin-4-yl)morpholine is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1049023-41-7BLDpharm[1]
Molecular Formula C₉H₁₁BrN₂OBLDpharm
Molecular Weight 243.10 g/mol BLDpharm
Appearance White to off-white solidInternal Expertise
Solubility Soluble in DMSO, Methanol, ChloroformInternal Expertise
Storage 2-8°C, under inert atmosphereBLDpharm

Synthesis of 4-(2-Bromopyridin-4-yl)morpholine: A Methodological Deep Dive

The most common and efficient method for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the pyridine ring by the electron-withdrawing nature of the nitrogen atom and the bromo substituent, facilitating the displacement of a suitable leaving group by the nucleophilic morpholine.

A highly effective starting material for this synthesis is 2,4-dibromopyridine. The differential reactivity of the bromine atoms at the 2- and 4-positions of the pyridine ring is key to the regioselectivity of this reaction. The bromine at the 4-position is more susceptible to nucleophilic attack than the bromine at the 2-position. This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at the 4-position.

Below is a detailed, field-proven protocol for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2,4-Dibromopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add potassium carbonate (2.0 eq) as a base.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-Bromopyridin-4-yl)morpholine as a solid.

Synthesis_Workflow reagents 2,4-Dibromopyridine Morpholine K₂CO₃ DMF reaction Reaction (80-100 °C, 12-24h) reagents->reaction 1. Mix & Heat workup Aqueous Work-up (Water, EtOAc, Brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product 4-(2-Bromopyridin-4-yl)morpholine purification->product 4. Isolate

Caption: Synthetic workflow for 4-(2-Bromopyridin-4-yl)morpholine.

Applications in Drug Discovery and Development

The utility of 4-(2-Bromopyridin-4-yl)morpholine as a building block in drug discovery is multifaceted, primarily revolving around its role as a scaffold for generating libraries of compounds for screening against various biological targets.

A Key Intermediate for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5] The 4-(morpholin-4-yl)pyridine scaffold is a common feature in many kinase inhibitors. The morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the pharmacokinetic properties of the inhibitor. The 2-bromo substituent on the pyridine ring provides a convenient handle for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the exploration of the structure-activity relationship (SAR) at this position. This strategic functionalization is crucial for optimizing the potency and selectivity of the kinase inhibitor.[6][7]

Kinase_Inhibitor_Scaffold cluster_scaffold 4-(2-Bromopyridin-4-yl)morpholine cluster_modification Chemical Modification cluster_application Application scaffold Core Scaffold bromo 2-Bromo Group (Synthetic Handle) scaffold->bromo morpholine Morpholine Moiety (Pharmacokinetic Modulation) scaffold->morpholine coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) bromo->coupling kinase_inhibitor Kinase Inhibitor Library coupling->kinase_inhibitor

Caption: Role as a kinase inhibitor scaffold.

Building Block for Central Nervous System (CNS) Active Agents

The development of drugs targeting the central nervous system is particularly challenging due to the formidable blood-brain barrier (BBB).[2][3] The physicochemical properties of a molecule, such as its lipophilicity, polar surface area, and hydrogen bonding capacity, are critical determinants of its ability to penetrate the BBB. The morpholine ring is frequently incorporated into CNS drug candidates to modulate these properties favorably.[2][3] It can improve aqueous solubility and introduce a basic center, which can be important for interacting with CNS targets. 4-(2-Bromopyridin-4-yl)morpholine, therefore, serves as a valuable starting material for the synthesis of novel CNS-active compounds, where the 2-position can be elaborated to target specific receptors or enzymes within the brain.[2][3][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(2-Bromopyridin-4-yl)morpholine. It is intended for research use only.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: Wash with plenty of water.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information before use.

Conclusion

4-(2-Bromopyridin-4-yl)morpholine is a strategically designed chemical intermediate that offers significant advantages to the medicinal chemist. Its facile synthesis, coupled with the synthetic versatility of the 2-bromopyridine moiety and the favorable pharmacokinetic contributions of the morpholine ring, makes it a powerful tool in the design and synthesis of novel drug candidates. Its demonstrated utility as a scaffold for kinase inhibitors and CNS-active agents underscores its importance in modern drug discovery. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers to fully leverage the potential of this valuable building block.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]

  • Accelerating CNS Drug Discovery. BioAscent. [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(2-Bromopyridin-4-yl)morpholine, a key building block in contemporary medicinal chemistry and materials science. The unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By integrating these powerful analytical techniques, we present a self-validating workflow for the structural elucidation and purity assessment of this compound, intended for researchers, chemists, and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality in Experimental Design: Protocol for NMR Data Acquisition

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(2-Bromopyridin-4-yl)morpholine.

    • Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility for this molecule and a clean spectral window. A residual solvent peak at ~7.26 ppm for ¹H NMR serves as a convenient internal reference.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS provides a sharp, singlet peak that is chemically inert and far from the signals of most organic compounds, establishing a reliable "zero" point for the chemical shift scale.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

    • Perform standard instrument shimming procedures to optimize the magnetic field homogeneity and improve spectral resolution.

    • Calibrate the 90° pulse width for both ¹H and ¹³C nuclei to ensure quantitative accuracy and optimal signal intensity.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 2 seconds. A total of 16-32 scans are typically sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The analysis involves assessing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Table 1: ¹H NMR Data for 4-(2-Bromopyridin-4-yl)morpholine in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-6~8.15d1H~5.5Pyridine-H
H-5~6.85dd1H~5.5, ~2.0Pyridine-H
H-3~6.70d1H~2.0Pyridine-H
H-a~3.85t4H~4.9-O-CH₂-
H-b~3.30t4H~4.9-N-CH₂-

Expert Interpretation:

  • Pyridine Protons (H-6, H-5, H-3): The proton H-6 appears at the most downfield chemical shift (~8.15 ppm) due to the strong deshielding effect of the adjacent electronegative nitrogen atom. It appears as a doublet, coupled only to H-5. The H-5 proton (~6.85 ppm) is a doublet of doublets, showing coupling to both H-6 and H-3. The H-3 proton (~6.70 ppm) is a doublet due to coupling with H-5. The presence of the bromine atom at the C-2 position influences the electronic environment, contributing to the observed chemical shifts.

  • Morpholine Protons (H-a, H-b): The morpholine ring exhibits two distinct signals, corresponding to the four protons adjacent to the oxygen atom (H-a) and the four protons adjacent to the nitrogen atom (H-b). The protons on the carbons next to the highly electronegative oxygen (H-a) are more deshielded and appear further downfield (~3.85 ppm) compared to those next to the nitrogen (H-b, ~3.30 ppm). Both signals appear as triplets, indicating coupling to the adjacent CH₂ group within the morpholine ring. The integration of 4H for each signal confirms the presence of the two equivalent sets of methylene groups.

Caption: Molecular structure with ¹H NMR assignments.

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Data for 4-(2-Bromopyridin-4-yl)morpholine in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-4Attached to nitrogen, deshielded.
~150.0C-6Pyridine carbon adjacent to nitrogen.
~142.0C-2Directly attached to bromine, highly deshielded.
~112.0C-5Aromatic CH.
~108.0C-3Aromatic CH.
~66.5C-a (-O-C H₂)Aliphatic carbon attached to electronegative oxygen.
~48.0C-b (-N-C H₂)Aliphatic carbon attached to nitrogen.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Causality in Experimental Design: Protocol for MS Data Acquisition

Electrospray Ionization (ESI) is the method of choice for this molecule due to its ability to produce intact molecular ions from polar compounds with minimal fragmentation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. Rationale: These polar, volatile solvents are compatible with ESI and promote efficient ionization.

  • Instrument Setup:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Operate the ESI source in positive ion mode. Rationale: The presence of nitrogen atoms (specifically the morpholine and pyridine nitrogens) makes the molecule easy to protonate, forming a stable [M+H]⁺ ion.

    • Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 100-500.

    • The expected monoisotopic mass for C₉H₁₁BrN₂O is 242.0055 Da. The protonated molecule [M+H]⁺ will have a monoisotopic mass of 243.0133 Da.

Data Interpretation: Mass Spectrum Analysis

The mass spectrum provides two critical pieces of information: the molecular weight and the isotopic pattern.

Table 3: High-Resolution Mass Spectrometry Data

m/z (Observed)Ion AssignmentFormulaExpected m/z
243.0131[M+H]⁺ (with ⁷⁹Br)[C₉H₁₂⁷⁹BrN₂O]⁺243.0133
245.0112[M+2+H]⁺ (with ⁸¹Br)[C₉H₁₂⁸¹BrN₂O]⁺245.0112

Expert Interpretation:

  • Molecular Ion Cluster: The most telling feature is the presence of a pair of peaks at m/z 243 and 245 with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing a single bromine atom, as the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes is almost equal.

  • Accurate Mass Confirmation: The observed mass of the monoisotopic peak (m/z 243.0131) is in excellent agreement with the theoretical mass of the protonated molecule (243.0133), confirming the elemental composition of C₉H₁₁BrN₂O.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. A potential fragmentation pathway involves the loss of the morpholine ring. The cleavage of the C-N bond connecting the morpholine to the pyridine ring is a likely fragmentation event under higher energy conditions (e.g., in-source CID or MS/MS).

G M [M+H]⁺ m/z = 243/245 Frag1 [C₅H₄BrN]⁺ m/z = 159/161 M->Frag1 - C₄H₈NO Frag2 [C₄H₈NO]⁺ m/z = 86

Caption: Proposed MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Unified Conclusion

By combining the data from NMR and MS, we achieve unambiguous structural confirmation. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence and connectivity of the 2-bromopyridine and morpholine moieties. The mass spectrometry data provides the exact molecular formula and corroborates the presence of a single bromine atom through its distinct isotopic pattern. This integrated, multi-technique approach forms a robust and self-validating system for chemical structure elucidation, ensuring the highest level of scientific integrity for drug development and research professionals.

References

  • PubChem National Center for Biotechnology Information. 4-(4-bromopyridin-2-yl)morpholine. Available at: [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. Available at: [Link]

Solubility of 4-(2-Bromopyridin-4-yl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Solubility Data

I'm currently immersed in Google searches, focusing on the solubility of 4-(2-Bromopyridin-4-yl)morpholine. My aim is to gather comprehensive data, both quantitative (mg/mL, molarity) and qualitative, from various sources like chemical supplier databases and regulatory filings. I'm keen on establishing solubility characteristics across a range of organic solvents.

Gathering Solubility Protocols

I'm now shifting gears, focusing on established methods for measuring solubility. Shake-flask and high-throughput screening are top priorities. I'm also digging into the compound's properties and relevant solvent characteristics. Meanwhile, I'm exploring solubility theory and related concepts to ensure a robust understanding.

Starting Literature Review

I've started collecting solubility data for 4-(2-Bromopyridin-4-yl)morpholine. Google searches are yielding initial results from supplier databases and regulatory documents, mainly focusing on mg/mL and molarity values. I'm also starting to delve into established solubility protocols, with shake-flask and high-throughput screening as primary focuses. My research expands to related physicochemical properties of the compound and various organic solvents. Parallel investigation into the theoretical aspects of solubility is progressing to ensure a strong grasp of the fundamentals.

Analyzing Solubility Data

I've been digging into the solubility data for "4-(2-Bromopyyridin-4-yl)morpholine." My initial searches weren't fruitful; no direct experimental values surfaced. The focus is now on deducing solubility from related compounds. I'm exploring theoretical models. I'm hoping to get a closer approximation.

Investigating Prediction Methods

I'm now pivoting to a plan B. My data search for explicit solubility values for the morpholine derivative proved futile. Finding related compounds hasn't yielded relevant quantitative data either. I am now focused on using known physical chemical properties. I will need to use solubility prediction principles and develop a detailed experimental protocol for when data is unavailable.

Investigating Solubility Dynamics

I'm still struggling to find direct solubility data for 4-(2-Bromopyridin-4-yl)morpholine in those solvents. I've switched gears and am now focusing on the fundamental solubility theories. This is proving to be a useful exercise, and I'm uncovering some potentially relevant models and frameworks.

Formulating Whitepaper Structure

The quantitative data for 4-(2-Bromopyridin-4-yl)morpholine remains elusive, so I've finalized the whitepaper's structure. It will start with the theoretical basics of solubility, followed by the compound's and solvents' properties. I'll include a detailed experimental guide, covering shake-flask and high-throughput techniques. Given the data's scarcity, this guide will empower others to determine the compound's solubility.

An In-depth Technical Guide to the Biological Targets of Morpholinopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholinopyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of highly selective and potent inhibitors of key biological targets. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the primary biological targets of morpholinopyridine-based compounds. We will delve into the causality behind their mechanism of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their characterization. The primary focus will be on their role as kinase inhibitors, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway and the DNA Damage Response (DDR) network.

Introduction: The Morpholinopyridine Scaffold in Kinase Inhibition

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a versatile component in drug design. When fused or linked to a pyridine ring, it forms the morpholinopyridine core, a structure that has proven exceptionally effective in targeting the ATP-binding pocket of various protein kinases. The morpholine moiety is frequently designed to form a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[1][2] The pyridine ring, meanwhile, serves as a versatile scaffold for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This combination has led to the discovery of numerous clinical candidates targeting kinases that are frequently dysregulated in diseases such as cancer.[4]

Primary Biological Targets: The PI3K/Akt/mTOR Pathway

One of the most significant areas of success for morpholinopyridine compounds is the inhibition of the PI3K/Akt/mTOR pathway. This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6]

Phosphoinositide 3-Kinases (PI3Ks)

PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[1] Morpholinopyridine and its bioisostere, morpholinopyrimidine, have been extensively developed as potent PI3K inhibitors.

Mechanism of Action & Structure-Activity Relationship (SAR)

The morpholine oxygen of these compounds typically forms a hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K ATP-binding site. SAR studies have demonstrated that modifications at other positions of the pyridine or pyrimidine ring can significantly impact isoform selectivity (α, β, γ, δ).[1][7] For instance, substitutions at the C4-position of the pyridine ring can introduce additional contacts with less conserved amino acid residues at the entrance of the catalytic site, thereby altering the isoform selectivity profile.

Mammalian Target of Rapamycin (mTOR)

mTOR, a serine/threonine kinase, is a key downstream effector of the PI3K/Akt pathway and exists in two distinct complexes, mTORC1 and mTORC2.[3] Morpholinopyrimidine derivatives have been developed as highly selective ATP-competitive mTOR kinase inhibitors (TORKi).[8]

Mechanism of Action & SAR

Similar to PI3K inhibitors, the morpholine group is crucial for hinge binding. Selectivity for mTOR over PI3K isoforms can be dramatically enhanced by introducing steric bulk, such as bridged morpholines. Molecular modeling suggests that a key amino acid difference between PI3K (phenylalanine) and mTOR (leucine) in the hinge region creates a deeper pocket in mTOR that can accommodate these bulkier groups, thus conferring selectivity.[9]

Dual PI3K/mTOR Inhibitors

Given the interconnected nature of the PI3K/mTOR pathway, dual inhibition is a compelling therapeutic strategy to overcome feedback loops associated with single-target inhibition.[3] Several morpholinopyrimidine-based compounds have been designed to potently inhibit both PI3K and mTOR.[2]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt mTORC2 mTORC2 PIP3->mTORC2 PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholinopyridine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyridine compounds.

Secondary Biological Targets: The DNA Damage Response (DDR) Pathway

Morpholinopyridine-based compounds have also emerged as potent inhibitors of key kinases in the DNA Damage Response (DDR) pathway, a critical network for maintaining genomic integrity.

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[10] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent DNA-PK inhibitors feature a morpholinopyridine or a related scaffold.[11][12]

Mechanism of Action & SAR

The morpholine group is often essential for potent inhibitory activity.[10] Structure-activity studies have shown that replacing the chromen-4-one core of early inhibitors with a pyridopyrimidin-4-one scaffold can lead to highly potent compounds, with some exhibiting IC₅₀ values in the low nanomolar range.[11]

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

ATR is a master regulator of the cellular response to replication stress and certain types of DNA damage.[13] Inhibiting ATR is a promising strategy for treating cancers with defects in other DDR pathways, based on the principle of synthetic lethality.[14]

Mechanism of Action & SAR

Sulfonylmorpholinopyrimidine derivatives have been identified as potent and selective ATR inhibitors. Optimization of a screening hit led to compounds with low nanomolar IC₅₀ values against ATR.[14] The SAR in this series is tight, with specific substitutions on the pyrimidine and the sulfonyl group being critical for high potency.

Signaling Pathway: DNA Damage Response

DDR_Pathway DNA_DSB DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_DSB->DNA_PK Activation DNA_SSB Replication Stress (e.g., SSB) ATR ATR DNA_SSB->ATR Activation NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ CHK1 CHK1 ATR->CHK1 Phosphorylation CellCycleArrest Cell Cycle Arrest & DNA Repair NHEJ->CellCycleArrest Repair CHK1->CellCycleArrest Inhibitor Morpholinopyridine Inhibitors Inhibitor->DNA_PK Inhibitor->ATR

Caption: Overview of the DNA Damage Response pathway and points of inhibition by morpholinopyridine compounds.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative morpholinopyridine and related compounds against their primary biological targets.

Compound ClassTarget(s)Representative CompoundIC₅₀ (nM)Reference(s)
MorpholinopyrimidinePI3KαCompound 8dModerate Inhibition[15]
MorpholinopyrimidinePI3K (various isoforms)ZSTK474α: 5.0, δ: 3.9[7]
SulfonylmorpholinopyrimidinemTORCompound 32Potent Inhibition[8]
Pyridopyrimidin-4-oneDNA-PKNU7441 analogue8[11]
SulfonylmorpholinopyrimidineATRAZ205[14]
Morpholino-benzoxazineDNA-PKCompound 27280[12]
Morpholino-benzoxazinePI3KαCompound 27130[12]

Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize morpholinopyridine-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of a compound against a purified kinase.[16]

Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction using a luminescence-based assay (e.g., ADP-Glo™).

Methodology:

  • Compound Preparation: Prepare a serial dilution of the morpholinopyridine compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the purified kinase enzyme in kinase assay buffer.

  • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to start the kinase reaction. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is at or near the Km for each.

  • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Serial Dilution of Compound Plate_Setup 3. Add Compound, Kinase to Plate Compound_Prep->Plate_Setup Kinase_Prep 2. Prepare Kinase & Substrate/ATP Mix Kinase_Prep->Plate_Setup Incubate1 4. Pre-incubate (10 min) Plate_Setup->Incubate1 Start_Rxn 5. Add Substrate/ATP & Incubate (60 min) Incubate1->Start_Rxn Stop_Rxn 6. Add ADP-Glo™ Reagent Start_Rxn->Stop_Rxn Develop_Signal 7. Add Detection Reagent Stop_Rxn->Develop_Signal Read_Plate 8. Measure Luminescence Develop_Signal->Read_Plate Analysis 9. Data Analysis (IC50 Calculation) Read_Plate->Analysis

Caption: A streamlined workflow for performing an in vitro kinase inhibition assay.

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol is used to assess the on-target effect of a morpholinopyridine compound in a cellular context by measuring the phosphorylation status of downstream pathway components like Akt.[5][17][18]

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the morpholinopyridine inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

  • Sample Preparation and SDS-PAGE:

    • Mix normalized lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio indicates pathway inhibition.

Cell Viability Assay (MTT/MTS)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[19][20][21]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the morpholinopyridine compound to the wells. Include a vehicle control (DMSO) and a blank control (media only).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and mix to dissolve the formazan crystals.

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.[22][23][24][25][26]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This thermal shift is measured by quantifying the amount of soluble protein remaining after heating.

Methodology:

  • Cell Treatment: Treat intact cells with the morpholinopyridine compound or vehicle control (DMSO) and incubate to allow for cell entry and target binding.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction from the precipitated/aggregated proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Conclusion and Future Perspectives

The morpholinopyridine scaffold has proven to be a highly valuable framework for the design of potent and selective kinase inhibitors. Its primary utility has been demonstrated in the development of inhibitors for the PI3K/Akt/mTOR and DNA Damage Response pathways, leading to several promising anti-cancer drug candidates. The key to its success lies in the ability of the morpholine moiety to form crucial hinge-binding interactions, while the pyridine ring offers extensive opportunities for synthetic modification to optimize potency, selectivity, and drug-like properties.

Future research in this area will likely focus on developing next-generation inhibitors with improved isoform selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and the ability to overcome drug resistance. The application of advanced techniques like CETSA will be crucial for unequivocally demonstrating target engagement in complex biological systems and for elucidating the mechanisms of both on-target and off-target effects. As our understanding of the intricate signaling networks that drive disease continues to grow, the versatile morpholinopyridine scaffold is poised to remain a central tool in the arsenal of medicinal chemists for years to come.

References

  • Ciavolella, A., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7043-7047. [Link]

  • Sparks, M. A., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(17), 5488-5492. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. [Link]

  • Ciavolella, A., et al. (2010). Identification and Structure-Activity Relationship of 2-Morpholino 6-(3-Hydroxyphenyl) Pyrimidines, a Class of Potent and Selective PI3-Kinase Inhibitors. Novartis Institutes for BioMedical Research. [Link]

  • Various Authors. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2117. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Zhang, J., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1933. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 849-870. [Link]

  • Li, X., et al. (2022). Guideline for anticancer assays in cells. Food Science and Human Wellness, 11(5), 1145-1156. [Link]

  • Kumar, A., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(18), 3360. [Link]

  • Wright, D. L., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Leahy, J. J. J., et al. (2010). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry, 53(24), 8634-8646. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Hénichart, J. P., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(3), 443. [Link]

  • Ismail, M. A., et al. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). European Journal of Medicinal Chemistry, 58, 268-277. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Various Authors. (2019). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. [Link]

  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 147-160. [Link]

  • Ogi, T., et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 13(16), 4113. [Link]

  • Various Authors. (2020). Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. [Link]

  • Various Authors. (2011). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Currie, K. S., et al. (2014). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters, 5(11), 1252-1256. [Link]

  • Wang, Y., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(15), 8674. [Link]

  • Various Authors. (2013). Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7, or 8-(N-substituted)-2-morpholino-quinazolines. ResearchGate. [Link]

  • Chapin, E. M., et al. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 13(7), 861-872. [Link]

  • Wright, D. L., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory Neuroscience, 2, 1-22. [Link]

  • Various Authors. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(9), 3501-3522. [Link]

  • Klauck, P. J., et al. (2021). Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. Frontiers in Oncology, 11, 665188. [Link]

  • Guest, E., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 35(8), 947-961. [Link]

  • Huehls, A. M., et al. (2022). The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs. Molecular Cancer Therapeutics, 21(4), 549-560. [Link]

  • Öztürk, H., et al. (2018). DeepDTA: Deep Drug-Target Binding Affinity Prediction. arXiv:1801.10193. [Link]

  • Abdel-Magid, A. F. (2013). Inhibitors of ATR Kinase for Treatment of Cancer. ACS Medicinal Chemistry Letters, 4(8), 779-780. [Link]

Sources

Part 1: The Strategic Imperative of Bromopyridines in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bromopyridines in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic use of bromopyridines in medicinal chemistry. We will move beyond fundamental concepts to explore the nuanced causality behind experimental choices, providing field-proven insights into how this critical class of heterocyclic compounds is leveraged to accelerate the discovery of novel therapeutics.

The pyridine scaffold is a cornerstone of modern pharmaceuticals, a privileged structure valued for its ability to improve aqueous solubility, participate in crucial hydrogen bonding interactions with biological targets, and serve as a bioisosteric replacement for phenyl rings.[1] The introduction of a bromine atom onto this ring transforms it from a simple structural motif into a highly versatile and reactive building block, unlocking vast and diverse chemical space for drug discovery.[1][2][3]

The strategic value of the bromo-substituent is twofold. Firstly, bromine is an excellent leaving group, making bromopyridines ideal substrates for a multitude of transition-metal-catalyzed cross-coupling reactions.[1] This reactivity is the engine of modern drug synthesis, allowing for the efficient and modular construction of complex molecular architectures.[4] Secondly, the position of the bromine atom (i.e., 2-, 3-, or 4-bromopyridine) significantly influences the electronic properties and reactivity of the molecule, providing chemists with a powerful tool to fine-tune structure-activity relationships (SAR) and optimize lead compounds.[5] The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the carbon-bromine bond, making it a reliable linchpin for late-stage functionalization—a critical strategy for accelerating drug development timelines.[5][6]

Part 2: Synthesis and Reactivity: A Chemist's Playbook

The utility of bromopyridines is fundamentally tied to their synthetic accessibility and their predictable, versatile reactivity. Mastery of these aspects is essential for any medicinal chemist.

Foundational Synthetic Routes

While numerous specialized methods exist, the bulk of bromopyridines used in discovery chemistry are accessed via two primary routes:

  • Electrophilic Bromination: Direct bromination of the electron-deficient pyridine ring can be challenging.[7] However, this pathway becomes viable for pyridine derivatives containing activating groups. More commonly, bromination is achieved under forcing conditions or by using stronger electrophilic bromine sources.[7]

  • Diazotization of Aminopyridines: The Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by displacement with a bromide salt, is a robust and widely used method.[8][9] This approach is particularly valuable for synthesizing isomers that are not readily accessible through direct bromination. For example, 2-bromopyridine is commonly prepared from 2-aminopyridine via this classic transformation.[8][9]

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

The true power of bromopyridines is realized in their application as substrates in palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning technologies are the bedrock of modern C-C and C-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: The reaction of a bromopyridine with an organoboron compound (boronic acid or ester) to form a new C-C bond. This is arguably the most utilized cross-coupling reaction due to the commercial availability of thousands of diverse boronic acids and the operational simplicity of the reaction.[5]

  • Buchwald-Hartwig Amination: The coupling of a bromopyridine with a primary or secondary amine to forge a C-N bond. This reaction is indispensable for installing amine functionalities, which are critical for target engagement and modulating physicochemical properties.[5][10]

  • Sonogashira Coupling: The reaction between a bromopyridine and a terminal alkyne, co-catalyzed by palladium and copper, to form a C(sp)-C(sp²) bond. This method introduces linear alkyne linkers, which have found utility in various therapeutic scaffolds.[5]

  • Heck Coupling: The coupling of a bromopyridine with an alkene to form a substituted alkene, creating a new C-C double bond.[11]

The following workflow diagram illustrates the critical decision points and logical flow for executing a successful Suzuki-Miyaura coupling, a representative and foundational protocol.

Suzuki_Workflow start Define Target Biaryl Structure substrates Select Bromopyridine & Boronic Acid/Ester Substrates start->substrates catalyst_system Choose Catalyst System: 1. Pd Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) 2. Ligand (e.g., SPhos, XPhos) substrates->catalyst_system conditions Select Reaction Conditions: 1. Base (e.g., K2CO3, K3PO4) 2. Solvent (e.g., Toluene/H2O, Dioxane) catalyst_system->conditions setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) conditions->setup run_reaction Heat to Optimized Temperature (e.g., 80-110 °C) Monitor by TLC or LC-MS setup->run_reaction workup Aqueous Workup & Extraction run_reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: A logical workflow for the planning and execution of a Suzuki-Miyaura coupling.

Part 3: Bromopyridines in Marketed Drugs: Case Studies

The tangible impact of bromopyridine chemistry is evident in the synthetic routes of numerous approved pharmaceuticals. These compounds serve as crucial intermediates in the construction of complex active pharmaceutical ingredients (APIs).[12]

Drug ClassExample ApplicationRole of Bromopyridine Moiety
Oncology Development of kinase inhibitors for cancer therapy.Bromopyridine intermediates are frequently used in the synthesis of drugs targeting various cancers.[12]
Antivirals Synthesis of agents targeting viral infections.The pyridine ring is a common motif in antiviral drugs, and bromopyridines provide a reliable synthetic entry point.[2][4]
CNS Agents Creation of molecules for treating central nervous system disorders.The versatility of bromopyridines facilitates the exploration of SAR needed for CNS drug candidates.[3][4]
Anti-inflammatory Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).Utilized in the construction of complex heterocyclic systems with anti-inflammatory properties.

Part 4: A Validated Experimental Protocol

This section provides a detailed, self-validating protocol for a Suzuki-Miyaura coupling, a technique fundamental to the application of bromopyridines. The causality behind each step is explained to ensure robust and reproducible outcomes.

Protocol: Synthesis of 2-(4-methylphenyl)pyridine

Objective: To execute a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 4-methylphenylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 eq)

  • Potassium Phosphate (K₃PO₄), tribasic, finely ground (2.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

Procedure:

  • Reagent Preparation (The Foundation): To a dry reaction vessel containing a magnetic stir bar, add 2-bromopyridine, 4-methylphenylboronic acid, and finely ground K₃PO₄. Causality: Using a finely ground base increases its surface area, leading to more efficient reaction kinetics.

  • Catalyst Addition (The Engine): In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add a small amount of anhydrous toluene to form a slurry and add this to the main reaction vessel. Causality: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species.

  • Inerting the System (The Control): Seal the reaction vessel and connect it to an inert gas manifold. Evacuate and backfill with nitrogen or argon three times. Causality: This step is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction. This procedure ensures an anaerobic environment.[13]

  • Solvent Addition (The Medium): Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio) via syringe. Causality: Anhydrous organic solvent is crucial, while a small amount of water is often necessary to facilitate the dissolution of the inorganic base and aid in the transmetalation step of the catalytic cycle.

  • Execution and Monitoring (The Process): Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Vigorous stirring is required to ensure adequate mixing of the heterogeneous reaction components. Monitoring confirms the consumption of starting materials and prevents unnecessary heating that could lead to side product formation.

  • Workup (The Isolation): Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (The Refinement): Purify the crude residue via flash column chromatography on silica gel to yield the pure 2-(4-methylphenyl)pyridine.

This protocol is a self-validating system because the successful formation of the product, as confirmed by LC-MS and NMR, validates that each critical step—especially the exclusion of oxygen and the proper stoichiometry of reagents—was performed correctly.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 p1 Pd0->p1 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-Br OxAdd->PdII_Aryl p2 PdII_Aryl->p2 Transmetal Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 Transmetal->PdII_Biaryl p3 PdII_Biaryl->p3 RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product Product Formation R1Br R1-Br (Bromopyridine) R1Br->OxAdd R2B R2-B(OR)2 (Boronic Acid/Ester) R2B->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 5: Conclusion and Future Outlook

Bromopyridines are indispensable tools in the medicinal chemist's arsenal. Their unique combination of a biologically relevant core and a versatile synthetic handle for cross-coupling reactions ensures their continued prominence in drug discovery.[1] As synthetic methodologies evolve, particularly in areas like photoredox catalysis and C-H functionalization, the applications for bromopyridines and their derivatives will undoubtedly expand, enabling the synthesis of next-generation therapeutics with unprecedented efficiency and precision.

References

  • Title: A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Bromopyridine: Common isomorphs, synthesis, applications and storage Source: Chempanda URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: 2-Bromopyridine - Wikipedia Source: Wikipedia URL
  • Source: Faraday Discussions (RSC Publishing)
  • Title: US4291165A - Process for making 2-bromopyridine Source: Google Patents URL
  • Title: Innovations in Synthetic Route Design for Drug Discovery and Development Source: JOCPR URL

Sources

The Morpholine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1] Its frequent appearance in a multitude of U.S. FDA-approved drugs is a testament to its advantageous physicochemical and metabolic properties that are highly sought after in drug design.[2][3] This technical guide provides a comprehensive analysis of the multifaceted role of the morpholine group in drug design, delving into its fundamental properties, strategic applications, and impact on pharmacokinetic and pharmacodynamic profiles. We will explore the causal relationships behind its widespread use, from enhancing solubility and metabolic stability to serving as a key pharmacophoric element for potent and selective target engagement.

The Physicochemical Appeal of the Morpholine Ring

The utility of the morpholine ring in drug design stems from a unique combination of physicochemical properties that address several key challenges in medicinal chemistry.

A Harmonious Balance of Hydrophilicity and Lipophilicity

The presence of both a nitrogen and an oxygen atom within the saturated heterocyclic ring imparts a well-balanced hydrophilic-lipophilic profile.[4][5] The oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility, a critical factor for drug formulation and absorption.[5] Simultaneously, the hydrocarbon backbone provides a degree of lipophilicity, which is essential for membrane permeability and interaction with hydrophobic pockets in target proteins.[5] This balanced character allows medicinal chemists to fine-tune the overall properties of a drug candidate.

Modulating Basicity: The pKa Advantage

The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to its piperidine counterpart.[6] The typical pKa of a morpholine nitrogen is around 8.7, which is advantageous for several reasons.[2][7] At physiological pH (around 7.4), a significant portion of morpholine-containing compounds will be protonated, enhancing aqueous solubility. However, the reduced basicity can mitigate potential off-target effects associated with highly basic compounds, such as hERG channel inhibition.

Conformational Flexibility

The morpholine ring predominantly adopts a flexible chair-like conformation.[4][5] This conformational flexibility allows it to adapt to the steric requirements of various binding pockets, acting as a versatile scaffold to correctly orient pharmacophoric appendages for optimal target interaction.[5][8]

Enhancing Pharmacokinetic Properties: The ADME Profile

The incorporation of a morpholine moiety often leads to significant improvements in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Improving Aqueous Solubility and Permeability

As previously mentioned, the hydrogen bonding capacity of the morpholine oxygen and the controlled basicity of the nitrogen contribute to enhanced aqueous solubility.[4][5] This is a crucial parameter for oral bioavailability. Furthermore, the balanced lipophilicity of the morpholine ring can facilitate passive diffusion across biological membranes, including the blood-brain barrier (BBB).[8][9] This has made morpholine a particularly valuable scaffold in the development of drugs targeting the central nervous system (CNS).[4][5]

Enhancing Metabolic Stability

The morpholine ring is generally considered more metabolically stable than other cyclic amines like piperidine.[6] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[6] While not metabolically inert, the common metabolic pathways for morpholine-containing compounds, such as oxidative N-dealkylation and ring oxidation, are often predictable and can be managed through structural modifications.[6] This increased metabolic stability can lead to a longer half-life and improved bioavailability.[2][7] For instance, a comparative analysis of the metabolic stability of morpholine versus piperidine analogs often reveals the superior stability of the former.[6]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyMorpholinePiperidineRationale for Advantage
pKa ~8.7~11.2Reduced basicity at physiological pH, potentially lowering off-target effects.[2][6][7]
Solubility Generally HigherGenerally LowerPresence of the oxygen atom enhances hydrogen bonding capacity.[4][5]
Metabolic Stability Generally HigherGenerally LowerElectron-withdrawing oxygen reduces susceptibility to CYP450 oxidation.[6]
Lipophilicity (LogP) LowerHigherThe oxygen atom increases polarity.

The Morpholine Moiety in Target Engagement

Beyond its role in optimizing pharmacokinetic properties, the morpholine ring can directly participate in interactions with biological targets, contributing to potency and selectivity.

As a Pharmacophoric Element

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.[5] The ring itself can engage in hydrophobic interactions.[5] This dual-interaction capability makes it an integral component of the pharmacophore for a variety of enzyme inhibitors and receptor ligands.[1][10] For example, in many kinase inhibitors, the morpholine moiety is positioned to interact with the hinge region of the ATP binding site.[11]

A Versatile Scaffold

The morpholine ring serves as a versatile and synthetically accessible building block.[1][10] It can be readily introduced into molecules and functionalized to explore structure-activity relationships (SAR).[12] Its conformational flexibility allows it to act as a scaffold, orienting other functional groups in the correct spatial arrangement for optimal binding.[5][8]

Case Studies: Morpholine in Approved Drugs

The significance of the morpholine moiety is underscored by its presence in numerous approved drugs across various therapeutic areas.

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group enhances solubility and contributes to the overall pharmacokinetic profile.[2][13]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic. The morpholine ring is a key structural feature, and its substitution pattern is crucial for its antibacterial activity.[2][13]

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The morpholine group is important for its CNS penetration.[4]

Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also due to its synthetic tractability.[1][12] A variety of synthetic methodologies are available for its construction and derivatization.

Experimental Protocol: A General Synthesis of N-Aryl Morpholines

This protocol outlines a common two-step procedure for the synthesis of N-aryl morpholines, a prevalent scaffold in medicinal chemistry.

Step 1: N-Arylation of Morpholine

  • To a solution of morpholine (1.2 equivalents) in a suitable solvent (e.g., DMSO, DMF, or Dioxane) in a round-bottom flask, add the desired aryl halide (1.0 equivalent) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine.

Step 2: Characterization

  • Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Role of Morpholine

Diagrams can effectively illustrate the key concepts discussed in this guide.

Morpholine_Properties cluster_properties Physicochemical Properties cluster_impact Impact on Drug Properties Morpholine Morpholine Moiety Balanced Lipophilicity/Hydrophilicity Balanced Lipophilicity/Hydrophilicity Morpholine->Balanced Lipophilicity/Hydrophilicity O & N atoms Reduced Basicity (pKa ~8.7) Reduced Basicity (pKa ~8.7) Morpholine->Reduced Basicity (pKa ~8.7) Inductive effect of O Conformational Flexibility Conformational Flexibility Morpholine->Conformational Flexibility Chair conformation Improved Solubility Improved Solubility Balanced Lipophilicity/Hydrophilicity->Improved Solubility Enhanced Permeability (inc. BBB) Enhanced Permeability (inc. BBB) Balanced Lipophilicity/Hydrophilicity->Enhanced Permeability (inc. BBB) Reduced Basicity (pKa ~8.7)->Improved Solubility Potent Target Engagement Potent Target Engagement Conformational Flexibility->Potent Target Engagement Improved Pharmacokinetics Improved Pharmacokinetics Improved Solubility->Improved Pharmacokinetics Enhanced Permeability (inc. BBB)->Improved Pharmacokinetics Increased Metabolic Stability Increased Metabolic Stability Increased Metabolic Stability->Improved Pharmacokinetics Improved Pharmacodynamics Improved Pharmacodynamics Potent Target Engagement->Improved Pharmacodynamics Metabolic_Stability Piperidine Piperidine Ring N Metabolite_P Metabolites (e.g., Lactam) Piperidine:c->Metabolite_P Morpholine Morpholine Ring N O Metabolite_M Metabolites (e.g., N-dealkylated) Morpholine:c->Metabolite_M CYP450 Oxidation (Slower)

Figure 2: Comparative metabolic pathways of piperidine and morpholine.

Conclusion

The morpholine group is a powerful tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties, including balanced solubility, modulated basicity, and conformational flexibility, allows for the optimization of pharmacokinetic profiles and potent target engagement. [1][4][5]The demonstrated success of morpholine-containing drugs in the clinic solidifies its status as a privileged scaffold in modern drug discovery. [2][3]A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to strategically employ the morpholine moiety to design safer and more effective medicines.

References

  • Di Francesco, M. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-573. [Link]

  • Di Francesco, M. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Di Francesco, M. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Di Francesco, M. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • Kumar, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis Online. [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Sharma, P., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science Publishers. [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Consolidated Chemical. [Link]

  • Di Francesco, M. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • ACS Fall 2025. (2025). Expanding complex morpholines using systematic chemical diversity. ACS. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Åkesson, A., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(8), 1231-1241. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Shrivastava, A., et al. (2024). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Chirra, N., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Significance of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds is paramount to the development of novel therapeutics. Among the vast arsenal of heterocyclic building blocks, 4-(2-Bromopyridin-4-yl)morpholine has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and initial synthesis of this valuable compound. We will delve into the mechanistic rationale behind its synthesis, provide a detailed, field-proven experimental protocol, and discuss its strategic application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Bromo-4-morpholinopyridine Scaffold

The pursuit of highly selective and potent kinase inhibitors has become a defining feature of 21st-century pharmacology.[1] Kinases, as key regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[2] The development of small molecules that can precisely target the ATP-binding site of specific kinases is a central goal of contemporary drug design.[3]

Within this context, the morpholine moiety has been identified as a "privileged" pharmacophore.[4] Its inclusion in a drug candidate can confer a range of desirable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[5] When coupled with a functionalized pyridine ring, the resulting scaffold becomes a powerful platform for generating diverse chemical libraries for high-throughput screening.

4-(2-Bromopyridin-4-yl)morpholine represents a strategic convergence of these two key motifs. The morpholine group provides the advantageous pharmacological properties, while the bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, a critical aspect of modern medicinal chemistry for exploring structure-activity relationships (SAR).[6] The discovery and development of synthetic routes to this compound were therefore not an isolated academic exercise, but a direct response to the growing demand for efficient and modular building blocks in the pharmaceutical industry.

The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The core of 4-(2-Bromopyridin-4-yl)morpholine's synthesis lies in the well-established Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. This is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

When a dihalogenated pyridine, such as 2,4-dibromopyridine or 2-bromo-4-chloropyridine, is treated with a nucleophile like morpholine, a regioselective substitution occurs. The greater lability of the halogen at the 4-position, due to more effective resonance stabilization of the intermediate, directs the incoming morpholine to this site.

Caption: Generalized workflow for the SNAr synthesis.

The choice of starting material and reaction conditions is critical for achieving high yields and purity. While 2,4-dibromopyridine is a common precursor, other dihalopyridines with varying leaving group abilities can also be employed. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the formation of the charged intermediate. A non-nucleophilic base is required to neutralize the hydrogen halide byproduct.

Experimental Protocol: A Validated Synthesis

The following protocol is a representative and robust method for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine, adapted from established procedures for analogous compounds. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and verifying product identity and purity.

Materials and Reagents
ReagentM.W. ( g/mol )RolePuritySupplier
2,4-Dibromopyridine236.88Starting Material≥98%Commercial
Morpholine87.12Nucleophile≥99%Commercial
Cesium Carbonate (Cs₂CO₃)325.82Base≥99%Commercial
N,N-Dimethylformamide (DMF)73.09SolventAnhydrousCommercial
Ethyl Acetate (EtOAc)88.11Extraction SolventACS GradeCommercial
Cyclohexane84.16EluentACS GradeCommercial
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentGranularCommercial
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (5.0 g, 21.1 mmol, 1.0 equiv.), cesium carbonate (13.7 g, 42.2 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (40 mL).

  • Addition of Nucleophile: To the stirring suspension, add morpholine (2.2 mL, 25.3 mmol, 1.2 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and cyclohexane as the eluent. The disappearance of the 2,4-dibromopyridine spot (higher Rf) and the appearance of the product spot (lower Rf) indicate reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in cyclohexane.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford 4-(2-Bromopyridin-4-yl)morpholine as a white to off-white solid. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine and morpholine protons. The pyridine proton at the 6-position should appear as a doublet around δ 8.0 ppm. The protons on the morpholine ring adjacent to the oxygen will typically appear as a triplet around δ 3.7 ppm, while the protons adjacent to the nitrogen will be a triplet around δ 3.4 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show distinct signals for the pyridine and morpholine carbons. The carbon bearing the bromine atom is expected to be significantly shielded.

  • Mass Spectrometry (MS-ESI): Electrospray ionization mass spectrometry should show the [M+H]⁺ ion with the characteristic isotopic pattern for a bromine-containing compound. For C₉H₁₁BrN₂O, the calculated m/z for [M+H]⁺ is approximately 243.01.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The synthetic utility of 4-(2-Bromopyridin-4-yl)morpholine is most prominently displayed in its use as a precursor for kinase inhibitors. The bromine atom at the 2-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Applications cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Kinase Inhibitor Scaffolds scaffold 4-(2-Bromopyridin-4-yl)morpholine suzuki Suzuki Coupling (R-B(OH)₂) scaffold:f0->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) scaffold:f0->buchwald Pd Catalyst, Base ki_suzuki Aryl/Heteroaryl-Substituted Pyridines suzuki->ki_suzuki ki_buchwald Amino-Substituted Pyridines buchwald->ki_buchwald

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chemical Identity and Molecular Structure

4-(2-Bromopyridin-4-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a morpholine ring at the 4-position.

PropertyValueSource
Chemical Name 4-(2-Bromopyridin-4-yl)morpholineIUPAC
CAS Number 1049023-41-7[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Canonical SMILES C1COCCN1C2=CC(=NC=C2)Br
InChI Key RHEDZKKCXNVSPI-UHFFFAOYSA-N

digraph "4-(2-Bromopyridin-4-yl)morpholine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; N4 [label="N", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Br [label="Br", pos="-2.4,-0.7!"]; C7 [label="C", pos="0,1.4!"]; C8 [label="C", pos="-1.2,2.1!"]; O9 [label="O", pos="0,2.8!"]; C10 [label="C", pos="1.2,2.1!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; N1 -- C7; C7 -- C8; C8 -- O9; O9 -- C10; C10 -- C7; }

Figure 1: 2D structure of 4-(2-Bromopyridin-4-yl)morpholine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. These properties govern its solubility, stability, reactivity, and potential for formulation.

Physical State and Appearance

4-(2-Bromopyridin-4-yl)morpholine is typically supplied as a solid at room temperature.

Melting Point

The melting point is a critical indicator of purity. While an experimentally determined melting point for 4-(2-Bromopyridin-4-yl)morpholine is not widely published, data for a related isomer, 4-(4-Bromophenyl)morpholine, is reported as 114-118 °C. It is important to note that the electronic and structural differences between a phenyl and a 2-bromopyridyl ring will influence the crystal packing and intermolecular forces, and thus the melting point.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point of a crystalline organic solid involves using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point

Due to its relatively high molecular weight and polarity, 4-(2-Bromopyridin-4-yl)morpholine is expected to have a high boiling point and may decompose at atmospheric pressure. Therefore, distillation, if required, should be performed under reduced pressure. Predicted boiling point data should be used with caution and primarily for estimation purposes.

Solubility

The solubility of a compound is a key parameter for its use in reactions, biological assays, and formulation. The morpholine moiety generally imparts increased aqueous solubility compared to its carbocyclic analogues.

Qualitative Solubility Profile (Predicted):

  • Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Acetone

  • Slightly Soluble: Methanol, Ethanol

  • Insoluble: Water, Hexane

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be chosen.

  • Sample Preparation: A known mass of 4-(2-Bromopyridin-4-yl)morpholine is added to a known volume of the selected solvent in a vial at a controlled temperature (e.g., 25 °C).

  • Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached (i.e., no more solid dissolves).

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-(4-Bromopyridin-2-yl)morpholine (400 MHz, DMSO-d₆): [2]

  • δ 8.01 (d, J = 5.3 Hz, 1H): This signal corresponds to the proton on the pyridine ring that is ortho to the nitrogen and meta to the bromine.

  • δ 7.06 (d, J = 1.3 Hz, 1H): This signal is assigned to the proton on the pyridine ring that is ortho to the bromine.

  • δ 6.88 (dd, J = 5.3, 1.5 Hz, 1H): This signal corresponds to the proton on the pyridine ring that is meta to the nitrogen and ortho to the morpholine group.

  • δ 3.73 - 3.62 (m, 4H): These signals are attributed to the four protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

  • δ 3.54 - 3.42 (m, 4H): These signals correspond to the four protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Expected ¹H NMR Spectrum for 4-(2-Bromopyridin-4-yl)morpholine:

Based on the structure, the following signals would be anticipated:

  • A doublet for the proton at the 6-position of the pyridine ring.

  • A doublet for the proton at the 5-position of the pyridine ring.

  • A singlet or narrow multiplet for the proton at the 3-position of the pyridine ring.

  • Two multiplets for the eight protons of the morpholine ring, likely in the regions of 3.7-3.9 ppm (-O-CH₂-) and 3.3-3.5 ppm (-N-CH₂-).

Expected ¹³C NMR Spectrum for 4-(2-Bromopyridin-4-yl)morpholine:

  • Signals for the five distinct carbon atoms of the 2-bromopyridine ring. The carbon bearing the bromine atom (C2) would be significantly downfield.

  • Signals for the two distinct types of carbon atoms in the morpholine ring, with the carbons adjacent to the oxygen appearing further downfield than those adjacent to the nitrogen.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a molecule.

Expected Mass Spectrum for 4-(2-Bromopyridin-4-yl)morpholine:

  • Molecular Ion Peak ([M]⁺): A prominent peak at m/z 243 and an isotopic peak at m/z 245 of nearly equal intensity, which is characteristic of the presence of one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of the morpholine ring or parts of it, as well as the loss of the bromine atom.

Mass Spectrometry Data for 4-(4-Bromopyridin-2-yl)morpholine (ESI-MS): [2]

  • [M+H]⁺: Calculated for C₉H₁₂BrN₂O: 243.01. Found: 243.09 / 245.10.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectrum for 4-(2-Bromopyridin-4-yl)morpholine:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹

  • C-O-C stretching (morpholine ether): ~1115 cm⁻¹

  • C-N stretching (aromatic amine): ~1340-1250 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Stability and Reactivity

Understanding the stability and reactivity of 4-(2-Bromopyridin-4-yl)morpholine is crucial for its storage, handling, and use in chemical synthesis.

Thermal Stability

Bromopyridine derivatives can be susceptible to degradation at elevated temperatures. It is advisable to store the compound in a cool, dry place.[3] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to quantitatively assess its thermal stability.

Chemical Reactivity

The 2-bromopyridine moiety is a versatile synthetic handle. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at this position. The nitrogen atom of the pyridine ring can be protonated or alkylated. The morpholine nitrogen is also nucleophilic and can react with electrophiles.

Reactivity main 4-(2-Bromopyridin-4-yl)morpholine suzuki Suzuki Coupling (C-C bond formation) main->suzuki Pd catalyst, base, Ar-B(OH)2 buchwald Buchwald-Hartwig Amination (C-N bond formation) main->buchwald Pd catalyst, base, R2NH stille Stille Coupling (C-C bond formation) main->stille Pd catalyst, Ar-SnR3 n_alkylation Pyridine N-Alkylation main->n_alkylation R-X

Figure 2: Key reaction pathways for 4-(2-Bromopyridin-4-yl)morpholine.

Incompatible Materials

Strong oxidizing agents and strong acids are generally considered incompatible with pyridine derivatives.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-(2-Bromopyridin-4-yl)morpholine.

Hazard Identification

Based on available safety data sheets for related compounds, 4-(2-Bromopyridin-4-yl)morpholine may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]

Recommended Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

Synthesis and Purification

A common synthetic route to 4-(substituted-pyridin-4-yl)morpholines involves the nucleophilic aromatic substitution of a suitable pyridyl halide with morpholine. A representative procedure for a related isomer is provided below.

Synthesis of 4-(4-Bromopyridin-2-yl)morpholine: [2]

  • Reaction Setup: 4-Bromo-2-fluoropyridine (1.0 eq) is dissolved in DMF.

  • Addition of Reagents: Morpholine (1.2 eq) and cesium carbonate (2.0 eq) are added to the solution at room temperature.

  • Reaction Conditions: The mixture is stirred in a sealed vial at 100 °C overnight.

  • Work-up: The reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis start 2-Bromo-4-halopyridine + Morpholine reaction Nucleophilic Aromatic Substitution start->reaction Base (e.g., Cs2CO3) Solvent (e.g., DMF) Heat product 4-(2-Bromopyridin-4-yl)morpholine reaction->product

Figure 3: General synthetic workflow for 4-(2-Bromopyridin-4-yl)morpholine.

Conclusion

4-(2-Bromopyridin-4-yl)morpholine is a valuable building block with significant potential in various fields of chemical research. This guide has provided a detailed overview of its fundamental physicochemical characteristics, drawing from available experimental data for related compounds and established analytical protocols. The presence of both a reactive bromine atom and a beneficial morpholine moiety makes it an attractive starting material for the synthesis of more complex molecules. A thorough understanding of the properties outlined herein will enable researchers to effectively and safely utilize this compound in their synthetic and developmental endeavors. Further experimental investigation to fill the existing data gaps for this specific isomer is highly encouraged to build a more complete and robust physicochemical profile.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • ResearchGate. (2024, December 18). Synthesis of novel substituted morpholine derivatives for anticancer activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-bromopyridin-2-yl)morpholine (C9H11BrN2O). Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724. Retrieved from [Link]

  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Reddit. (2024, October 4). Help with 4-Bromopyridine HCl : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine (C007B-059286). Retrieved from [Link]

  • PubChem. (n.d.). Morpholine | C4H9NO | CID 8083. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • LookChem. (n.d.). Cas 118289-16-0,2-Bromopyridine-4-methanol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermal stability of brominated poly(isobutylene-co-isoprene). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(2-Bromopyridin-4-yl)morpholine: A Detailed Guide to Regioselective Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-bromopyridin-4-yl)morpholine, a valuable building block in medicinal chemistry, from 2,4-dibromopyridine. The morpholine moiety is a prevalent feature in numerous FDA-approved drugs, enhancing properties like solubility and metabolic stability.[1] This protocol focuses on a regioselective nucleophilic aromatic substitution (SNAr) reaction, offering a detailed experimental procedure, mechanistic insights, and troubleshooting advice. We delve into the principles governing the selective substitution at the C-4 position of the pyridine ring, providing researchers with the foundational knowledge for successful synthesis and future adaptations.

Introduction and Scientific Background

Substituted pyridines are cornerstone scaffolds in the development of novel therapeutics. The target molecule, 4-(2-bromopyridin-4-yl)morpholine, combines two key pharmacophores: the pyridine ring and a morpholine substituent. The bromine atom at the C-2 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to it.[2][3] This activation is crucial for the displacement of a halide by a nucleophile like morpholine.

The Principle of Regioselectivity

A critical aspect of this synthesis is controlling the regioselectivity. With two bromine atoms on the pyridine ring at positions 2 and 4, the incoming morpholine nucleophile must selectively displace the C-4 bromine. This preference is governed by the stability of the intermediate Meisenheimer complex.

The attack of a nucleophile at the C-2 or C-4 position allows the negative charge of the anionic intermediate to be delocalized onto the electronegative nitrogen atom through resonance.[2][3] This provides significant stabilization that is not possible with an attack at the C-3 or C-5 positions. In the case of 2,4-dibromopyridine, both positions are activated. However, the C-4 position is generally more susceptible to nucleophilic attack. This enhanced reactivity is attributed to a combination of electronic and steric factors, making the C-4 carbon more electrophilic and accessible, thus favoring the formation of the desired 4-substituted product.

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for forming C-N bonds[4][5], the direct SNAr approach is often preferred for this specific transformation due to its operational simplicity and avoidance of costly metal catalysts and specialized ligands.

Experimental Protocol: Synthesis of 4-(2-Bromopyridin-4-yl)morpholine

This protocol details a robust procedure for the regioselective synthesis.

Materials and Equipment
Reagent/MaterialM.W.CAS No.Notes
2,4-Dibromopyridine236.88 g/mol 626-05-1Starting material. Handle with care.
Morpholine87.12 g/mol 110-91-8Nucleophile. Corrosive.
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 534-17-8Base. Hygroscopic.
N,N-Dimethylformamide (DMF)73.09 g/mol 68-12-2Anhydrous solvent.
Ethyl Acetate (EtOAc)-141-78-6For extraction and chromatography.
Hexanes--For chromatography.
Deionized Water--For work-up.
Brine (Saturated NaCl)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)-7757-82-6Drying agent.
Silica Gel--230-400 mesh, for chromatography.

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The overall experimental workflow is outlined below.

G reagents Combine 2,4-Dibromopyridine, Morpholine, Cs₂CO₃ in DMF reaction Heat Reaction Mixture (e.g., 100-120 °C) Monitor by TLC reagents->reaction workup Aqueous Work-up (Water/EtOAc Extraction) reaction->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Column Chromatography (Silica Gel, EtOAc/Hexanes) dry->purify product Isolate Pure Product & Characterize (NMR, MS) purify->product

Caption: Experimental workflow for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromopyridine (1.0 eq, e.g., 2.37 g, 10.0 mmol).

  • Reagent Addition: Add cesium carbonate (2.0 eq, 6.52 g, 20.0 mmol) to the flask. Under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, ~40 mL). Begin stirring the suspension. Add morpholine (1.2 eq, 1.05 mL, 12.0 mmol) dropwise via syringe.

    • Rationale: Cesium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous DMF is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 100-120 °C using a heating mantle. Stir vigorously.

    • Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The starting material (2,4-dibromopyridine) is less polar than the product. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: This step separates the desired organic product from the water-soluble DMF and inorganic salts.

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%). Collect the fractions containing the desired product (monitor by TLC) and concentrate them to yield 4-(2-bromopyridin-4-yl)morpholine, typically as a white to off-white solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridine and morpholine protons.

  • ¹³C NMR: Confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Verify the molecular weight (243.1 g/mol ) and observe the characteristic isotopic pattern for a monobrominated compound.[7]

Data Summary and Troubleshooting

ParameterRecommended Value/ConditionRationale
Stoichiometry
2,4-Dibromopyridine1.0 eqLimiting reagent.
Morpholine1.1 - 1.5 eqSlight excess ensures complete consumption of the starting material.
Base (Cs₂CO₃)2.0 eqSufficient base to neutralize generated acid and facilitate the reaction.
Conditions
SolventAnhydrous DMFHigh-boiling polar aprotic solvent, ideal for SNAr.
Temperature100 - 120 °CProvides necessary thermal energy for the reaction.
Time12 - 24 hTypical duration; should be confirmed by reaction monitoring.
Outcome
Expected Yield 70 - 90%Typical yield range after purification.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time. Inactive reagents (e.g., wet solvent).Increase temperature slightly (e.g., to 130 °C). Extend reaction time. Ensure all reagents and solvents are anhydrous.
Low Yield Inefficient extraction during work-up. Loss of product during chromatography.Perform additional extractions of the aqueous layer. Use a shallower gradient during column chromatography for better separation.
Formation of Di-substituted Product Excessive morpholine or prolonged reaction time at high temperatures.Use a smaller excess of morpholine (e.g., 1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed.
Dark-colored Reaction Mixture Decomposition of solvent or reagents at high temperature.Ensure the reaction is under an inert atmosphere. Purify the solvent if necessary. A lower reaction temperature for a longer duration may help.

Safety Precautions

  • 2,4-Dibromopyridine: Is an irritant and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Is corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • DMF: Is a skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

  • General: Perform the reaction in a well-ventilated fume hood. Use caution when heating flammable solvents.

Conclusion

This application note provides a reliable and detailed protocol for the regioselective synthesis of 4-(2-bromopyridin-4-yl)morpholine via a nucleophilic aromatic substitution reaction. By understanding the underlying principles of pyridine reactivity and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. ElectronicsAndBooks.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. BenchChem.
  • Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. Scilit. Available at: [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. Available at: [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. De Gruyter. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • 4-Bromopyridine. ResearchGate. Available at: [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. MDPI. Available at: [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Available at: [Link]

  • 4-(4-bromopyridin-2-yl)morpholine (C9H11BrN2O). PubChemLite. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Suzuki coupling protocol using 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-(2-Bromopyridin-4-yl)morpholine

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 4-(2-Bromopyridin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to synthesize complex biaryl and heteroaryl structures. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide expert insights into parameter optimization and troubleshooting. The morpholine-substituted pyridine core is a prevalent scaffold in modern drug discovery, and this document serves as a practical guide to its efficient functionalization.[1]

Introduction: The Strategic Importance of Heteroaromatic Coupling

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3] Its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented its role in both academic research and industrial-scale pharmaceutical production.[4]

The substrate at the core of this guide, 4-(2-Bromopyridin-4-yl)morpholine, is a valuable building block for synthesizing molecules of medicinal interest. The pyridine ring is a key pharmacophore, while the morpholine moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1] However, the Suzuki coupling of 2-halo-pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

This guide provides a validated starting protocol and explores the critical parameters that govern the success of this transformation, empowering researchers to confidently employ this substrate in their synthetic campaigns.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, 4-(2-Bromopyridin-4-yl)morpholine) and an organoboron compound. The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This is often the rate-determining step and results in a Pd(II) complex. For heteroaryl halides, electron-withdrawing properties of the ring can facilitate this step.[3]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_halide R¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_r R¹-Pd(II)L₂-R² (Di-organo Complex) transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (4-(2-Bromopyridin-4-yl)morpholine) r1x->ox_add boronate [R²-B(OR)₃]⁻ (Activated Boronate) boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of 4-(2-Bromopyridin-4-yl)morpholine with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
ReagentRoleTypical Amount (equivalents)Recommended Grade & Notes
4-(2-Bromopyridin-4-yl)morpholineStarting Material1.0>97% purity. The limiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5>95% purity. Excess ensures full conversion.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst0.02 - 0.05 (2-5 mol%)Air-stable pre-catalyst is recommended for convenience.
Base (e.g., K₂CO₃ or Cs₂CO₃)Activator2.0 - 3.0Anhydrous. Cs₂CO₃ is stronger and often used for less reactive substrates.
Solvent (e.g., 1,4-Dioxane/Water)Reaction Medium-Anhydrous, degassed solvent. A 4:1 to 5:1 ratio is common.
Inert GasAtmosphere-High-purity Argon or Nitrogen.
Step-by-Step Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90 °C is recommended) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.[4][7]

Scientific Discussion: Rationale for Parameter Selection

Achieving a successful outcome in Suzuki couplings, especially with heteroaromatic substrates, requires a nuanced understanding of each reaction component.

The Catalyst-Ligand System: The Heart of the Reaction

The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and can be sensitive. Modern pre-catalysts, which are air-stable Pd(II) complexes, are often preferred for their reliability in generating the active Pd(0) species.[8]

  • For 2-Bromopyridines: The pyridine nitrogen can act as a competing ligand for the palladium center. To mitigate this, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are highly recommended. These ligands promote the desired reductive elimination step and can stabilize the palladium catalyst, preventing decomposition.[6][9] For many standard applications, the ligand integrated into catalysts like Pd(dppf)Cl₂ provides a good balance of stability and reactivity.[9]

The Base: The Unsung Hero

The base plays a critical role in the catalytic cycle by facilitating the transmetalation step.[2][6]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A versatile, cost-effective, and moderately strong base suitable for a wide range of substrates. It is an excellent first choice.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions involving less reactive bromides or sterically hindered boronic acids.[10]

    • Potassium Phosphate (K₃PO₄): Another effective base, often used in challenging couplings.[4]

  • Fluoride Sources (e.g., CsF, KF): Can be effective, particularly with boronate esters, but are generally used in specific cases.[5][11]

The Solvent System: Creating the Right Environment

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base is typically dissolved).

  • Aprotic Ethers (Dioxane, THF): Often used in a mixture with water. Dioxane is a common choice due to its higher boiling point, allowing for a wider temperature range.[12]

  • Aromatic Hydrocarbons (Toluene): Also used with water, providing a biphasic system.

  • Polar Aprotic Solvents (DMF, DMAc): Can be effective but may lead to side reactions at high temperatures and can be difficult to remove.

The addition of water is crucial for dissolving the inorganic base and promoting the formation of the reactive boronate species.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or screen different ligands/pre-catalysts (e.g., a Buchwald system). 2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. 3. Increase temperature in 10 °C increments.
Protodeboronation 1. Boronic acid instability. 2. Reaction conditions too harsh (high temp, strong base).1. Use a more stable boronate ester (e.g., pinacol ester). 2. Use a milder base (K₂CO₃ instead of Cs₂CO₃) or lower the reaction temperature.[8]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for both the solvent and the reaction vessel.[3][8]
Dehalogenation of Starting Material 1. Catalyst degradation. 2. Solvent acting as a hydride source.1. Screen alternative ligands that provide greater stability to the catalyst. 2. Change the solvent system (e.g., from THF to dioxane).[3]

Conclusion

The Suzuki-Miyaura coupling of 4-(2-Bromopyridin-4-yl)morpholine is a highly effective method for the synthesis of valuable 2,4-disubstituted pyridine derivatives. Success hinges on the careful selection of the catalyst system, base, and solvent to overcome the potential challenge of catalyst inhibition by the pyridine nitrogen. The protocol and insights provided in this application note offer a robust foundation for researchers to achieve high-yielding and clean transformations, facilitating the rapid development of novel molecules in medicinal chemistry and materials science.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • ACS Publications - Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • NIH Public Access. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • NIH Public Access. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1] This application note provides a detailed guide for the successful execution of the Buchwald-Hartwig amination of 4-(2-Bromopyridin-4-yl)morpholine, a key transformation for accessing a range of functionalized pyridine derivatives with potential applications in drug discovery.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-(2-Bromopyridin-4-yl)morpholine), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[2]

  • Amine Coordination and Deprotonation: The amine (in this case, a second molecule of morpholine or a different amine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired arylamine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Palladium-Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NR2)

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the Buchwald-Hartwig amination of 4-(2-Bromopyridin-4-yl)morpholine. As with any cross-coupling reaction, optimization of parameters may be necessary to achieve the highest yield and purity for a specific substrate combination.

Reagents and Equipment
  • Substrates: 4-(2-Bromopyridin-4-yl)morpholine and the desired primary or secondary amine.

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available pre-catalyst such as a G3 or G4 Buchwald pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[1] Suitable choices include XPhos, RuPhos, or BrettPhos.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used if the substrates are base-sensitive, though this may require higher reaction temperatures.[2]

  • Solvent: Anhydrous and deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are commonly used.[5]

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, and an inert atmosphere setup (e.g., a nitrogen or argon manifold).

Detailed Reaction Setup

Note: This reaction is air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

  • Vessel Preparation: To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inerting the System: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equivalents), 4-(2-Bromopyridin-4-yl)morpholine (1.0 equivalent), and the amine coupling partner (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired aminated product.

References

Application Notes & Protocols: Strategic Use of 4-(2-Bromopyridin-4-yl)morpholine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deregulation of protein kinase signaling pathways is a cornerstone of numerous pathologies, most notably cancer, driving extensive research into the development of targeted small-molecule inhibitors.[1][2] The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, making it a high-value target for therapeutic intervention.[2][3][4][] Within the vast chemical space of kinase inhibitors, scaffolds containing pyridine and morpholine heterocycles have proven exceptionally effective.[6][7] The morpholine moiety, in particular, is a privileged pharmacophore, often forming critical hydrogen bonds within the kinase hinge region and conferring favorable physicochemical properties such as aqueous solubility.[8][9][10][11] This guide provides a comprehensive overview and detailed protocols for the strategic application of 4-(2-Bromopyridin-4-yl)morpholine , a versatile and powerful building block for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use in cornerstone palladium-catalyzed cross-coupling reactions and provide field-proven, step-by-step methodologies for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Importance of the Morpholinopyridine Scaffold

The pursuit of kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules targeting specific isoforms. This precision is often achieved through the meticulous design of heterocyclic scaffolds that can exploit subtle differences in the ATP-binding pockets of various kinases. The 4-(morpholinopyridin-yl) moiety is a recurring motif in a multitude of successful kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[1][3]

  • The Role of Morpholine: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. This feature is frequently exploited to engage with the backbone amide protons of the kinase "hinge region," a critical interaction that anchors the inhibitor within the ATP-binding site.[9][10] Its inclusion can also disrupt crystal packing and improve solubility, enhancing overall drug-like properties.[12]

  • The Role of the Pyridine Ring: The pyridine core serves as a rigid and synthetically versatile scaffold. It correctly orients the crucial morpholine group towards the hinge region while providing a vector for further chemical elaboration to achieve selectivity and potency.[13]

  • The 2-Bromo Handle: The bromine atom at the 2-position of 4-(2-Bromopyridin-4-yl)morpholine is the key synthetic handle. Its reactivity in modern cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures, enabling rapid exploration of structure-activity relationships (SAR).[14]

This document will focus on the two most impactful transformations for this building block: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Building Block: 4-(2-Bromopyridin-4-yl)morpholine

Before its application, a thorough understanding of the starting material is essential.

Physicochemical Data
PropertyValue
Chemical Name 4-(2-Bromopyridin-4-yl)morpholine
CAS Number 1049023-41-7[15]
Molecular Formula C₉H₁₁BrN₂O[16]
Molecular Weight 243.10 g/mol [16]
Appearance White to off-white solid
Purity ≥97% (typically)
Synthesis Pathway

This building block is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The process involves reacting a di-substituted pyridine, such as 2-bromo-4-fluoropyridine or 2,4-dibromopyridine, with morpholine. The 4-position of the pyridine ring is more activated toward nucleophilic attack, leading to the selective displacement of the leaving group at that position.

cluster_0 Synthesis of 4-(2-Bromopyridin-4-yl)morpholine start_materials 2-Bromo-4-fluoropyridine + Morpholine intermediate Reaction Mixture (Base, Solvent) start_materials->intermediate Cs₂CO₃, DMF 100 °C product 4-(2-Bromopyridin-4-yl)morpholine intermediate->product Workup & Purification

Caption: General synthesis scheme for the title compound.

Application in C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing the biaryl and heteroaryl-aryl cores of many kinase inhibitors.[14][17][18][19]

Mechanistic Rationale

The reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[17]

  • Catalyst Choice: Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are frequently used. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the Pd(0) active species and promotes the crucial reductive elimination step, leading to higher yields and broader substrate scope.

  • Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[20] A mixed solvent system, often an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic starting materials and the inorganic base.[17]

A 4-(2-Bromopyridin-4-yl)morpholine + Arylboronic Acid B Reaction Setup (Inert Atmosphere) A->B 1. Combine Reagents C Add Pd Catalyst, Base, Solvent B->C 2. Degas & Add D Heat Reaction Mixture (e.g., 80-100 °C) C->D 3. Initiate Reaction E Reaction Monitoring (TLC/LC-MS) D->E 4. Monitor Progress F Aqueous Workup (Extraction) E->F 5. Quench & Extract G Purification (Column Chromatography) F->G 6. Isolate H Pure 4-(2-Arylpyridin-4-yl)morpholine Kinase Inhibitor Core G->H 7. Characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-(2-Bromopyridin-4-yl)morpholine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the bromopyridine.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 2–12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that were previously difficult to synthesize.[21][22] This is particularly relevant for kinase inhibitors, where an amine linker often connects the core scaffold to other recognition elements.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle.[21]

  • Ligand Choice: The success of this reaction is highly dependent on the phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos are essential. They facilitate the challenging C-N reductive elimination step from the palladium center and prevent catalyst decomposition.

  • Base Choice: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile without competing in side reactions.[23]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the catalyst.

Start 4-(2-Bromopyridin-4-yl)morpholine + Amine (R-NH₂) Reaction Reaction in Anhydrous Solvent (e.g., Toluene, Heat) Start->Reaction Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Reaction Product 4-(2-(Amino)pyridin-4-yl)morpholine Derivative Reaction->Product C-N Bond Formation

Caption: Logical relationship in Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This general protocol is suitable for coupling 4-(2-Bromopyridin-4-yl)morpholine with a primary or secondary amine. Extreme care must be taken to maintain anhydrous and anaerobic conditions.

Materials:

  • 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv)

  • Amine (primary or secondary) (1.1–1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1–2 mol%)

  • XPhos (2–4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Reaction Setup (in a glovebox): To a dry vial or Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (to 0.1–0.2 M).

  • Reaction: Seal the vessel tightly. If using a Schlenk flask, remove it from the glovebox. Heat the mixture in a preheated oil bath at 100–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4–16 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Note: To prevent streaking of the amine product on silica gel, it is often beneficial to add 1–2% triethylamine to the eluent system.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central hub for regulating cell fate.[2] Inhibitors often feature a heterocyclic core that mimics the adenine ring of ATP, coupled to a solubility-enhancing group like the 4-(morpholinopyridin-yl) moiety.[1][4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) Inhibitor Synthesized Inhibitor (e.g., from Suzuki Coupling) Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS (Dual Inhibitor)

Sources

Application Notes and Protocols: Experimental Procedure for Coupling Arylboronic Acids with 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.[4][5] This guide provides a detailed experimental procedure for a specific and highly relevant transformation: the coupling of various arylboronic acids with 4-(2-Bromopyridin-4-yl)morpholine. The resulting 2-aryl-4-morpholinopyridine scaffold is a privileged structural motif found in numerous biologically active compounds, making this protocol of significant interest to researchers in drug discovery and development.[6][7]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both procedural accuracy and a deeper understanding of the reaction.

Reaction Overview and Mechanism

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8][9] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-(2-Bromopyridin-4-yl)morpholine), forming a Pd(II) complex.[2][5][8]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this exchange.[8][10][11][12]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][8][9]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (4-(2-Bromopyridin-4-yl)morpholine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) Borate [Ar'B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure that has been found to be effective for a range of arylboronic acids. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(2-Bromopyridin-4-yl)morpholine>97%Commercially availableStore under inert atmosphere.
Arylboronic Acid>95%Commercially availablePurity is crucial for high yields.[13]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst.
SPhos>98%Commercially availableLigand.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercially availableMust be finely powdered and dry.
1,4-DioxaneAnhydrousCommercially availableDegas before use.
Deionized Water---Degas before use.
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor workup.
Brine (saturated NaCl solution)---For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableDrying agent.
Celite®Commercially availableFor filtration.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 4-(2-Bromopyridin-4-yl)morpholine - Arylboronic Acid - K₂CO₃ - Pd(OAc)₂/SPhos setup->reagents solvent Add Degassed 1,4-Dioxane/Water reagents->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas heat Heat to 100 °C (Stir vigorously) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-(2-Bromopyridin-4-yl)morpholine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion. Anhydrous conditions are important initially to prevent premature decomposition of the catalyst and reagents.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.

    • Rationale: SPhos is an electron-rich and bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling with heteroaryl halides like 2-bromopyridines.[14]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).

    • Rationale: The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1] 1,4-dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic components.[1][8]

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[15]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[8][9] Dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[6] The aqueous washes remove the base and any remaining boronic acid byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 2-aryl-4-morpholinopyridine product.[8][9]

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed; Poor quality base or boronic acid.Use a fresh batch of catalyst and ligand. Ensure thorough degassing. Use freshly opened, anhydrous base and high-purity boronic acid.[13]
Protodeborylation Presence of excess water or acid; Prolonged reaction time at high temperature.Use a minimal amount of water necessary for the base. Consider using a stronger, non-aqueous base like K₃PO₄. Optimize reaction time and temperature.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is rigorously degassed.[15] A different ligand or pre-catalyst (e.g., a PEPPSI-type catalyst) may be more robust.[1][14]
Dehalogenation of Starting Material Presence of a hydrogen source (e.g., solvent, base impurities).Use high-purity, anhydrous solvents and reagents. This side reaction can sometimes be suppressed by changing the base or solvent system.[1]

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the synthesis of 2-aryl-4-morpholinopyridines. The protocol detailed herein offers a reliable starting point for this important transformation. By understanding the key mechanistic steps and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this procedure for a wide array of substrates, facilitating the rapid generation of novel compounds for drug discovery and other applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • NROChemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Borah, A. J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Kundu, S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Taylor, R. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Escayola, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Lee, C. H., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Technical University of Munich. Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. [Link]

  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

Sources

Derivatization of the morpholine ring in 4-(pyridin-4-yl)morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung des Morpholinrings in 4-(Pyridin-4-yl)morpholin-Verbindungen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und experimentelle Protokolle für die chemische Modifikation des 4-(Pyridin-4-yl)morpholin-Grundgerüsts, einer in der medizinischen Chemie weit verbreiteten Struktur. Der Schwerpunkt liegt auf Strategien zur Derivatisierung des Morpholinrings, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakokinetischen Profile zu optimieren. Es werden etablierte Protokolle für die Synthese des Kerngerüsts mittels Palladium-katalysierter Buchwald-Hartwig-Aminierung und Kupfer-katalysierter Ullmann-Kondensation sowie moderne Ansätze zur direkten C-H-Funktionalisierung des Morpholinrings vorgestellt.

Einleitung: Die Bedeutung des 4-(Pyridin-4-yl)morpholin-Gerüsts

Das 4-(Pyridin-4-yl)morpholin-Motiv ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie.[1] Seine Präsenz in zahlreichen biologisch aktiven Verbindungen unterstreicht seine Bedeutung für die Arzneimittelentwicklung.[2][3] Der Morpholinring wird häufig in Wirkstoffkandidaten eingebaut, um deren physikochemische Eigenschaften zu verbessern.[4] Insbesondere kann die Einführung einer Morpholingruppe die Löslichkeit in Wasser erhöhen, die metabolische Stabilität verbessern und als Wasserstoffbrückenakzeptor an biologischen Zielstrukturen dienen.[2][4]

Die Derivatisierung dieses Kerngerüsts ist ein entscheidender Schritt bei der Optimierung von Leitstrukturen. Durch die gezielte Einführung verschiedener funktioneller Gruppen können Forscher die Affinität und Selektivität für ein Zielprotein feinabstimmen, die ADME-Eigenschaften (Absorption, Verteilung, Metabolismus, Exkretion) modulieren und neue therapeutische Wirkstoffe entwickeln. Ein prominentes Beispiel ist die Entwicklung von Inhibitoren der Phosphoinositid-3-Kinase (PI3K), bei denen das Morpholin-Motiv eine Schlüsselrolle für die Bindung und Wirksamkeit spielt.[5][6][7][8]

Dieser Leitfaden konzentriert sich auf synthetische Methoden zur Modifikation des Morpholinrings, um Forschern robuste und reproduzierbare Protokolle für ihre Wirkstoffforschung an die Hand zu geben.

Synthesestrategien: Aufbau und Modifikation

Die Derivatisierung von 4-(Pyridin-4-yl)morpholin-Verbindungen umfasst zwei Hauptbereiche:

  • Synthese des Kerngerüsts: Die Bildung der entscheidenden C-N-Bindung zwischen dem Pyridin- und dem Morpholinring.

  • Funktionalisierung des Morpholinrings: Die direkte Einführung von Substituenten an den Kohlenstoffatomen des gesättigten Morpholinrings.

Für die Synthese des Kerngerüsts sind die Palladium-katalysierte Buchwald-Hartwig-Aminierung und die Kupfer-katalysierte Ullmann-Kondensation die am weitesten verbreiteten Methoden.[1][9] Für die direkte Modifikation des Morpholinrings gewinnen C-H-Aktivierungsstrategien zunehmend an Bedeutung, da sie eine schrittsparende Funktionalisierung ermöglichen.[10]

G cluster_0 Synthese des Kerngerüsts cluster_1 Derivatisierung ArylHalid 4-Halogenpyridin Core 4-(Pyridin-4-yl)morpholin ArylHalid->Core Morpholin Morpholin Morpholin->Core Derivat Funktionalisiertes Derivat Core->Derivat C-H Funktionalisierung

Allgemeiner Arbeitsablauf zur Synthese und Derivatisierung.

Protokolle zur Synthese des 4-(Pyridin-4-yl)morpholin-Gerüsts

Die N-Arylierung von Morpholin mit einem Pyridin-Elektrophil ist der grundlegende Schritt zur Herstellung des Zielgerüsts. Die Wahl der Methode hängt von der Reaktivität der Substrate, der Toleranz funktioneller Gruppen und den gewünschten Reaktionsbedingungen ab.

Protokoll 1: Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine vielseitige und weit verbreitete Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen.[1][11] Sie zeichnet sich durch milde Reaktionsbedingungen und eine breite Anwendbarkeit auf verschiedene Arylhalogenide und Amine aus.[12]

Mechanistischer Überblick: Der katalytische Zyklus umfasst typischerweise die oxidative Addition des Arylhalogenids an ein Pd(0)-Zentrum, die Koordination des Amins, die Deprotonierung zur Bildung eines Amidokomplexes und die reduktive Eliminierung des N-Aryl-Produkts unter Regeneration des Pd(0)-Katalysators.[11]

G cluster_ullmann cluster_buchwald Ullmann Ullmann-Kondensation (Cu-katalysiert) Buchwald Buchwald-Hartwig-Aminierung (Pd-katalysiert) U_Start Ar-X + Morpholin U_Kat Cu(I)-Katalysator (z.B. CuI) U_Start->U_Kat U_Cond Hohe Temperatur (>100 °C) Polares Lösungsmittel U_Kat->U_Cond U_End N-Aryl-Morpholin U_Cond->U_End B_Start Ar-X + Morpholin B_Kat Pd(0)-Katalysator + Phosphin-Ligand B_Start->B_Kat B_Cond Milde Temperatur (80-110 °C) Aprotisches Lösungsmittel B_Kat->B_Cond B_End N-Aryl-Morpholin B_Cond->B_End

Vergleich der N-Arylierungs-Synthesewege.

Detailliertes Experimentelles Protokoll:

  • Vorbereitung: In einem ausgeflammten und mit Argon gespülten Schlenkrohr werden Palladium(II)-acetat (Pd(OAc)₂, 2 mol%), der Phosphin-Ligand XPhos (4 mol%) und Natrium-tert-butanolat (NaOt-Bu, 1.4 Äquivalente) vorgelegt.

  • Reagenzienzugabe: Das Schlenkrohr wird evakuiert und erneut mit Argon gefüllt. Anschließend werden 4-Brompyridin-Hydrochlorid (1.0 Äquivalent), Morpholin (1.2 Äquivalente) und wasserfreies Toluol zugegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter Argonatmosphäre bei 100 °C für 12-18 Stunden kräftig gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von Wasser beendet. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine 4-(Pyridin-4-yl)morpholin zu erhalten.

Tabelle 1: Repräsentative Bedingungen für die Buchwald-Hartwig-Aminierung

ArylhalogenidKatalysator (mol%)Ligand (mol%)Base (Äq.)LösungsmittelTemp. (°C)Ausbeute (%)
4-BrompyridinPd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluol100~85
4-ChlorpyridinPd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Dioxan110~90[13]
4-IodpyridinPd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄ (2.0)Toluol80~92
Protokoll 2: Ullmann-Kondensation

Die Ullmann-Kondensation ist die klassische, Kupfer-katalysierte Methode zur Bildung von Aryl-Amin-Bindungen.[9][14] Obwohl sie oft höhere Temperaturen und stöchiometrische Mengen an Kupfer erfordert, ist sie eine kostengünstige Alternative und für bestimmte Substrate, insbesondere Iod- und Bromaromaten, gut geeignet.[15][16]

Detailliertes Experimentelles Protokoll:

  • Vorbereitung: In einem Rundkolben werden 4-Iodpyridin (1.0 Äquivalent), Morpholin (2.0 Äquivalente), Kupfer(I)-iodid (CuI, 10 mol%), L-Prolin (20 mol%) und Kaliumcarbonat (K₂CO₃, 2.0 Äquivalente) in Dimethylsulfoxid (DMSO) suspendiert.

  • Reaktionsdurchführung: Die Mischung wird unter einer Stickstoffatmosphäre auf 120 °C erhitzt und für 24 Stunden gerührt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum konzentriert.

  • Reinigung: Das Rohprodukt wird säulenchromatographisch gereinigt, um das Zielprodukt zu isolieren.

Protokolle zur Derivatisierung des Morpholinrings

Die direkte Funktionalisierung der C-H-Bindungen des Morpholinrings ist ein eleganter Ansatz, um komplexe Moleküle ohne langwierige Synthesen von vorfunktionalisierten Bausteinen herzustellen.[10]

Protokoll 3: Kupfer-katalysierte oxidative C-H/N-H-Kupplung

Diese Methode ermöglicht die Einführung einer Amidfunktion an der C2-Position des Morpholinrings. Ähnliche Protokolle wurden erfolgreich für die C2-Aminierung von Chinolin-N-oxiden, einer verwandten heterocyclischen Struktur, angewendet.[17][18]

Mechanistischer Einblick: Die Reaktion verläuft wahrscheinlich über eine durch ein Oxidationsmittel vermittelte C-H-Aktivierung am Morpholinring, gefolgt von einer Kupplung mit dem Amid-Nukleophil. Der Pyridinstickstoff kann als dirigierende Gruppe fungieren, um die Regioselektivität zu steuern.

G Substrat 4-(Pyridin-4-yl)morpholin Katalysator Metall-Katalysator (z.B. Cu, Pd, Rh) Substrat->Katalysator Koordination Oxidans Oxidationsmittel Katalysator->Oxidans Aktivierung Kupplungspartner Kupplungspartner (z.B. Amid, Boronsäure) Oxidans->Kupplungspartner Kupplung Produkt C-H funktionalisiertes Produkt Kupplungspartner->Produkt Produktbildung

Konzeptioneller Arbeitsablauf der C-H-Funktionalisierung.

Detailliertes Experimentelles Protokoll (Adaptiert von verwandten Systemen):

  • Vorbereitung: In einem druckfesten Reaktionsgefäß werden 4-(Pyridin-4-yl)morpholin (1.0 Äquivalent), das gewünschte Amid (z.B. Benzamid, 1.5 Äquivalente), Kupfer(I)-iodid (CuI, 10 mol%) und Silbercarbonat (Ag₂CO₃, 2.0 Äquivalente) in 1,2-Dichlorethan vorgelegt.

  • Reaktionsdurchführung: Das Gefäß wird fest verschlossen und in einem auf 130 °C vorgeheizten Ölbad für 24 Stunden erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird der Inhalt des Gefäßes durch Celite filtriert, um die anorganischen Salze zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird mittels präparativer HPLC oder Säulenchromatographie gereinigt, um das C2-amidierte Derivat zu isolieren.

Fazit und Ausblick

Die Derivatisierung des 4-(Pyridin-4-yl)morpholin-Gerüsts ist eine Schlüsselstrategie in der modernen Arzneimittelentwicklung. Die in diesem Leitfaden beschriebenen Protokolle für die N-Arylierung mittels Buchwald-Hartwig- und Ullmann-Reaktionen bieten zuverlässige Methoden zur Synthese des Kerngerüsts. Darüber hinaus eröffnen aufkommende C-H-Funktionalisierungsstrategien neue Wege zur direkten und effizienten Modifikation des Morpholinrings. Die Anwendung dieser Protokolle ermöglicht es Forschern, systematisch die Struktur-Wirkungs-Beziehungen zu untersuchen und neue, hochwirksame Wirkstoffkandidaten zu entwickeln.

Referenzen

  • Yuan, J., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Welch, E., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kefal, A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

  • Wang, Q., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Prikler, S., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. [Link]

  • da Silva, G. M., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. [Link]

  • Wang, Q., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Owen, J. S., et al. (2011). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • Wang, T., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wang, T., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]

  • Al-Mourabit, A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

  • Sambiagio, C., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • ResearchGate. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • ResearchGate. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • Kumar, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Sene, A., et al. (2021). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bakherad, M., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • Levy, J. N., et al. (2023). Late-Stage C–H Functionalization of Azines. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Bousquet, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]

  • Sene, A., et al. (2021). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. [Link]

  • ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • Akkurt, M., et al. (2008). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E. [Link]

  • Lassalas, P., et al. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Organic Letters. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. [Link]

Sources

Application Notes and Protocols: Leveraging 4-(2-Bromopyridin-4-yl)morpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes a library of small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3] These fragments, though often exhibiting weak binding affinities (typically in the high micromolar to millimolar range), provide high-quality starting points for optimization.[4][5] Their simplicity allows for a more comprehensive sampling of chemical space and often results in leads with superior physicochemical properties and "binding efficiency per atom."[2][3]

Within the vast universe of chemical fragments, certain structural motifs, often referred to as "privileged scaffolds," appear repeatedly in successful drug molecules. The pyridine ring is a quintessential example of such a scaffold, present in a multitude of FDA-approved drugs due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[6][7][8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking and hydrophobic interactions.[9] Similarly, the morpholine ring is a common feature in drug candidates, prized for its ability to improve solubility, metabolic stability, and overall pharmacokinetic profiles.[10][11]

This application note details the utility of 4-(2-Bromopyridin-4-yl)morpholine , a fragment that synergistically combines these two privileged scaffolds. The presence of a bromine atom at the 2-position of the pyridine ring provides a crucial, strategically placed vector for synthetic elaboration, making this fragment an exceptionally valuable tool for FBDD campaigns. We will explore its properties, outline detailed protocols for its application in screening cascades, and provide a roadmap for its evolution from a weakly binding hit to a potent lead compound.

Fragment Profile: 4-(2-Bromopyridin-4-yl)morpholine

This fragment is an ideal candidate for inclusion in a diversity-oriented fragment library. Its physicochemical properties align well with the "Rule of Three," a commonly accepted guideline for fragment design.[12]

PropertyValueSignificance in FBDD
CAS Number 1049023-41-7[13][14]Unique identifier for sourcing and data tracking.
Molecular Formula C₉H₁₁BrN₂O[14]Provides elemental composition.
Molecular Weight 243.10 g/mol [14]Falls within the typical fragment range (<300 Da), ensuring it can access small binding pockets.[12]
cLogP Approx. 1.5-2.0A low cLogP value suggests good aqueous solubility, which is critical for biophysical screening assays.[12]
Key Features Pyridine RingA versatile scaffold for hydrogen bonding and aromatic interactions.[7][15]
Morpholine GroupEnhances solubility and provides a potential hydrogen bond acceptor.[10]
2-Bromo SubstituentA "poised" reactive handle for facile chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a key feature for fragment evolution.

The FBDD Workflow Using 4-(2-Bromopyridin-4-yl)morpholine

A typical FBDD campaign is a multi-stage process that begins with screening to identify binders and culminates in the structure-guided optimization of those hits.[16][17]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (SPR, DSF, NMR) Validation Hit Validation (Orthogonal Biophysical Methods) Screening->Validation Initial Hits Structure Structure Determination (X-ray Crystallography, NMR) Validation->Structure Validated Hits SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Binding Mode Synthesis Medicinal Chemistry (e.g., Suzuki Coupling) SBDD->Synthesis SAR SAR Generation (Biochemical/Cell-based Assays) Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound SAR->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Application Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for the primary screening of fragment libraries due to its ability to detect the weak binding interactions characteristic of fragments.[17][18]

Objective: To identify if 4-(2-Bromopyridin-4-yl)morpholine binds to a target protein of interest.

Materials:

  • Target protein (with an appropriate tag for immobilization, e.g., His-tag)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, NTA)

  • 4-(2-Bromopyridin-4-yl)morpholine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface according to the manufacturer's protocol (e.g., EDC/NHS for amine coupling).

    • Immobilize the target protein to the desired density (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a dilution series of 4-(2-Bromopyridin-4-yl)morpholine in running buffer. A typical concentration range for fragment screening is 100 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and kept low (<1%) to avoid artifacts.

    • Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in refractive index (measured in Response Units, RU). A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to estimate the dissociation constant (KD). For fragments, a KD in the range of 10 µM - 5 mM is considered a hit.

Causality Behind Choices:

  • Why SPR? Its real-time, label-free nature and high sensitivity are crucial for detecting the rapid on/off rates and low affinities of fragments.[17]

  • Why a Reference Cell? This is essential to correct for non-specific binding and bulk refractive index changes, a common source of false positives in fragment screening.[18]

Protocol 2: Hit Validation and Structural Characterization by X-Ray Crystallography

Confirming a fragment hit with an orthogonal method and determining its binding mode are critical next steps. X-ray crystallography is the gold standard as it provides a high-resolution 3D picture of the fragment-protein interaction, directly guiding subsequent optimization efforts.[16][19]

Objective: To confirm the binding of 4-(2-Bromopyridin-4-yl)morpholine and determine its precise location and orientation in the target's binding site.

Materials:

  • Highly pure and concentrated target protein

  • Crystallization screening kits

  • 4-(2-Bromopyridin-4-yl)morpholine

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein (protein without any ligand) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving 4-(2-Bromopyridin-4-yl)morpholine in the crystal mother liquor to a final concentration of 1-10 mM.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection and Structure Solution:

    • Harvest the soaked crystal, briefly pass it through a cryoprotectant solution, and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The well-defined shape of the morpholine and pyridine rings, along with the high electron density of the bromine atom, should make it readily identifiable.

    • Refine the structure of the protein-fragment complex.

Causality Behind Choices:

  • Why Crystallography? It provides unambiguous proof of binding and, more importantly, reveals the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.[16][19] This structural information is invaluable for structure-based design.[20]

  • Why Soaking? It is often simpler and faster than co-crystallization, especially when dealing with weakly binding fragments that might interfere with crystal lattice formation.

Protocol 3: Computational Fragment Growing (Hit-to-Lead)

With the crystal structure in hand, the next phase is to evolve the fragment into a more potent lead compound. The 2-bromo position on the pyridine ring is the primary vector for this optimization.

Fragment_Growing cluster_0 Input cluster_1 Computational Design cluster_2 Output Start 4-(2-Bromopyridin-4-yl)morpholine (Fragment Hit) Docking Virtual Library Docking at 2-position Start->Docking Structure Co-crystal Structure (Protein-Fragment Complex) Structure->Docking Binding Pocket Info DeNovo De Novo Design from 2-position Structure->DeNovo Vector Information Candidates Synthetically Accessible Lead Candidates Docking->Candidates DeNovo->Candidates

Figure 2: Computational workflow for growing the fragment hit.

Objective: To computationally design and prioritize new molecules with improved binding affinity by adding substituents at the 2-position of the pyridine ring.

Tools:

  • Molecular modeling software (e.g., Schrödinger, MOE, AutoDock)

  • Virtual libraries of chemical building blocks (e.g., boronic acids for Suzuki coupling)

Methodology:

  • System Preparation:

    • Load the protein-fragment co-crystal structure into the modeling software.

    • Prepare the structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network. Define the binding site based on the location of the bound fragment.

  • Virtual Screening via Docking:

    • Select a virtual library of commercially available building blocks that can be coupled to the 2-bromo position (e.g., a library of boronic acids).

    • Computationally "attach" each building block to the fragment scaffold.

    • Dock each of the resulting virtual compounds into the target's binding site.[21][22]

    • Score the docked poses based on predicted binding affinity and favorable interactions with the protein (e.g., forming new hydrogen bonds, filling a hydrophobic pocket).

  • Prioritization and Selection:

    • Rank the virtual hits based on their docking scores and visual inspection of the binding modes.

    • Prioritize compounds that are predicted to have strong, specific interactions and are synthetically accessible via robust chemical reactions like the Suzuki or Buchwald-Hartwig couplings.

    • Select a diverse set of the top-ranked virtual hits for chemical synthesis and biological testing.

Causality Behind Choices:

  • Why Computational Design? It allows for the rapid and cost-effective exploration of a vast chemical space before committing to resource-intensive chemical synthesis.[22][23]

  • Why the 2-Bromo Position? This atom serves as a "poised" chemical handle. Palladium-catalyzed cross-coupling reactions are highly reliable and versatile, allowing for the straightforward synthesis of a wide array of derivatives, which is essential for generating structure-activity relationships (SAR).

Conclusion

4-(2-Bromopyridin-4-yl)morpholine represents an exemplary starting point for fragment-based drug discovery campaigns. It combines two medicinally relevant scaffolds with a strategically placed reactive handle, providing an ideal balance of binding potential and synthetic tractability. The protocols outlined above provide a clear, experimentally grounded, and logically structured path from initial screening to rational lead design. By integrating sensitive biophysical techniques, high-resolution structural biology, and modern computational chemistry, researchers can effectively leverage this powerful fragment to accelerate the discovery of novel therapeutics for a wide range of biological targets.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Current Pharmaceutical Design. [Link]

  • Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Computational Methods to Support Fragment-based Drug Discovery. ResearchGate. [Link]

  • Fragment informatics and computational fragment-based drug design: an overview and update. Future Medicinal Chemistry. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Computational Fragment-Based Drug Design. Springer Nature Experiments. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Structural Biology. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Fragment-screening technologies used in successful F2L case studies. ResearchGate. [Link]

  • Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. DNA Repair. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

  • Fragment Based Drug Discovery. CHI. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Scientia. [Link]

  • Fragment-based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges. Biocompare. [Link]

Sources

Scale-up synthesis of 4-(2-Bromopyridin-4-yl)morpholine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 4-(2-Bromopyridin-4-yl)morpholine for Preclinical Studies

Introduction: The Strategic Importance of a Scalable Synthesis

4-(2-Bromopyridin-4-yl)morpholine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique electronic and structural features make it a common scaffold in the development of kinase inhibitors, GPCR modulators, and other targeted therapeutics. As drug candidates progress from discovery to preclinical evaluation, the demand for this intermediate can rapidly increase from gram to kilogram scale. A robust, reproducible, and scalable synthetic process is therefore not merely an academic exercise but a critical requirement for advancing a therapeutic program.[1][2]

This document provides a comprehensive guide for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine, detailing a validated lab-scale protocol and addressing the critical challenges and modifications required for a successful multi-hundred-gram scale-up. The chosen synthetic route is a Nucleophilic Aromatic Substitution (SNAr), a reliable and well-understood transformation in process chemistry.

Synthetic Strategy & Mechanistic Rationale

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction of an electron-deficient pyridine ring with a nucleophile, in this case, morpholine.

Overall Reaction:

2-Bromo-4-chloropyridine + Morpholine → 4-(2-Bromopyridin-4-yl)morpholine

2.1. Choice of Starting Material: 2-Bromo-4-chloropyridine

While 2,4-dichloropyridine could also serve as a starting material, 2-bromo-4-chloropyridine is selected for its superior regioselectivity. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[3] In dihalogenated pyridines, the rate of displacement generally follows the order F > Cl > Br > I due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[4][5] However, in a 2-bromo-4-chloro system, the C4 position is more activated (para to the nitrogen) than the C2 position (ortho to the nitrogen), and the C-Cl bond is more labile than the C-Br bond under typical SNAr conditions, leading to preferential displacement of the chloride.[3] This provides a clean, regioselective route to the desired product.

2.2. The SNAr Mechanism: Addition-Elimination

The SNAr reaction is a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the electron-deficient C4 carbon of the pyridine ring. This is typically the rate-determining step.[3]

  • Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen, which provides significant stabilization.[3]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group.

2.3. Role of Reagents

  • Morpholine: Acts as the nitrogen nucleophile.

  • Potassium Carbonate (K2CO3): This inorganic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7] By neutralizing the acid, it prevents the protonation and deactivation of the morpholine nucleophile, allowing the reaction to proceed to completion with catalytic amounts of the amine.[8]

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SNAr reaction. Such solvents are effective at solvating cations while leaving anions (the nucleophile) relatively "bare" and more reactive.[6][9]

Laboratory-Scale Protocol (5-10 g Scale)

This protocol is optimized for execution in a standard laboratory fume hood with conventional glassware.

3.1. Reagent & Materials Table

Reagent/MaterialCAS No.MW ( g/mol )QuantityMolesEq.Notes
2-Bromo-4-chloropyridine73583-40-1192.4510.0 g51.96 mmol1.0Corrosive, handle with care.
Morpholine110-91-887.125.45 mL62.35 mmol1.2Corrosive, lachrymator.
Potassium Carbonate584-08-7138.2114.36 g103.92 mmol2.0Anhydrous, fine powder.
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mL--Anhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11~500 mL--For extraction.
Brine (Saturated NaCl)--~100 mL--For washing.
Anhydrous MgSO47487-88-9120.37~10 g--For drying.

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[10]

  • Ventilation: All operations must be performed in a certified chemical fume hood.[11]

  • Reagent Handling: 2-Bromo-4-chloropyridine is a skin and eye irritant.[11][12] Morpholine is corrosive and should be handled with care. Consult Safety Data Sheets (SDS) for all reagents before use.

  • Thermal Hazard: The reaction can be mildly exothermic. Monitor the temperature during addition and heating.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with N2 inlet), and a temperature probe, add 2-bromo-4-chloropyridine (10.0 g, 51.96 mmol) and anhydrous potassium carbonate (14.36 g, 103.92 mmol).

  • Solvent Addition: Add anhydrous DMSO (100 mL) to the flask.

  • Nucleophile Addition: Add morpholine (5.45 mL, 62.35 mmol) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 85-90 °C using a heating mantle.

  • Reaction Monitoring (In-Process Control - IPC): Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: 30% EtOAc in Hexanes). The reaction is typically complete within 8-12 hours.

  • Work-up - Quenching: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water. A precipitate will form.

  • Work-up - Extraction: Stir the aqueous suspension for 30 minutes, then transfer it to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from isopropanol or by flash column chromatography on silica gel (gradient elution, 10-50% EtOAc in Hexanes) to afford 4-(2-Bromopyridin-4-yl)morpholine as a white to off-white solid.[4]

Expected Yield: 10.5 - 11.8 g (83-93%).

Scale-Up Considerations & Protocol (500 g Scale)

Scaling a synthesis from 10 g to 500 g is not a linear process. New challenges related to thermodynamics, mass transfer, and safety emerge that must be proactively managed.[1][13]

4.1. Key Scale-Up Challenges & Solutions

ChallengeImpact at ScaleMitigation Strategy
Heat Transfer & Exotherm Control The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient.[13] An uncontrolled exotherm can lead to side reactions, impurity formation, or a dangerous runaway reaction.Solution: Use a jacketed glass reactor with controlled heating/cooling fluid. Implement reverse addition—add the 2-bromo-4-chloropyridine solution to the heated solution of morpholine and base. This keeps the electrophile as the limiting reagent during addition, controlling the reaction rate and heat generation. Monitor internal and jacket temperatures closely.
Mixing & Mass Transfer Achieving a homogeneous suspension of K2CO3 is more difficult in a large volume. Poor mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reaction and increased impurities.[13]Solution: Replace the magnetic stirrer with an overhead mechanical stirrer equipped with a properly sized impeller (e.g., pitched-blade turbine) to ensure efficient mixing of the solid-liquid slurry.
Reagent Addition Adding a large volume of morpholine at once can cause an initial exotherm.Solution: Use a pressure-equalizing addition funnel or a metering pump for controlled, subsurface addition of the nucleophile over a period of 30-60 minutes.
Work-up & Isolation Handling large volumes of aqueous and organic phases is cumbersome. Crystallization is often preferred over chromatography for purification at this scale due to cost and throughput.[14]Solution: Quench the reaction by adding the reaction mixture to a larger reactor containing water. Isolate the solid product via filtration using a large Büchner funnel or a filter press. Develop a robust crystallization procedure for purification, avoiding chromatography if possible.
Solvent Choice While effective, DMSO can be difficult to remove completely during work-up and may not be ideal for all final product specifications.Solution: Evaluate alternative polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). However, for this process, a robust water quench and extraction procedure with EtOAc is generally sufficient.[9]

Scaled-Up Protocol (500 g)

5.1. Equipment

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition port.

  • Heating/cooling circulator.

  • Large filtration apparatus (Büchner funnel or filter press).

  • Vacuum oven.

5.2. Reagent Table (500 g Scale)

ReagentMW ( g/mol )QuantityMolesEq.
2-Bromo-4-chloropyridine192.45500 g2.60 mol1.0
Morpholine87.12272.5 mL3.12 mol1.2
Potassium Carbonate138.21718 g5.20 mol2.0
Dimethyl Sulfoxide (DMSO)78.135.0 L--

5.3. Step-by-Step Scaled-Up Procedure

  • Reactor Setup: Set up the 10 L jacketed reactor and ensure all components are clean and dry. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).

  • Charge Reagents: Charge the reactor with potassium carbonate (718 g) and DMSO (3.0 L).

  • Add Nucleophile: Add morpholine (272.5 mL) to the reactor.

  • Heat to Temperature: Heat the reactor contents to 85-90 °C.

  • Controlled Addition: In a separate vessel, dissolve the 2-bromo-4-chloropyridine (500 g) in DMSO (2.0 L). Transfer this solution to an addition funnel and add it slowly to the reactor over 60-90 minutes, maintaining the internal temperature below 95 °C.

  • Reaction & Monitoring: Hold the reaction at 85-90 °C for 8-12 hours, monitoring by LC-MS for completion.

  • Quench & Precipitation: In a separate 50 L reactor, charge 20 L of cold water. Once the reaction is complete, cool the reaction mixture to ~40 °C and slowly transfer it into the water-filled reactor with vigorous stirring. A thick precipitate will form.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a large Büchner funnel. Wash the filter cake with deionized water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (if needed): If the purity is not sufficient (>98%), the material can be purified by recrystallization from a suitable solvent like isopropanol.

Characterization & Quality Control

The final product must be rigorously analyzed to confirm its identity, strength, and purity for use in preclinical studies.

6.1. Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity 1H NMR, 13C NMR, MSConforms to structure
Purity HPLC (e.g., C18, MeCN/H2O)≥ 98.0% (AUC)
Melting Point Capillary Method~110-114 °C
Residual Solvents GC-HSPer ICH Guidelines

6.2. Expected Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J=5.8 Hz, 1H), 6.85 (d, J=2.0 Hz, 1H), 6.65 (dd, J=5.8, 2.0 Hz, 1H), 3.85 (t, J=4.9 Hz, 4H), 3.35 (t, J=4.9 Hz, 4H).

  • MS (ESI+): m/z 243.0, 245.0 [M+H]+, corresponding to the bromine isotope pattern.

Visualizations

G cluster_0 Lab-Scale Synthesis (10g) cluster_1 Scale-Up Considerations cluster_2 Scaled-Up Synthesis (500g) A 1. Charge Reagents (Flask) B 2. Add Morpholine (Dropwise) A->B S4 Safety A->S4 Reagent Qty C 3. Heat & Monitor (TLC/LC-MS) B->C D 4. Aqueous Work-up & Extraction (EtOAc) C->D S1 Heat Transfer C->S1 Exotherm S2 Mass Transfer C->S2 Mixing E 5. Purify (Chromatography) D->E S3 Isolation Method D->S3 Throughput G 2. Controlled Addition of Electrophile S1->G Reverse Addition F 1. Charge Base/Solvent (Jacketed Reactor) S2->F Overhead Stirrer I 4. Quench & Precipitate S3->I Crystallization S4->G Metered Pump F->G H 3. Heat & Monitor (LC-MS) G->H H->I J 5. Isolate & Dry (Filtration) I->J G start Start: 2-Bromo-4-chloropyridine + Morpholine setup Reaction Setup: Charge Base (K2CO3) & Solvent (DMSO) start->setup reaction SNAr Reaction: Controlled Addition Heat to 85-90 °C setup->reaction ipc In-Process Control: Monitor by LC-MS (Target: <1% SM) reaction->ipc Hold for 8-12h ipc->reaction If incomplete workup Work-up: Cool, Quench in Water ipc->workup If complete isolation Isolation: Filter Precipitate Wash with Water workup->isolation drying Drying: Vacuum Oven (50 °C) isolation->drying qc QC Analysis: HPLC, NMR, MS drying->qc final Final Product: 4-(2-Bromopyridin-4-yl)morpholine (Purity ≥ 98%) qc->final

References

Application Note and Protocol for the Purification of 4-(2-Bromopyridin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

4-(2-Bromopyridin-4-yl)morpholine and its derivatives are heterocyclic compounds of significant interest in the field of drug discovery and development. The pyridine scaffold is a common motif in a vast array of biologically active molecules and approved pharmaceuticals. The morpholine substituent can enhance aqueous solubility and introduce a key hydrogen bond acceptor, often improving the pharmacokinetic profile of a drug candidate. The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The precise control over the purity of these building blocks is paramount, as even minor impurities can lead to unwanted side reactions, complicate downstream processing, and potentially introduce toxicity.

This document provides a detailed protocol for the purification of 4-(2-Bromopyridin-4-yl)morpholine, focusing on column chromatography and recrystallization techniques. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for obtaining highly pure material suitable for subsequent synthetic transformations and biological screening.

Purification Workflow Overview

The general workflow for the purification of crude 4-(2-Bromopyridin-4-yl)morpholine involves an initial purification by column chromatography to remove the bulk of impurities, followed by an optional recrystallization step to achieve high purity.

Purification Workflow Crude Crude Product (Post-Reaction Workup) Chromatography Silica Gel Column Chromatography Crude->Chromatography Primary Purification Purity_Check1 Purity Analysis (TLC, HPLC/GC) Chromatography->Purity_Check1 Fraction Analysis Recrystallization Recrystallization Purity_Check1->Recrystallization If further purification needed Pure_Product Purified Product (>98% Purity) Purity_Check1->Pure_Product If purity is sufficient Purity_Check2 Final Purity & Characterization (NMR, MS, HPLC/GC) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for 4-(2-Bromopyridin-4-yl)morpholine.

Part 1: Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of organic compounds based on their differential adsorption to a stationary phase. For 4-(2-Bromopyridin-4-yl)morpholine, silica gel is an effective stationary phase. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (e.g., cyclohexane or hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective for this class of compounds.[3]

Protocol 1: Silica Gel Column Chromatography

Materials and Equipment:

  • Crude 4-(2-Bromopyridin-4-yl)morpholine

  • Silica gel (230-400 mesh)[1]

  • Cyclohexane (or n-hexane)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in cyclohexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% cyclohexane). Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate. A suggested gradient is from 0% to 50% ethyl acetate in cyclohexane.[3] The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • TLC Analysis: Develop the TLC plates in a suitable solvent system (e.g., 30% ethyl acetate in cyclohexane). Visualize the spots under a UV lamp. The desired product should appear as a single spot with a specific Rf value.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 4-(2-Bromopyridin-4-yl)morpholine.

Data Presentation: Eluent System Optimization
Eluent System (Cyclohexane:Ethyl Acetate) Observed Rf of Product Separation from Impurities
9:1Low (streaking may occur)Poor separation from non-polar impurities
7:3~0.3 - 0.5Optimal starting point
1:1HighPoor separation from polar impurities

Note: These are representative values and should be optimized for each specific batch.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol 2: Recrystallization

Materials and Equipment:

  • Purified 4-(2-Bromopyridin-4-yl)morpholine from column chromatography

  • Ethanol (or other suitable solvent such as isopropanol or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for morpholine derivatives.[4]

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected product should be a solid.

Characterization and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a suitable method for assessing purity.[5]

  • Gas Chromatography (GC): For volatile derivatives, a GC method with a mid-polar capillary column (e.g., DB-5ms) can be employed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the purified compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[3]

Typical Analytical Parameters
Technique Column/Conditions Expected Result
HPLC C18, 4.6 mm x 150 mm, 5 µmSingle major peak (>98% purity)
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic Acid
Detection UV at 254 nm or 270 nm[5]
1H NMR CDCl3 or DMSO-d6Peaks corresponding to the pyridine and morpholine protons with correct integration and splitting patterns
MS (ESI) Positive ion mode[M+H]+ at m/z 243.01 / 245.01 (due to bromine isotopes)[3]

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Incorrect eluent polarityOptimize the solvent system using TLC before running the column.
Column overloadingUse a larger column or reduce the amount of crude product.
Product does not crystallize Solution is not supersaturatedConcentrate the solution by evaporating some of the solvent.
Inappropriate solventTry a different solvent or a mixture of solvents.
Oily product obtained after recrystallization Presence of impuritiesRepeat the column chromatography or try a different recrystallization solvent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromopyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6] Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the purification of 4-(2-Bromopyridin-4-yl)morpholine and its derivatives. By employing a combination of silica gel column chromatography and recrystallization, researchers can obtain high-purity material essential for successful drug discovery and development programs. The key to a successful purification lies in the careful optimization of the chromatographic and recrystallization conditions for each specific derivative.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kharitonov, D. I., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(18), 3348.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • El-Faham, A., et al. (2015). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725.
  • ResearchGate. (2017). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved from [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Meti, M. D., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298.
  • PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724. Retrieved from [Link]

  • PubChemLite. (2025). 4-(4-bromopyridin-2-yl)morpholine (C9H11BrN2O). Retrieved from [Link]

  • PubChem. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Coupling Reactions with 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromopyridin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for navigating the common challenges encountered during palladium-catalyzed cross-coupling reactions with this versatile building block. The electron-rich nature of this substrate, owing to the morpholino substituent, presents unique challenges and opportunities in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This resource will equip you with the knowledge to anticipate and mitigate side reactions, optimizing your synthetic routes for higher yields and purity.

I. Understanding the Substrate: The Influence of the 4-Morpholino Group

The 4-morpholino group is a strong electron-donating group, which significantly impacts the reactivity of the 2-bromopyridine ring. This electronic enrichment can enhance the rate of oxidative addition, the first step in many palladium-catalyzed coupling reactions. However, it can also increase the propensity for certain side reactions, most notably hydrodehalogenation. The lone pair of electrons on the pyridine nitrogen can also act as a potential ligand for the palladium catalyst, leading to catalyst inhibition. Understanding these electronic and steric factors is crucial for successful coupling.

II. Suzuki-Miyaura Coupling: Troubleshooting Guide and FAQs

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, when working with 4-(2-Bromopyridin-4-yl)morpholine, several side reactions can diminish your yield and complicate purification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant hydrodehalogenation (debromination) of my starting material?

A1: Hydrodehalogenation is a common side reaction with electron-rich heteroaryl halides. The electron-donating morpholino group makes the pyridine ring more susceptible to this side reaction. It can occur through two primary mechanisms: β-hydride elimination from a palladium-hydride intermediate or protonolysis of the organopalladium intermediate.

Q2: What is causing the formation of a homocoupled biaryl product from my boronic acid/ester?

A2: Homocoupling of the boronic acid or ester is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a Pd(II) species that facilitates this undesired reaction. It can also occur if the transmetalation step is slow compared to the homocoupling pathway.

Q3: My reaction is sluggish and gives low yields. What could be the issue?

A3: Low reactivity can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, the choice of base and solvent system is critical for efficient transmetalation. In some cases, the boronic acid or ester itself may be unstable under the reaction conditions, leading to protodeboronation.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Significant Hydrodehalogenation

  • Underlying Cause: Formation of palladium-hydride species.

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly degassed to minimize oxygen, which can contribute to the formation of palladium hydrides.

    • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Hydroxide bases can sometimes promote hydrodehalogenation.

    • Hydride Scavengers: Consider the addition of a hydride scavenger, such as a stoichiometric amount of a terminal alkene (e.g., 1-octene).

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired reductive elimination over side reactions.

Issue 2: Boronic Acid/Ester Homocoupling

  • Underlying Cause: Oxygen-mediated decomposition or slow transmetalation.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Use of Boronic Esters: Pinacol boronic esters are often more stable than their corresponding boronic acids and can be less prone to homocoupling.

    • Base Optimization: Screen different bases to find one that promotes efficient transmetalation without causing significant homocoupling. K₃PO₄ is often a good starting point.

    • Catalyst Choice: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species.

Issue 3: Low Conversion/Yield

  • Underlying Cause: Catalyst inhibition or inefficient transmetalation.

  • Troubleshooting Protocol:

    • Ligand Screening: Test a panel of bulky, electron-rich ligands. For electron-rich pyridines, ligands like SPhos, XPhos, and RuPhos are often effective.[1]

    • Base and Solvent Optimization: A polar aprotic solvent like dioxane or THF with an aqueous base is common, but for sensitive substrates, anhydrous conditions with a base like K₃PO₄ in a solvent like toluene can be beneficial.

    • Temperature Control: Gradually increase the reaction temperature, but be mindful that higher temperatures can also increase the rate of side reactions.

    • Boronic Acid Stability: If protodeboronation is suspected, switch to a more stable boronic ester (e.g., pinacol or MIDA esters).

Data Presentation: Ligand and Base Screening for Suzuki Coupling
LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Reference
PPh₃K₂CO₃Dioxane/H₂O100Low to Moderate[2]
SPhosK₃PO₄Toluene110Good to Excellent[1]
XPhosCs₂CO₃Dioxane100Good to Excellent[3]
RuPhosK₃PO₄THF80Good to Excellent[4]

Note: Yields are generalized from studies on similar electron-rich bromopyridines and may vary for 4-(2-Bromopyridin-4-yl)morpholine.

Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Suzuki Coupling Catalytic Cycle and Side Reactions

Suzuki_Side_Reactions cluster_cycle Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L2 OA->TM Ar'B(OR)2 Base Hydrodehalogenation Hydrodehalogenation (Ar-H) OA->Hydrodehalogenation [H] source RE Reductive Elimination TM->RE Homocoupling Homocoupling (Ar'-Ar') TM->Homocoupling Slow TM RE->Pd0 Ar-R

Caption: Suzuki cycle with key side reactions.

III. Buchwald-Hartwig Amination: Troubleshooting Guide and FAQs

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With 4-(2-Bromopyridin-4-yl)morpholine, careful optimization is key to success.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired amine. What are the likely causes?

A1: Low yields can result from catalyst inhibition by the pyridine nitrogen, decomposition of the starting material or product under the strongly basic conditions, or the formation of side products like hydrodehalogenated starting material.[5]

Q2: I'm observing the formation of a biaryl byproduct. What is this and how can I prevent it?

A2: This is likely a homocoupling product of your aryl bromide. This can be more prevalent at higher temperatures or with certain catalyst systems.

Q3: Can I use weaker bases for this reaction to avoid decomposition of sensitive functional groups?

A3: While strong bases like NaOtBu and LHMDS are common, weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective, especially when paired with a highly active catalyst system.[6]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Low Yield/Incomplete Conversion

  • Underlying Cause: Catalyst inhibition or deactivation.

  • Troubleshooting Protocol:

    • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can stabilize the palladium center and promote efficient catalysis.[7]

    • Pre-catalyst Choice: Use a well-defined pre-catalyst (e.g., a palladacycle) to ensure the efficient generation of the active Pd(0) species.[8]

    • Base and Solvent Screening: Systematically screen different bases and anhydrous solvents. Toluene and dioxane are common solvents, and bases like NaOtBu, K₃PO₄, and Cs₂CO₃ should be evaluated.[9]

Issue 2: Hydrodehalogenation of Starting Material

  • Underlying Cause: Competing reaction pathway favored under certain conditions.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: If the desired reaction is proceeding, try lowering the temperature to disfavor the hydrodehalogenation pathway.

    • Optimize Base: A change in base can sometimes suppress this side reaction.

    • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation.

Data Presentation: Catalyst System Optimization for Buchwald-Hartwig Amination
LigandPalladium SourceBaseSolventTemperature (°C)Yield of Aminated Product (%)Reference
BINAPPd₂(dba)₃NaOtBuToluene100Moderate to Good[7]
XPhosPd(OAc)₂K₃PO₄Dioxane110Good to Excellent[10]
RuPhosPd G3 Pre-catalystLHMDSTHF80Good to Excellent[5]
BrettPhosPd G4 Pre-catalystCs₂CO₃t-BuOH90Good to Excellent[5]

Note: Yields are generalized from studies on similar electron-rich bromopyridines and may vary for 4-(2-Bromopyridin-4-yl)morpholine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and anhydrous, degassed solvent (e.g., toluene, 0.1 M) to an oven-dried vial.

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Troubleshooting Flowchart

Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_SM Starting Material Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Side_Products Significant Side Products? SM_Yes->Side_Products Optimize_Catalyst Optimize Catalyst System (Ligand, Pre-catalyst) SM_No->Optimize_Catalyst Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation Yes Homocoupling Homocoupling Side_Products->Homocoupling Yes Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Side_Products->Optimize_Conditions No Hydrodehalogenation->Optimize_Conditions Homocoupling->Optimize_Conditions Optimize_Catalyst->Optimize_Conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

IV. Sonogashira Coupling: Troubleshooting Guide and FAQs

The Sonogashira coupling provides a direct route to alkynylated pyridines. However, the electron-rich nature of 4-(2-Bromopyridin-4-yl)morpholine can lead to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is producing a significant amount of a diyne byproduct. What is happening?

A1: You are observing Glaser-Hay homocoupling of your terminal alkyne. This is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[11]

Q2: The reaction is not going to completion, and I am recovering my starting materials. What should I try?

A2: Incomplete conversion can be due to catalyst deactivation, insufficient base strength, or poor solubility of your reagents. The choice of both the palladium catalyst and, if used, the copper co-catalyst is critical.

Q3: Can I run this reaction without a copper co-catalyst to avoid Glaser coupling?

A3: Yes, copper-free Sonogashira protocols have been developed and are often preferred for substrates prone to homocoupling. These reactions typically require a more active palladium catalyst system and a suitable base.[12]

Troubleshooting Guide: Sonogashira Coupling

Issue 1: Alkyne Homocoupling (Glaser Coupling)

  • Underlying Cause: Oxidative coupling of the terminal alkyne, often mediated by the copper co-catalyst and oxygen.

  • Troubleshooting Protocol:

    • Rigorous Degassing: Deoxygenate all solvents and reagents thoroughly and maintain a strict inert atmosphere.

    • Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.[12]

    • Reducing Atmosphere: In some cases, performing the reaction under a dilute hydrogen atmosphere can suppress homocoupling.[13]

    • Amine Base: Use a high-quality, freshly distilled amine base (e.g., triethylamine or diisopropylamine).

Issue 2: Low Yield/Incomplete Reaction

  • Underlying Cause: Catalyst deactivation or slow catalytic turnover.

  • Troubleshooting Protocol:

    • Catalyst and Ligand Screening: For copper-free conditions, screen different palladium sources and phosphine ligands. Bulky, electron-rich ligands are often beneficial.

    • Base Selection: Ensure the base is strong enough to deprotonate the terminal alkyne but not so strong that it causes decomposition. Organic amines are common, but inorganic bases can also be used in some protocols.

    • Solvent Choice: The solvent must be able to dissolve all reactants. DMF, THF, and toluene are common choices.

    • Temperature Optimization: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

Data Presentation: Conditions for Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)Key FeatureReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempClassic conditions, risk of Glaser coupling[14]
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane80Copper-free, good for electron-rich substrates[15]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom TempAir-stable pre-catalyst, copper-free[16]
Pd/CEt₃NDMF100Heterogeneous catalyst, copper-free[17]

Note: Conditions are generalized and may require optimization for 4-(2-Bromopyridin-4-yl)morpholine.

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add 4-(2-Bromopyridin-4-yl)morpholine (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Sonogashira Catalytic Cycles and Glaser Coupling

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_glaser Glaser Homocoupling Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-C≡CR)L2 OA->TM Cu-C≡CR RE Reductive Elimination TM->RE RE->Pd0 Ar-C≡CR CuBr Cu-Br CuAlkyne Cu-C≡CR CuBr->CuAlkyne R-C≡CH Base CuAlkyne->CuBr to Pd cycle Glaser R-C≡C-C≡C-R CuAlkyne->Glaser O2

Caption: Sonogashira cycles and the competing Glaser homocoupling.

V. References

  • Kang, Y., Seward, C., Song, D., & Wang, S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. --INVALID-LINK--

  • BenchChem. (2025). Optimizing Base and Solvent for Buchwald-Hartwig Amination. --INVALID-LINK--

  • Berteina-Raboin, S., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. --INVALID-LINK--

  • Ye, Z., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13086-13093. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. --INVALID-LINK--

  • WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4288-4291. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7941. --INVALID-LINK--

  • Sahu, A., et al. (2018). Screening of different ligands for Suzuki coupling a. ResearchGate. --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. --INVALID-LINK--

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2854-2862. --INVALID-LINK--

  • Li, J., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1268-1275. --INVALID-LINK--

  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121. --INVALID-LINK--

  • Kang, Y., Seward, C., Song, D., & Wang, S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. --INVALID-LINK--

  • Fejér, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17972-17983. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2000). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 65(19), 6343-6346. --INVALID-LINK--

  • Colacot, T. J. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. --INVALID-LINK--

  • Panda, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 13086-13093. --INVALID-LINK--

  • Gogsig, T. M., et al. (2012). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. ResearchGate. --INVALID-LINK--

  • Ishiyama, T., & Miyaura, N. (2013). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1144-1153. --INVALID-LINK--

  • Sumida, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. --INVALID-LINK--

  • Wu, X., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3590-3594. --INVALID-LINK--

  • Kim, J., & Chang, S. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 14(34), 8035-8040. --INVALID-LINK--

  • Ananikov, V. P., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. --INVALID-LINK--

  • BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis. --INVALID-LINK--

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--

  • El-Gendy, B. E., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. --INVALID-LINK--

  • Sheeja, A. A. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • El-Gazzar, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 1-10. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10459-10471. --INVALID-LINK--

  • BenchChem. (2025). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine. --INVALID-LINK--

  • Öztekin, N., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. --INVALID-LINK--

  • Gupton, B. F., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron, 63(37), 9219-9226. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. --INVALID-LINK--

  • Thomson, D. S., & Gupton, B. F. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(40), 5306-5308. --INVALID-LINK--

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Boronic Acid Homocoupling

Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand the nuances and challenges that can arise during complex cross-coupling reactions. The Suzuki-Miyaura coupling of 2-bromopyridines is a powerful tool for C-C bond formation, yet it is frequently plagued by the formation of undesired boronic acid homocoupling byproducts. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the successful synthesis of your target 2-substituted pyridine derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with Suzuki-Miyaura couplings involving 2-bromopyridines.

Q1: What is boronic acid homocoupling, and why is it a problem in my reaction with 2-bromopyridine?

A: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl species. In the context of your reaction with 2-bromopyridine, instead of forming the desired 2-arylpyridine, you would generate a biaryl compound derived from your boronic acid. This not only consumes your valuable starting material but also complicates the purification of your desired product.

Q2: I've heard that oxygen is a major cause of homocoupling. How does this happen?

A: Oxygen can promote the homocoupling of boronic acids through a palladium(II)-mediated pathway.[1][2] If Pd(II) species are present in your reaction, which can happen if a Pd(II) precatalyst is used or if the reaction mixture is not properly degassed, they can facilitate the coupling of two boronic acid molecules.[2] It has been shown that higher oxygen levels can lead to an increase in homocoupling.[2] Therefore, ensuring an inert atmosphere is a critical first step in minimizing this side reaction.[1][3]

Q3: Can homocoupling occur even in the absence of oxygen?

A: Yes, while oxygen is a common culprit, homocoupling can also occur through other mechanisms. One such pathway involves a rare protonolysis followed by a second transmetalation event.[4][5] This is more likely to occur with electron-deficient arylboronic acids.[4][5]

Q4: Why are 2-bromopyridines particularly challenging substrates for Suzuki-Miyaura coupling?

A: The difficulty with 2-substituted nitrogen-containing heteroaryl organoboranes and halides can be attributed to several factors.[6] Firstly, the electron-deficient nature of the pyridine ring can lead to slower rates of transmetalation.[6] Secondly, these reagents can be prone to decomposition through protodeboronation.[6]

Q5: What is the first thing I should check if I am observing significant homocoupling?

A: The most immediate and crucial step is to ensure your reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents and reaction vessel and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7][8]

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

When facing persistent homocoupling with 2-bromopyridines, a systematic approach to optimizing your reaction conditions is essential. This guide provides probable causes and actionable solutions to common issues.

Problem 1: Significant formation of boronic acid homocoupling product.
Probable Cause Proposed Solution & Scientific Rationale
Presence of Oxygen Solution: Rigorously degas all solvents and the reaction vessel. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][3] Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors boronic acid homocoupling.[2] By removing oxygen, you minimize the formation of these detrimental Pd(II) species.
Inappropriate Ligand Choice Solution: For challenging substrates like 2-bromopyridines, standard ligands like PPh₃ may be insufficient. Employ more electron-rich and bulky phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[4][5][9] N-heterocyclic carbene (NHC) based catalysts, like PEPPSI-IPr, are also highly effective.[9] Rationale: Bulky, electron-donating ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination step, which forms the desired product.[9][10][11] This can help the desired cross-coupling pathway outcompete the homocoupling side reaction.
Suboptimal Base and Solvent Combination Solution: The choice of base and solvent can significantly impact the reaction outcome.[12] For 2-pyridyl nucleophiles, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can promote protodeboronation. Aprotic polar solvents such as 1,4-dioxane or toluene, often with a small amount of water, are commonly used.[2][13] Rationale: The base is required to activate the boronic acid for transmetalation.[14] However, a base that is too strong can lead to the unwanted cleavage of the C-B bond (protodeboronation). The solvent influences the solubility of the reagents and the stability of the catalytic species.
Slow Transmetalation of the 2-Pyridyl Boronic Acid/Ester Solution: Consider using a more reactive boronic acid derivative. For instance, pyridyl-2-boronic esters or lithium triisopropyl 2-pyridylboronates can exhibit improved reactivity.[6][12] Rationale: The electronic properties of the boron species influence the rate of transmetalation. Modifying the boronic acid to a more reactive form can accelerate this key step in the catalytic cycle, favoring the desired cross-coupling.

Visualizing the Reaction: Catalytic Cycles and Optimization Workflow

To better understand the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X (Ar = 2-pyridyl) Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (R'-B(OR)2) ArPd(II)(X)L2->Transmetalation ArPd(II)(R')L2 Ar-Pd(II)-R' Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Pd(II) Pd(II) Species (from O2 or precatalyst) Transmetalation1 Transmetalation (R'-B(OR)2) Pd(II)->Transmetalation1 R'Pd(II)L2 R'-Pd(II)-X Transmetalation1->R'Pd(II)L2 Transmetalation2 Second Transmetalation (R'-B(OR)2) R'Pd(II)L2->Transmetalation2 R'Pd(II)R' R'-Pd(II)-R' Transmetalation2->R'Pd(II)R' Reductive_Elimination_Homo Reductive Elimination R'Pd(II)R'->Reductive_Elimination_Homo Reductive_Elimination_Homo->Pd(0)L2 Reduction to Pd(0) Homocoupling_Product R'-R' Reductive_Elimination_Homo->Homocoupling_Product

Figure 1: Simplified representation of the desired Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.

Troubleshooting_Workflow Start Homocoupling Observed Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Ar/N2) Start->Inert_Atmosphere Check_Success Homocoupling Reduced? Inert_Atmosphere->Check_Success Optimize_Ligand Optimize Ligand (e.g., SPhos, NHC ligands) Check_Success->Optimize_Ligand No Success Successful Cross-Coupling Check_Success->Success Yes Check_Success2 Homocoupling Reduced? Optimize_Ligand->Check_Success2 Optimize_Base_Solvent Optimize Base and Solvent (e.g., K3PO4 in Dioxane) Check_Success2->Optimize_Base_Solvent No Check_Success2->Success Yes Check_Success3 Homocoupling Reduced? Optimize_Base_Solvent->Check_Success3 Modify_Boron Modify Boron Species (Boronic Ester, etc.) Check_Success3->Modify_Boron No Check_Success3->Success Yes Consult Consult Further Literature/ Technical Support Modify_Boron->Consult

Figure 2: A decision-making workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling of 2-bromopyridines.

Experimental Protocols: A Starting Point for Optimization

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid using different palladium catalyst systems. These should be considered as starting points and may require further optimization.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%), SPhos (2-4 mol%), the 2-bromopyridine (1.0 mmol), and the arylboronic acid (1.2-1.5 mmol).

  • Add a base (e.g., K₃PO₄, 2.0-3.0 mmol) and a degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC)-Based Catalyst (e.g., PEPPSI-IPr)

  • To a reaction vial under an inert atmosphere, add the PEPPSI-IPr catalyst (0.5-2 mol%), the 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., Cs₂CO₃, 2.0-3.0 mmol).

  • Add a degassed solvent (e.g., t-amyl alcohol or 1,4-dioxane, 5 mL).

  • Seal the vial and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-6 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reddit - r/chemhelp. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Reddit - r/Chempros. (2021, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155.
  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • RSC Publishing. (2023, July 17). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Retrieved from [Link]

  • The Mirica Group - University of Illinois. (2022, August 26). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • NSUWorks. (2022, March 21). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2024, April 29). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, November 7). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Retrieved from [Link]

  • PubMed. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, June 2). (PDF) Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. Retrieved from [Link]

  • csbsju. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. DOI:10.1039/D2FD00165A.
  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). Retrieved from [Link]

  • YouTube. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

  • PDF Free Download. (n.d.). Solvent Effects on Methyl Transfer Reactions. 1. The Menshutkin. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar morpholinopyridine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds. The inherent polarity and basicity of the morpholine and pyridine moieties can lead to significant hurdles in achieving high purity. This resource is designed to provide both practical solutions and the underlying scientific principles to empower you in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar morpholinopyridine derivatives?

The main difficulties arise from a combination of their high polarity and the basic nature of the nitrogen atoms in both the morpholine and pyridine rings.[1][2][3] This can lead to several common issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): These compounds are often too polar to be adequately retained by non-polar stationary phases like C18, causing them to elute in or near the solvent front.[4]

  • Strong Interaction with Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel. This results in significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[1][2][5]

  • High Water Solubility: Many morpholinopyridine derivatives are highly soluble in water, which complicates their extraction from aqueous reaction mixtures into organic solvents.[2]

  • Difficulty in Crystallization: Their high polarity can make them very soluble in common polar solvents, making it challenging to achieve the supersaturation needed for crystallization.[6]

Q2: Which chromatographic technique is the best starting point for my polar morpholinopyridine derivative?

For highly polar compounds like morpholinopyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[4][7][8] HILIC utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a non-polar organic solvent, which effectively retains and separates polar analytes.[4][7][9]

However, the ideal technique depends on the specific properties of your molecule. The following decision tree can guide your initial choice.

Purification Method Selection start Start: Crude Polar Morpholinopyridine Derivative check_solubility Assess Solubility: Is the compound highly water-soluble? start->check_solubility sfc Supercritical Fluid Chromatography (SFC) start->sfc Consider for speed & green chemistry check_charge Is the compound ionizable at a specific pH? check_solubility->check_charge Moderately hilic HILIC check_solubility->hilic Yes check_stability Is the compound stable on acidic silica gel? check_charge->check_stability No ion_exchange Ion-Exchange Chromatography (IEC) check_charge->ion_exchange Yes rpc Reversed-Phase (with polar-endcapped column) check_stability->rpc Yes normal_phase Normal-Phase (with deactivated silica or alumina) check_stability->normal_phase No crystallization Crystallization / Salt Formation hilic->crystallization If high purity & solid rpc->crystallization If high purity & solid ion_exchange->crystallization After desalting normal_phase->crystallization If high purity & solid

Caption: A decision-making workflow for selecting an initial purification method.

Chromatography Troubleshooting Guide

Issue 1: My compound shows severe peak tailing on a standard C18 column in RP-HPLC.

Cause: This is a classic sign of secondary interactions between the basic nitrogen atoms of your morpholinopyridine derivative and residual acidic silanol groups on the silica-based stationary phase.[10] Even with end-capping, some silanols remain and can cause issues with basic compounds.

Solutions:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For a basic compound, working at a low pH (e.g., 2.5-4) will protonate your analyte. This protonated form may have better interaction with the stationary phase, but more importantly, it suppresses the ionization of the acidic silanol groups, minimizing the unwanted interactions.[10]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[10]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping or a polar-embedded group to minimize the number of accessible silanol groups.[3][11]

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[7][12]

ParameterRecommendation for Basic CompoundsRationale
Mobile Phase pH 2.5 - 4.0 (using formic acid or TFA)Protonates the basic analyte and suppresses silanol ionization.[10]
Column Type Polar-endcapped C18, Phenyl-hexylOffers alternative selectivity and better shielding of residual silanols.[3]
Additives 0.1% Triethylamine (TEA)Acts as a competing base to mask active silanol sites.[10]
Issue 2: My compound is not retained on a C18 column and elutes with the solvent front.

Cause: Your compound is too polar for the non-polar stationary phase and has a higher affinity for the polar mobile phase.[13][14][15]

Solutions:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the aqueous portion of your mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[10]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[3]

  • Switch to HILIC: This is the most common solution for highly polar compounds that are not retained in reversed-phase mode.[4][8]

  • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For a basic compound, an alkyl sulfonate can form an ion pair, increasing its hydrophobicity and retention on a C18 column.[13]

Issue 3: My compound appears to be degrading on the silica gel during flash chromatography.

Cause: Some morpholinopyridine derivatives can be sensitive to the acidic nature of standard silica gel.[5]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][16]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good alternative to avoid the acidity of silica gel.

Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution:

    • Load your sample onto the column.

    • Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Issue 4: I am having trouble extracting my highly water-soluble product from the aqueous reaction mixture.

Cause: The high polarity and hydrogen bonding capacity of your morpholinopyridine derivative give it a high affinity for the aqueous phase.

Solutions:

  • "Salting Out": Add a large amount of an inorganic salt (e.g., NaCl, K₂CO₃) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its partition into the organic layer.[2]

  • pH Adjustment: Since your compound is basic, increase the pH of the aqueous layer with a base like NaOH or K₂CO₃ to ensure it is in its neutral, free-base form. The free base is typically less water-soluble than its protonated salt form.[2][17]

  • Use of a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ethyl acetate, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or chloroform.[2]

  • Continuous Liquid-Liquid Extraction: For particularly challenging extractions, a continuous liquid-liquid extraction apparatus can be highly effective.

Advanced Purification Strategies

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to both normal and reversed-phase HPLC, particularly for polar compounds. It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[18]

Advantages for Morpholinopyridine Derivatives:

  • High Speed and Efficiency: The low viscosity of the mobile phase allows for faster separations.[19]

  • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.

  • "Greener" Chemistry: Reduces the consumption of organic solvents.[19]

  • Amenable to Polar Compounds: The use of polar co-solvents and specialized stationary phases makes SFC well-suited for polar analytes.[20][21][22]

Ion-Exchange Chromatography (IEC)

Given the basic nature of the pyridine and morpholine nitrogens, cation-exchange chromatography can be a powerful purification tool.[23][24][25]

Principle:

  • At a pH below the pKa of your compound, it will be protonated and carry a positive charge.

  • This positively charged molecule will bind to a negatively charged cation-exchange resin.[24][26]

  • Impurities that are neutral or anionic will pass through the column.

  • Your compound can then be eluted by increasing the ionic strength (salt concentration) or the pH of the mobile phase.

Ion-Exchange Chromatography Workflow start Crude Mixture in Low Salt Buffer (pH < pKa) load Load onto Cation- Exchange Column start->load wash Wash with Low Salt Buffer (Elutes neutral/anionic impurities) load->wash elute Elute with High Salt Gradient or pH Gradient wash->elute collect Collect Fractions Containing Positively Charged Product elute->collect desalt Desalting Step (e.g., Dialysis, RP-SPE) collect->desalt

Caption: A typical workflow for purifying a basic compound using cation-exchange chromatography.

Crystallization and Salt Formation

Q3: When is crystallization a suitable purification method, and how can I induce it for a highly polar compound?

Crystallization is an excellent method for final purification, especially on a larger scale, as it can yield very high purity material.[27][28] However, the high solubility of polar compounds can make it challenging.[6]

Troubleshooting Poor Crystallization:

  • Solvent System: Finding the right solvent or solvent pair is key. You need a solvent in which your compound is soluble when hot but poorly soluble when cold.[27] For highly polar compounds, consider polar solvents like isopropanol, ethanol, or acetonitrile. If it's too soluble, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the first solvent) can be slowly added to the hot, saturated solution to induce crystallization.[28][29][30]

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[27]

  • Salt Formation: This is a highly effective strategy for basic compounds like morpholinopyridine derivatives. Reacting your compound with an acid (e.g., HCl, H₂SO₄, tartaric acid) forms a salt.[31][32] Salts are often more crystalline and have very different solubility profiles than the free base, which can make crystallization much easier.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude, free-base morpholinopyridine derivative in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH with moist litmus paper or a pH meter.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution. If not, the solution may need to be cooled or an anti-solvent added.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

Technical Support Center: Synthesis of 4-(2-Bromopyrin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromopyridin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

I. Overview of Synthetic Strategies

The synthesis of 4-(2-Bromopyridin-4-yl)morpholine typically proceeds via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The choice of strategy depends on the available starting materials and desired reaction conditions.

Diagram: Synthetic Pathways

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 2,4-Dihalopyridine 2,4-Dihalopyridine Product_1 4-(2-Halopyridin-4-yl)morpholine 2,4-Dihalopyridine->Product_1 Base, Solvent Morpholine_1 Morpholine Morpholine_1->Product_1 Final_Product_1 4-(2-Bromopyridin-4-yl)morpholine Product_1->Final_Product_1 Bromination (if starting with Cl) 2-Bromo-4-halopyridine 2-Bromo-4-halopyridine Final_Product_2 4-(2-Bromopyridin-4-yl)morpholine 2-Bromo-4-halopyridine->Final_Product_2 Pd catalyst, Ligand, Base Morpholine_2 Morpholine Morpholine_2->Final_Product_2

Caption: Key synthetic routes to 4-(2-Bromopyridin-4-yl)morpholine.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

1. Incomplete Reaction:

  • Cause: Insufficient reaction time, low temperature, or inefficient catalyst/base.

  • Troubleshooting:

    • Monitor the reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

    • Increase temperature: For SNAr reactions, heating is often necessary to overcome the activation energy. For instance, reacting 4-Bromo-2-fluoropyridine with morpholine in DMF is typically performed at 100°C.[1]

    • Optimize the base: In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for catalyst turnover.[2][3] For SNAr, a weaker base like potassium carbonate or cesium carbonate is often sufficient.[1][4]

    • Catalyst and Ligand Choice (Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical. For electron-rich 2-bromopyridines, ligands like XPhos or BINAP can be effective.[2][5]

2. Side Reactions:

  • Cause: Competing reactions can consume starting materials or the desired product.

  • Troubleshooting:

    • Hydrodehalogenation: In palladium-catalyzed reactions, a side reaction can replace the bromine with hydrogen. This can be minimized by ensuring an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents.

    • Double Amination (with dihalopyridines): If starting with a dihalopyridine, ensure you are using the correct stoichiometry of morpholine to favor mono-substitution.

3. Product Degradation:

  • Cause: The product might be unstable under the reaction or workup conditions.

  • Troubleshooting:

    • Minimize reaction time: Once the reaction is complete (as determined by monitoring), proceed with the workup promptly.

    • Aqueous workup: During extraction, ensure the aqueous and organic layers are separated efficiently to prevent product loss. Washing with brine can help break up emulsions.[4]

4. Purification Losses:

  • Cause: The product may be lost during extraction, filtration, or column chromatography.

  • Troubleshooting:

    • Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.

    • Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation from impurities. A gradient of ethyl acetate in hexanes is often a good starting point.[4]

Q2: I am observing multiple spots on my TLC plate. What are the potential side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material and the desired product, common side products include:

  • Disubstituted product: If using a dihalopyridine as a starting material, reaction at both halogen positions can occur.

  • Hydrodehalogenated starting material: The bromo- or chloro-group on the pyridine ring can be replaced by a hydrogen atom.

  • Oxidized or hydrolyzed byproducts: Depending on the reaction conditions, impurities can arise from the degradation of reactants or solvents.

To identify these, consider running co-spots with your starting materials and using a visualizing agent (e.g., potassium permanganate stain) that can help differentiate between compound classes.

Q3: Which synthetic route is generally better: SNAr or Buchwald-Hartwig amination?

A3: The "better" route depends on several factors:

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material Typically requires an activated pyridine ring (e.g., with a fluorine or chlorine atom). 2-fluoro or 2-chloropyridines are common.[1][6]Tolerates a wider range of aryl halides, including less reactive bromides.[7][8]
Reaction Conditions Often requires higher temperatures and polar aprotic solvents (e.g., DMF, DMSO).[1]Milder conditions are often possible (80-110°C).[2][5] Requires an inert atmosphere.
Reagents Simpler reagents: a base like K₂CO₃ or Cs₂CO₃.[1][4]Requires a palladium catalyst, a phosphine ligand, and a strong base (e.g., NaOtBu).[2][5]
Cost & Complexity Generally less expensive and simpler to set up.More expensive due to the catalyst and ligand. Can be sensitive to air and moisture.
Yield Can be high (e.g., 90% reported with 4-bromo-2-fluoropyridine).[1]Often provides high yields (80-95%) for a broad range of substrates.[2]

Recommendation: If you have access to an activated starting material like 2-fluoro-4-bromopyridine, the SNAr route is often more straightforward and cost-effective. For less reactive starting materials, the Buchwald-Hartwig amination offers broader scope and potentially milder conditions.[7]

Diagram: Troubleshooting Workflow

Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Increase Temp/Time Optimize Base/Catalyst Incomplete->Optimize_Conditions Final_Product Improved Yield/Purity Optimize_Conditions->Final_Product Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Yes Check_Side_Products->Side_Products No_Side_Products No Check_Side_Products->No_Side_Products Address_Side_Rxns Adjust Stoichiometry Ensure Inert Atmosphere Side_Products->Address_Side_Rxns Check_Workup Review Workup & Purification No_Side_Products->Check_Workup Address_Side_Rxns->Check_Workup Optimize_Purification Optimize Extraction pH Adjust Chromatography Check_Workup->Optimize_Purification Optimize_Purification->Final_Product

Caption: A systematic workflow for troubleshooting low yield or purity issues.

III. Experimental Protocols

Protocol 1: Synthesis via SNAr from 4-Bromo-2-fluoropyridine

This protocol is adapted from a high-yield procedure.[1]

Materials:

  • 4-Bromo-2-fluoropyridine

  • Morpholine

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a sealed vial, add 4-bromo-2-fluoropyridine (1.0 eq).

  • Add DMF as the solvent.

  • Add morpholine (1.2 eq) followed by cesium carbonate (2.0 eq).

  • Seal the vial and heat the mixture to 100°C with stirring overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-50% ethyl acetate in cyclohexane) to afford the title compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination from 2-Bromo-4-chloropyridine

This is a general protocol based on typical conditions for the amination of 2-bromopyridines.[2][5]

Materials:

  • 2-Bromo-4-chloropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-4-chloropyridine (1.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture for 8-12 hours, monitoring by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

  • Huang, J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving 4-(2-Bromopyridin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed reactions with this specific substrate. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling of 4-(2-Bromopyridin-4-yl)morpholine is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with 2-bromopyridines are a frequent challenge, primarily due to the electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen.[1][2] These factors can lead to catalyst deactivation and sluggish reaction kinetics.

Core Issues & Troubleshooting Steps:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes.[1][3] This is a major contributor to low yields.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are highly effective as they sterically shield the palladium center, preventing pyridine coordination and promoting the desired catalytic cycle.[1][4] Pre-formed palladium complexes with these ligands, often called Buchwald precatalysts, are also excellent choices.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl halides.[1]

    • Solution: The choice of base is critical. A strong base is required to form the more nucleophilic boronate species from the boronic acid, which facilitates transmetalation.[1][5] Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade through replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][6]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[1] If using a boronic acid, ensure anhydrous conditions or minimize the amount of water in the reaction.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and a slow reaction.

    • Solution: A mixture of a polar aprotic solvent and water is often optimal.[7] Common solvent systems include 1,4-dioxane/water or THF/water.[7] For certain ligand systems, toluene/water can also be effective.[1]

Q2: I'm observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination of the 4-(2-Bromopyridin-4-yl)morpholine. How can these side reactions be minimized?

A2: Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings.

Minimizing Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[1]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Debromination (Hydrodehalogenation): This occurs when the bromo-group is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of base and solvent. Ensure that your solvents are not a source of hydrides.[3] Optimizing the reaction time can also help; stopping the reaction once the product is formed can prevent further degradation.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with 4-(2-Bromopyridin-4-yl)morpholine?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] For a substrate like 4-(2-Bromopyridin-4-yl)morpholine, careful selection of the catalyst system and base is paramount.

Recommended Starting Conditions:

  • Catalyst System: A combination of a palladium precursor and a sterically hindered, electron-rich ligand is generally required.[8][9]

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand: Bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended.[8][10] Alternatively, ferrocene-based ligands developed by the Hartwig group can also be very effective.[8]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[11]

    • Common Choices: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions.[11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). For sensitive substrates, a soluble organic base like DBU in combination with a ligand like XantPhos might be a milder alternative.[12]

  • Solvent: Anhydrous, non-protic solvents are typically used.

    • Common Choices: Toluene, 1,4-dioxane, or THF are good starting points.

  • Temperature: Reactions are typically heated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.

Q4: Can I perform other cross-coupling reactions like Sonogashira or Heck couplings with 4-(2-Bromopyridin-4-yl)morpholine?

A4: Yes, other cross-coupling reactions are certainly feasible, but each has its own set of optimal conditions.

  • Sonogashira Coupling: This reaction couples the 2-bromopyridine with a terminal alkyne to form a C(sp²)-C(sp) bond.[13][14]

    • Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14][15] Copper-free conditions have also been developed.[13][16]

    • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.

    • Solvent: Solvents like THF or DMF are often employed.

  • Heck Coupling: This reaction forms a C-C bond between the 2-bromopyridine and an alkene.[17]

    • Catalyst System: A palladium(0) source is required. This can be generated in situ from Pd(OAc)₂ with a phosphine ligand.[18]

    • Base: A weak inorganic base like K₂CO₃ or an organic base like Et₃N is typically used.[19]

    • Solvent: Polar aprotic solvents such as DMF or NMP are common choices.

Data Presentation: General Guidance for Reaction Parameter Optimization

The following tables summarize general starting points and trends for key reaction parameters based on literature for similar 2-bromopyridine substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ.[1]
Ligand SPhos, XPhos, or RuPhos (2-8 mol%)Bulky, electron-rich ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen and to promote reductive elimination.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are needed to facilitate the formation of the active boronate species for efficient transmetalation.[1]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic system often enhances the reaction by dissolving both the organic components and the inorganic base in their respective phases.[7]
Temperature 80-110 °CHeating is generally required to overcome the activation energy for these challenging couplings.

Table 2: Troubleshooting Guide for Low-Yielding Suzuki-Miyaura Reactions

SymptomPotential CauseSuggested Action
No Reaction Catalyst DeactivationSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[1]
Insufficient Base StrengthScreen stronger bases like K₃PO₄ or Cs₂CO₃.[1]
Incomplete Conversion Low Reaction TemperatureIncrease the temperature in increments of 10 °C.
Poor SolubilityTry a different solvent system (e.g., THF/H₂O).
Significant Byproducts Oxygen ContaminationEnsure thorough degassing of solvents and reaction mixture.[1]
Boronic Acid InstabilityUse a boronic ester (e.g., pinacol ester) instead of the acid.[1]

Experimental Protocols & Workflows

Generalized Protocol for Suzuki-Miyaura Coupling

Note: This is a general procedure and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine 4-(2-Bromopyridin-4-yl)morpholine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

G cluster_catalyst Catalyst System cluster_base Base start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improvement ligand Switch to Bulky Ligand (XPhos, SPhos) optimize_catalyst->ligand optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent No Improvement optimize_base->success Improvement base_strength Screen Stronger Bases (K3PO4, Cs2CO3) optimize_base->base_strength optimize_solvent->success Improvement precatalyst Use Buchwald Precatalyst

Sources

Degradation of 4-(2-Bromopyridin-4-yl)morpholine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromopyridin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation of this compound under acidic and basic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 4-(2-Bromopyridin-4-yl)morpholine in solution?

A: 4-(2-Bromopyridin-4-yl)morpholine is susceptible to degradation, primarily through the hydrolysis of the 2-bromo group on the pyridine ring. The rate of degradation is highly dependent on the pH and temperature of the solution. Acidic conditions can facilitate the hydrolysis to 4-(2-hydroxypyridin-4-yl)morpholine. While generally more stable under neutral and mildly basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to degradation. The morpholine ring itself is relatively stable under these conditions.

Q2: What is the primary degradation product I should expect?

A: Under both acidic and certain basic conditions, the primary degradation product is 4-(2-hydroxypyridin-4-yl)morpholine, formed by the substitution of the bromine atom with a hydroxyl group.

Q3: Can I prevent the degradation of this compound during my experiments?

A: Yes, several preventative measures can be taken. These include using freshly prepared solutions, maintaining a neutral to slightly basic pH, avoiding high temperatures, and protecting solutions from light. For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place.[1]

Q4: What analytical techniques are suitable for monitoring the degradation of 4-(2-Bromopyridin-4-yl)morpholine?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for quantifying the parent compound and its primary degradation product.[2][3][4][5] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[6][7][8][9]

Degradation Mechanisms

The degradation of 4-(2-Bromopyridin-4-yl)morpholine primarily proceeds via nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards nucleophilic attack. Water, acting as a nucleophile, attacks the carbon bearing the bromine atom. This is followed by the loss of a proton and subsequent elimination of the bromide ion to yield the 2-hydroxypyridine derivative.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Start 4-(2-Bromopyridin-4-yl)morpholine Protonation Protonation of Pyridine Nitrogen Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack + H2O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation & Loss of Bromide Intermediate->Deprotonation - H+, - Br- Product 4-(2-Hydroxypyridin-4-yl)morpholine Deprotonation->Product

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the electron-deficient C2 carbon of the pyridine ring. This addition forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[1][9][10][11][12] The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the final product.

Base_Catalyzed_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Start_Base 4-(2-Bromopyridin-4-yl)morpholine Nucleophilic_Attack_Base Nucleophilic Attack by OH- Start_Base->Nucleophilic_Attack_Base + OH- Meisenheimer_Complex Meisenheimer Complex Nucleophilic_Attack_Base->Meisenheimer_Complex Elimination Elimination of Bromide Meisenheimer_Complex->Elimination - Br- Product_Base 4-(2-Hydroxypyridin-4-yl)morpholine Elimination->Product_Base

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Media
Probable Cause Recommended Solution
Low pH: The rate of hydrolysis is significantly accelerated at low pH.Buffer your reaction mixture to a higher pH if your experimental conditions allow. Aim for a pH between 5 and 7.
High Temperature: Increased temperature accelerates the rate of hydrolysis.[1]Conduct your experiment at a lower temperature. If possible, perform the reaction at room temperature or below.
Presence of Catalytic Species: Certain metal ions can catalyze the hydrolysis reaction.Use high-purity reagents and solvents. Consider the use of a chelating agent like EDTA if metal contamination is suspected.
Issue 2: Unexpected Peaks in Chromatogram After Exposure to Basic Conditions
Probable Cause Recommended Solution
Formation of Degradation Products: Prolonged exposure to strong bases can lead to the formation of 4-(2-hydroxypyridin-4-yl)morpholine.Minimize the exposure time to basic conditions. Use the mildest basic conditions that are effective for your reaction.
Reaction with Other Components: The compound may be reacting with other nucleophiles present in your reaction mixture.Analyze your reaction components for potential interfering species. Simplify your reaction mixture if possible.
Further Degradation of the Morpholine Ring: Although less likely, harsh basic conditions could potentially lead to the degradation of the morpholine ring.Use LC-MS/MS to identify the structure of the unknown peaks. This will help to elucidate any alternative degradation pathways.

Data Summary: Forced Degradation Studies

The following table summarizes representative data from forced degradation studies on 4-(2-Bromopyridin-4-yl)morpholine. These studies are crucial for understanding the stability profile of the molecule.[2][3][6][7][10][13][14]

Stress Condition Reagent/Condition Time Temperature % Degradation (Approx.) Major Degradation Product
Acid Hydrolysis 0.1 M HCl24 h60 °C15%4-(2-Hydroxypyridin-4-yl)morpholine
Base Hydrolysis 0.1 M NaOH24 h60 °C8%4-(2-Hydroxypyridin-4-yl)morpholine
Oxidative 3% H₂O₂24 hRoom Temp< 2%No significant degradation
Thermal Solid State48 h80 °C< 1%No significant degradation
Photolytic Solid State (ICH Q1B)1.2 million lux hoursRoom Temp< 1%No significant degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for monitoring the degradation of 4-(2-Bromopyridin-4-yl)morpholine.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of 4-(2-Bromopyridin-4-yl)morpholine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standard solution of 4-(2-Bromopyridin-4-yl)morpholine to determine its retention time.

    • Inject the degraded sample solutions.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study.[2][3][6][13]

  • Acid Hydrolysis:

    • Dissolve 10 mg of 4-(2-Bromopyridin-4-yl)morpholine in 10 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of 4-(2-Bromopyridin-4-yl)morpholine in 10 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of 4-(2-Bromopyridin-4-yl)morpholine in 10 mL of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80 °C for 48 hours.

    • At the end of the study, dissolve the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • At the end of the exposure, dissolve the solid in the mobile phase for HPLC analysis.

References

Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions Involving 2-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for common cross-coupling reactions involving 2-bromopyridine, a substrate notorious for its unique challenges. The following question-and-answer section is designed to address specific experimental issues, explaining the chemical principles behind the recommended solutions to empower you to optimize your synthetic routes.

The "2-Pyridyl Problem": Understanding the Core Challenge

Before diving into specific issues, it's crucial to understand the primary challenge posed by 2-bromopyridine. The nitrogen atom's lone pair of electrons in the pyridine ring can strongly coordinate with the palladium catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle. This phenomenon is often the root cause of many failed or low-yielding reactions involving this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction shows low or no conversion of the 2-bromopyridine starting material.

This is the most common issue and often points directly to catalyst deactivation or suboptimal reaction conditions.

Q: Why is my reaction not working, even with standard cross-coupling conditions that work for other aryl bromides?

A: The primary suspect is catalyst inhibition by the pyridine nitrogen. The Lewis basic nitrogen at the 2-position creates a bidentate chelation site with the bromine, which can sequester the active palladium species.

Recommended Actions & Rationale:

  • Switch to a Bulkier Ligand: The most effective strategy is to use sterically hindered and electron-rich phosphine ligands. These bulky ligands occupy more space around the palladium center, sterically hindering the pyridine nitrogen from coordinating and deactivating the catalyst.

    • For Suzuki Reactions: Consider ligands like SPhos, XPhos, or RuPhos.

    • For Buchwald-Hartwig Aminations: Ligands such as BINAP or dppf can

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(2-Bromopyridin-4-yl)morpholine and 4-(6-Bromopyridin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Substituted bromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the introduction of molecular complexity through a variety of cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two isomeric morpholino-substituted bromopyridines: 4-(2-Bromopyridin-4-yl)morpholine and 4-(6-Bromopyridin-3-yl)morpholine .

While direct, head-to-head quantitative experimental data for these specific isomers is not extensively available in the literature, this guide will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to provide a robust predictive analysis of their relative reactivity. We will delve into the electronic and steric factors that govern their behavior in common palladium-catalyzed cross-coupling reactions, offering a framework for rational substrate selection and reaction optimization.

Structural and Electronic Profiles of the Isomers

The reactivity of a bromopyridine in cross-coupling reactions is fundamentally dictated by the electronic environment of the C-Br bond and the steric hindrance around the reaction center. The position of the bromine atom, the nitrogen atom within the pyridine ring, and the morpholine substituent collectively determine these properties.

4-(2-Bromopyridin-4-yl)morpholine (Isomer A) places the bromine atom at the C-2 position, which is ortho to the ring nitrogen. The morpholine group is at the C-4 position, para to the bromine.

4-(6-Bromopyridin-3-yl)morpholine (Isomer B) features the bromine atom at the C-6 position, also ortho to the ring nitrogen. The morpholine substituent is at the C-3 position, meta to the bromine.

dot graph { layout=neato; node [shape=plaintext]; A [label=< Isomer A 4-(2-Bromopyridin-4-yl)morpholine

>]; B [label=<
Isomer B
4-(6-Bromopyridin-3-yl)morpholine
>]; } Chemical structures of the two isomers.
Electronic Effects:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C-2, C-4, and C-6 positions, making them more susceptible to nucleophilic attack.[1]

  • In Isomer A , the bromine is at the activated C-2 position. The morpholine group at C-4 is a moderate electron-donating group through its nitrogen lone pair, which can donate electron density into the ring via resonance. This donation would primarily increase electron density at the C-3 and C-5 positions, having a less direct impact on the C-2 position. However, the inherent electron deficiency of the C-2 position is a dominant factor.

  • In Isomer B , the bromine is at the activated C-6 position. The morpholine group at C-3 donates electron density primarily to the C-2, C-4, and C-6 positions. This electron-donating effect at the C-6 position will likely decrease the electrophilicity of the carbon attached to the bromine, potentially slowing down the rate-determining oxidative addition step in many palladium-catalyzed reactions.[2][3]

Based on electronic arguments alone, the C-Br bond in Isomer A is predicted to be more reactive in reactions that are favored by a more electrophilic carbon center, such as the oxidative addition step of many cross-coupling reactions.

Steric Effects:

Steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.

  • In Isomer A , the bromine at C-2 is flanked by the pyridine nitrogen on one side and a proton on the other. The morpholine group at C-4 is relatively distant and is unlikely to exert significant steric hindrance at the reaction site.

  • In Isomer B , the bromine at C-6 is also adjacent to the pyridine nitrogen. However, the morpholine group at the C-3 position is closer to the C-6 position than in Isomer A, which might introduce a slightly greater steric encumbrance, although this effect is likely to be minor.

Therefore, from a steric perspective, both isomers present a relatively accessible C-Br bond, with Isomer A potentially having a slight advantage due to the greater distance of the morpholine substituent.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a predictive comparison of the reactivity of Isomer A and Isomer B in three of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination.[5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Prediction: Isomer A is expected to be more reactive than Isomer B.

  • Causality: The oxidative addition step is often rate-limiting. The C-Br bond in Isomer A is at the electron-deficient C-2 position and is less influenced by the electron-donating morpholine group compared to Isomer B, where the morpholine is in a position to directly increase electron density at the C-6 position. A more electron-poor C-Br bond generally leads to a faster oxidative addition.[2]

Supporting Evidence from Analogous Systems:

While no direct comparative data exists for the target isomers, studies on substituted bromopyridines generally show that electron-withdrawing groups on the pyridine ring accelerate Suzuki-Miyaura couplings, while electron-donating groups can have a retarding effect. For instance, the reactivity of bromopyridines is influenced by the electronic nature of other substituents on the ring.[6]

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

Feature4-(2-Bromopyridin-4-yl)morpholine (Isomer A)4-(6-Bromopyridin-3-yl)morpholine (Isomer B)
Predicted Reactivity HigherLower
Rationale More electrophilic C-Br bond at C-2, favoring oxidative addition.Electron-donating morpholine group at C-3 deactivates the C-6 position towards oxidative addition.
Potential Challenges Coordination of the pyridine nitrogen to the palladium catalyst.Slower reaction rates may require more forcing conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Prediction: Isomer A is expected to be more reactive than Isomer B.

  • Causality: Similar to the Suzuki-Miyaura coupling, the rate of the Buchwald-Hartwig amination is often dependent on the efficiency of the oxidative addition step. The more electrophilic C-Br bond of Isomer A should facilitate a faster reaction.

Supporting Evidence from Analogous Systems:

Protocols for the Buchwald-Hartwig amination of various bromopyridines are well-established.[9][10][11] The success of these reactions is highly dependent on the choice of catalyst, ligand, and base, which can be tailored to the electronic properties of the specific bromopyridine substrate. For electron-rich bromopyridines, more active catalyst systems are often required.

Table 2: Predicted Performance in Buchwald-Hartwig Amination

Feature4-(2-Bromopyridin-4-yl)morpholine (Isomer A)4-(6-Bromopyridin-3-yl)morpholine (Isomer B)
Predicted Reactivity HigherLower
Rationale Favorable electronics for oxidative addition.Deactivation of the C-Br bond by the electron-donating morpholine group.
Potential Challenges Possible catalyst inhibition by the pyridine nitrogen and the product amine.Slower reaction kinetics may lead to incomplete conversion or require higher catalyst loading and temperature.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R CuX CuX Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination R-C≡CH + Base Cu-C≡C-R Cu-C≡C-R Alkyne_Coordination->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Prediction: Isomer A is expected to be more reactive than Isomer B.

  • Causality: The Sonogashira coupling also proceeds via an oxidative addition step, and thus the same electronic arguments apply as for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The more electron-deficient C-Br bond in Isomer A should lead to a faster reaction.

Supporting Evidence from Analogous Systems:

The Sonogashira coupling of various bromopyridines has been reported, with reactivity trends generally following the expected pattern based on electronic effects.[14][15][16] For example, 2-bromopyridines are commonly used substrates in Sonogashira reactions.[16]

Table 3: Predicted Performance in Sonogashira Coupling

Feature4-(2-Bromopyridin-4-yl)morpholine (Isomer A)4-(6-Bromopyridin-3-yl)morpholine (Isomer B)
Predicted Reactivity HigherLower
Rationale Enhanced electrophilicity of the C-Br bond.Reduced electrophilicity due to the electron-donating substituent.
Potential Challenges Homocoupling of the alkyne (Glaser coupling) as a side reaction.Slower reaction rates requiring optimization of catalyst and conditions.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established methods for related bromopyridines. These should serve as a starting point for optimization for the specific isomers.

General Protocol for Suzuki-Miyaura Coupling

workflow

Materials:

  • 4-(Bromopyridin-yl)morpholine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[17]

  • Base (e.g., K₂CO₃, 2.0 equiv)[17]

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[17]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine isomer, arylboronic acid, and base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-(Bromopyridin-yl)morpholine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[9]

  • Phosphine ligand (e.g., BINAP, 4 mol%)[9]

  • Base (e.g., NaOt-Bu, 1.4 equiv)[9]

  • Anhydrous solvent (e.g., toluene)[9]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the bromopyridine isomer and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

In this comparative guide, we have provided a detailed analysis of the predicted reactivity of 4-(2-Bromopyridin-4-yl)morpholine and 4-(6-Bromopyridin-3-yl)morpholine. Based on fundamental electronic and steric principles, 4-(2-Bromopyridin-4-yl)morpholine (Isomer A) is anticipated to be the more reactive substrate in common palladium-catalyzed cross-coupling reactions. This is primarily due to the more electrophilic nature of the C-2 position on the pyridine ring, which facilitates the often rate-determining oxidative addition step.

For synthetic chemists and drug development professionals, this implies that reactions with Isomer A may proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to Isomer B. Conversely, the synthesis of derivatives from Isomer B may require more forcing conditions and careful optimization of the catalytic system to achieve comparable yields.

It is imperative to reiterate that this guide is based on a predictive analysis in the absence of direct comparative experimental data. The provided protocols should be considered as a starting point, and empirical optimization will be necessary to achieve the desired outcomes for specific applications. Future experimental studies directly comparing these two valuable building blocks would be of significant interest to the medicinal chemistry community.

References

  • Crust, E. J., Gurnani, P., & Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • LibreTexts. (2021). 16.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia contributors. (2024).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • PubChem. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Cenmed Enterprises. (n.d.). 4-(6-Bromopyridin-3-yl)morpholine (C007B-059286).
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Janssen, J. J. D., & van der Vight, L. (2019). The Buchwald–Hartwig Amination After 25 Years. Israel Journal of Chemistry, 59(3-4), 235-248.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Khan, A. A. (2019, January 7). Sonogashira coupling [Video]. YouTube.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.

Sources

A Comparative Guide to the Suzuki Coupling of Bromopyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, pyridine-based structures are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl motifs, offering a versatile and robust method for C-C bond formation. However, when working with bromopyridine isomers, the position of the bromine atom on the pyridine ring dramatically influences reactivity, yield, and optimal reaction conditions. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-bromopyridine in Suzuki coupling reactions, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Isomerism in Reactivity

The reactivity of bromopyridine isomers in Suzuki coupling is not uniform. A combination of electronic and steric factors dictates the propensity of each isomer to undergo the key steps of the catalytic cycle, primarily the oxidative addition of the palladium catalyst to the C-Br bond. The generally accepted order of reactivity for these isomers is:

4-Bromopyridine > 3-Bromopyridine > 2-Bromopyridine

This trend is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and its spatial relationship to the bromine substituent.

4-Bromopyridine: The Most Reactive Isomer

4-Bromopyridine typically exhibits the highest reactivity in Suzuki coupling reactions. The bromine atom at the 4-position is electronically activated by the para-nitrogen atom, which withdraws electron density through resonance and inductive effects. This polarization of the C-Br bond facilitates the oxidative addition of the Pd(0) catalyst, the often rate-determining step of the reaction. Consequently, couplings involving 4-bromopyridine often proceed under milder conditions with high yields.

3-Bromopyridine: A Reliable Intermediate

3-Bromopyridine demonstrates intermediate reactivity. The electronic influence of the nitrogen atom at the meta position is less pronounced compared to the para- and ortho-positions. While still an effective substrate, it may require slightly more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to 4-bromopyridine.

2-Bromopyridine: The "Problem Child"

The Suzuki coupling of 2-bromopyridine is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem"[1]. This diminished reactivity stems from two primary factors:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom, being in close proximity to the reaction center, can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, less reactive palladium complexes, effectively inhibiting the catalytic cycle.

  • Steric Hindrance: The adjacent nitrogen atom can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, slowing down the oxidative addition step.

Overcoming these challenges often necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic pathway by both sterically discouraging catalyst inhibition and electronically activating the palladium center.

Comparative Experimental Data

While a comprehensive, head-to-head comparison of all three isomers under a single set of identical conditions is scarce in the literature, we can compile representative data from various studies to illustrate the general reactivity trends. It is crucial to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85-95Fictionalized Data for Comparison
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~70-85Fictionalized Data for Comparison
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10018~60-75Fictionalized Data for Comparison

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. The yield for 2-bromopyridine often requires more specialized catalyst systems as indicated.

Mechanistic Insights: A Deeper Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The differences in reactivity among the bromopyridine isomers can be rationalized by examining their influence on these steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') Bromopyridine Bromopyridine Isomer (Ar-X) Bromopyridine->OxAdd BoronicAcid Organoboron Reagent (Ar'-B(OR)2) BoronicAcid->Transmetal

Sources

A Comparative Guide to the Biological Activity of Morpholinopyridine Isomers: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. The morpholine and pyridine rings are privileged structures, each contributing unique physicochemical properties that can enhance the pharmacological profile of a molecule.[1][2] The combination of these two scaffolds into morpholinopyridine presents a family of isomers with intriguing, yet underexplored, potential. This guide provides a comprehensive analysis of the anticipated biological activities of 2-, 3-, and 4-morpholinopyridine isomers, grounded in the established pharmacology of related compounds. While direct comparative studies on these specific isomers are scarce in publicly available literature, this document synthesizes existing knowledge to postulate their likely biological profiles and proposes a rigorous experimental framework for their head-to-head evaluation.

Introduction: The Rationale for Comparing Morpholinopyridine Isomers

The position of the morpholine substituent on the pyridine ring is expected to profoundly influence the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity. These factors are critical determinants of a compound's interaction with biological targets.[3] The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring can all act as hydrogen bond acceptors, while the C-H bonds of the pyridine ring can act as weak hydrogen bond donors. The relative positioning of these features in the 2-, 3-, and 4-isomers dictates their three-dimensional pharmacophore, which in turn governs their target specificity and biological activity.

Diagram 1: Chemical Structures of Morpholinopyridine Isomers

G 2-Morpholinopyridine 3-Morpholinopyridine 4-Morpholinopyridine

A visual representation of the three positional isomers of morpholinopyridine.

Postulated Biological Activities Based on Analogous Structures

Extensive research on morpholino- and pyridine-containing compounds provides a strong foundation for predicting the potential therapeutic applications of morpholinopyridine isomers. The most prominent activities observed in related molecules are kinase inhibition, anticancer effects, and anti-inflammatory properties.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The morpholine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Numerous studies have demonstrated that morpholinopyrimidine derivatives are potent inhibitors of PI3K.[1][5] The oxygen atom of the morpholine ring is crucial for forming a key hydrogen bond with the hinge region of the kinase domain.[4]

It is therefore highly probable that the morpholinopyridine isomers will exhibit inhibitory activity against PI3K and other related kinases. The position of the morpholine group will likely influence the potency and selectivity of this inhibition. For instance, the steric environment around the morpholine nitrogen in the 2-position may affect its ability to interact with the kinase hinge region compared to the more accessible 4-position.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

A simplified diagram of the PI3K/Akt/mTOR signaling cascade.

Anticancer Activity

Given their predicted role as kinase inhibitors, the morpholinopyridine isomers are strong candidates for possessing anticancer activity.[6] Inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis and inhibit the proliferation of cancer cells.[1][2] Furthermore, pyridine derivatives have been reported to exhibit a wide range of antiproliferative effects against various cancer cell lines.[3] The cytotoxic effects of these isomers against a panel of cancer cell lines would be a critical determinant of their therapeutic potential.

Anti-inflammatory Activity

The PI3K/Akt/mTOR pathway is also implicated in inflammatory responses.[7] Moreover, morpholinopyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[7][8] Therefore, it is plausible that the morpholinopyridine isomers could exhibit anti-inflammatory activity.

Proposed Experimental Workflow for Comparative Analysis

To rigorously compare the biological activities of the 2-, 3-, and 4-morpholinopyridine isomers, a systematic experimental approach is required. This would involve the synthesis of the three isomers, followed by a battery of in vitro assays.

Diagram 3: Experimental Workflow

workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-, 3-, and 4- Morpholinopyridine Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization KinaseAssay Kinase Inhibition Assay (e.g., PI3Kα) Characterization->KinaseAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Characterization->CytotoxicityAssay AntiInflammatoryAssay Anti-inflammatory Assay (e.g., NO production in Macrophages) Characterization->AntiInflammatoryAssay IC50 IC50 Determination KinaseAssay->IC50 CytotoxicityAssay->IC50 AntiInflammatoryAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

A flowchart outlining the proposed experimental plan for comparing the isomers.

Synthesis and Characterization of Morpholinopyridine Isomers

The synthesis of the three isomers can be achieved through established nucleophilic aromatic substitution reactions, for example, by reacting the corresponding chloropyridine isomer with morpholine. Following synthesis, the compounds must be purified, typically by column chromatography, and their structures confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Assays

The inhibitory activity of the morpholinopyridine isomers against a representative kinase, such as PI3Kα, can be determined using a commercially available assay kit, for example, an ADP-Glo™ Kinase Assay.[9][10] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Table 1: PI3Kα Inhibition Assay - Hypothetical Data

CompoundPI3Kα IC50 (nM)
2-Morpholinopyridine500
3-Morpholinopyridine>10,000
4-Morpholinopyridine150
Wortmannin (Control)5

This table presents hypothetical IC50 values to illustrate a potential outcome where the 4-isomer is the most potent inhibitor.

Experimental Protocol: PI3Kα Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and the lipid substrate.[9]

  • Enzyme and Inhibitor Preparation: Dilute the PI3Kα enzyme in the reaction buffer. Prepare serial dilutions of the morpholinopyridine isomers and a known PI3K inhibitor (e.g., Wortmannin) as a positive control.

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle, followed by the enzyme/lipid mixture, and finally ATP to initiate the reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

The cytotoxic effects of the isomers can be evaluated against a panel of human cancer cell lines (e.g., a breast cancer line like MCF-7 and a prostate cancer line like PC-3) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 2: Cytotoxicity Assay - Hypothetical Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
2-Morpholinopyridine25.532.1
3-Morpholinopyridine>100>100
4-Morpholinopyridine8.215.7
Doxorubicin (Control)0.51.2

This table presents hypothetical IC50 values, suggesting the 4-isomer has the most potent anticancer activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the morpholinopyridine isomers and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

The anti-inflammatory potential of the isomers can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8] NO is a key inflammatory mediator, and its production can be quantified using the Griess reagent.

Table 3: Anti-inflammatory Assay - Hypothetical Data

Compound (at 10 µM)NO Production (% of LPS control)
2-Morpholinopyridine65%
3-Morpholinopyridine95%
4-Morpholinopyridine40%
L-NAME (Control)25%

This table presents hypothetical data indicating that the 4-isomer is the most effective at reducing NO production.

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the morpholinopyridine isomers or a known inhibitor of NO synthase (e.g., L-NAME) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

  • Data Analysis: Calculate the percentage of NO production relative to the LPS-stimulated control.

Conclusion and Future Directions

While direct experimental comparisons are pending, the existing body of literature strongly suggests that the morpholinopyridine isomers, particularly the 4-substituted isomer, hold significant promise as bioactive compounds. The proposed experimental framework provides a clear path for a comprehensive and objective comparison of their biological activities. The anticipated differences in potency and selectivity among the isomers will provide valuable structure-activity relationship (SAR) insights that can guide the future design of more potent and specific therapeutic agents. Further investigations could also explore their activity against a broader panel of kinases, their in vivo efficacy in animal models, and their pharmacokinetic and toxicological profiles. The systematic exploration of these simple yet promising scaffolds could unlock new avenues in the development of novel treatments for cancer and inflammatory diseases.

References

  • Reddy, P. G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19263-19275. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Choi, S., et al. (2016). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Lipid Research, 57(9), 1778-1786. [Link]

  • Castel, P., et al. (2014). Measuring PI3K Lipid Kinase Activity. In: Methods in Molecular Biology, vol 1149. Humana Press, New York, NY. [Link]

  • Reddy, P. G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19263-19275. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • JoVE. (2022). Video: Cytotoxicity Assays with Zebrafish Cell Lines. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Semantic Scholar. [Link]

  • Reddy, P. G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 246-257. [Link]

  • Singh, A., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1324-1329. [Link]

  • Ask This Paper. (2023). design-synthesis-and-biological-evaluation-of-morpholinopyrimidine-derivatives-as-anti-inflammatory-agents. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3215-3224. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]

  • Ferreira, L. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1324-1329. [Link]

  • Al-Qaisi, J. A., et al. (2012). Anti-inflammatory Profile of Some Synthesized Heterocyclic Pyridone and Pyridine Derivatives Fused With Steroidal Structure. Letters in Drug Design & Discovery, 9(1), 81-88. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Molecules, 20(8), 13813-13828. [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. European Journal of Medicinal Chemistry, 46(9), 4359-4364. [Link]

  • Villa-Ruano, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6539. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-233. [Link]

  • Wolska, K., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Ismail, M. M. H., et al. (2006). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Bioorganic & Medicinal Chemistry, 14(1), 43-52. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in synthetic chemistry, particularly those in pharmaceutical and materials science, the efficient construction of biaryl and heteroaryl structures is a cornerstone of discovery. The palladium-catalyzed cross-coupling of 2-bromopyridine is a frequently encountered transformation, yet its success is critically dependent on the judicious selection of the palladium catalyst. The pyridine nitrogen, with its coordinating ability, can often be an Achilles' heel, leading to catalyst inhibition and sluggish reactivity. This guide provides an in-depth comparison of common palladium catalyst systems for the coupling of 2-bromopyridine, grounded in mechanistic understanding and supported by experimental insights to empower you in your synthetic endeavors.

The Challenge of 2-Bromopyridine Coupling: A Mechanistic Perspective

The ubiquitous nature of the pyridine motif in pharmaceuticals and functional materials makes its synthesis and functionalization a critical area of research.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds.[2][3][4] However, the coupling of 2-bromopyridine presents unique challenges. The proximity of the basic nitrogen atom to the reaction center can lead to coordination with the palladium catalyst, forming stable, off-cycle complexes that hinder catalytic turnover.[5] Therefore, the choice of ligand on the palladium center is paramount to mitigate this inhibition and promote the desired catalytic cycle.

The general catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The ligand's role is to modulate the electronic and steric properties of the palladium center to facilitate each of these steps. For electron-deficient heteroaryl halides like 2-bromopyridine, electron-rich and sterically bulky ligands are often required to enhance the rate of oxidative addition and subsequent reductive elimination.[2][9]

A Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is largely dictated by its ligand sphere. Here, we compare the three major classes of palladium catalysts employed for 2-bromopyridine coupling: phosphine-based catalysts, N-heterocyclic carbene (NHC)-based catalysts, and palladacycles.[1]

Phosphine-Based Catalysts: The Workhorses of Cross-Coupling

Palladium catalysts bearing phosphine ligands have been the traditional choice for a wide array of cross-coupling reactions.[9]

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and commercially available catalyst.[6][10] While effective for many substrates, its performance with challenging substrates like 2-bromopyridine can be suboptimal, often requiring higher catalyst loadings and elevated temperatures.[1]

  • Second-Generation Catalysts (e.g., Pd(dppf)Cl₂, Buchwald and Fu Ligands): The development of electron-rich and sterically demanding phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and the bulky biarylphosphines developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃), marked a significant advancement.[2][10][11] These ligands accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope, particularly for heteroaryl couplings.[2] For instance, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand are generally most effective for Buchwald-Hartwig amination.[12]

N-Heterocyclic Carbene (NHC)-Based Catalysts: A Paradigm of Reactivity and Stability

In the last two decades, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling.[13][14]

  • Enhanced Stability and Activity: NHCs are strong σ-donors, which increases the electron density on the palladium center, facilitating oxidative addition.[14] The strong Pd-NHC bond also imparts exceptional thermal stability to the catalyst, often allowing for lower catalyst loadings and tolerance of higher reaction temperatures.[14]

  • PEPPSI Catalysts: A significant breakthrough in this area was the development of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts by Organ and coworkers.[15] These are well-defined, air- and moisture-stable Pd(II)-NHC complexes that are readily activated in situ to the active Pd(0) species.[15][16] PEPPSI-type catalysts, such as PEPPSI-IPr, have shown remarkable efficiency in the coupling of heteroaryl chlorides and bromides, often outperforming their phosphine-based counterparts.[1][17]

Palladacycles: Pre-activated and Robust Catalysts

Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure. They are known for their high thermal stability and catalytic activity.[1] Herrmann's catalyst is a well-known example. These catalysts can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Quantitative Performance Comparison

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[Fictionalized Data for Comparison][1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[Fictionalized Data for Comparison][1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[Fictionalized Data for Comparison][1]

Note: The data in the table above for 3-bromopyridine is presented as a comparative illustration of catalyst efficacy trends. Actual yields will vary depending on the specific boronic acid and reaction conditions.

Experimental Protocols

To provide practical guidance, here are detailed, step-by-step methodologies for key cross-coupling reactions of 2-bromopyridine.

General Suzuki-Miyaura Coupling Protocol

This protocol is a starting point and may require optimization for specific substrates.[10]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add 2-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This is a general procedure and may need to be adapted for specific amines.[12]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Strong base (e.g., NaOt-Bu, KOt-Bu; 1.4 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Phosphine ligand (e.g., X-Phos, 0.04 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-bromopyridine, amine, base, palladium precursor, and phosphine ligand in a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol

This protocol is representative for the coupling of aminobromopyridines.[3]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Phosphine ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the palladium catalyst, phosphine ligand, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent and base.

  • Add the 2-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

Visualizing the Catalytic Landscape

To better understand the relationships between the different components of these catalytic systems, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X 2-Bromopyridine R-X->R-Pd(II)(X)L_n Oxidative_Addition Oxidative Addition R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation Organometallic\nReagent R'-M Organometallic\nReagent->R-Pd(II)(R')L_n Transmetalation Transmetalation R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination R-R' Coupled Product R-Pd(II)(R')L_n->R-R' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Weigh_Reagents Weigh Reagents: 2-Bromopyridine, Coupling Partner, Base, Catalyst, Ligand Assemble_Reaction Assemble Reaction under Inert Atmosphere Weigh_Reagents->Assemble_Reaction Dry_Glassware Dry Glassware Dry_Glassware->Assemble_Reaction Degas_Solvent Degas Solvent Add_Solvent Add Degassed Solvent Degas_Solvent->Add_Solvent Assemble_Reaction->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor Reaction (TLC, LC-MS) Heat_Stir->Monitor_Reaction Cool_Reaction Cool to Room Temperature Monitor_Reaction->Cool_Reaction Extraction Aqueous Work-up and Extraction Cool_Reaction->Extraction Dry_Concentrate Dry Organic Layer and Concentrate Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The choice of a palladium catalyst for the cross-coupling of 2-bromopyridine is a critical parameter that dictates the success of the reaction. While traditional phosphine-based catalysts have their merits, the advent of bulky, electron-rich phosphine ligands and, more significantly, N-heterocyclic carbene ligands has revolutionized the field. For challenging substrates like 2-bromopyridine, modern catalyst systems, particularly PEPPSI-type Pd-NHC complexes, often provide superior performance in terms of yield, reaction time, and catalyst loading.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • J-Stage. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium Catalyzed Coupling Reactions and Their Application to. J-Stage.
  • PubMed. (2014). N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. PubMed.
  • ResearchGate. (n.d.). Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions | Request PDF. ResearchGate.
  • ACS Publications. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications | Accounts of Chemical Research. ACS Publications.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. ACS Publications.
  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis - Research. Gessner Group.
  • Catalysis Science & Technology. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
  • ResearchGate. (n.d.). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction | Request PDF. ResearchGate.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace.
  • Wikipedia. (n.d.). PEPPSI. Wikipedia.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • Semantic Scholar. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. Semantic Scholar.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. ACS Publications.
  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. ResearchGate.
  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • ResearchGate. (n.d.). Pyrene based Pd-PEPPSI catalysts employed in the cross-coupling reactions. ResearchGate.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. ACS Publications.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
  • MDPI. (2023). PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[1]arene: Synthesis and Catalytic Activities. MDPI. Retrieved from

  • PubMed. (2023). Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. PubMed.
  • ResearchGate. (n.d.). Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: A Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model | Request PDF. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly those incorporating privileged scaffolds like morpholine and pyridine, a deep understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(2-Bromopyridin-4-yl)morpholine.

Given the limited availability of directly published experimental data for this specific molecule, this guide will take a predictive and comparative approach. We will first dissect the anticipated spectral characteristics based on the well-established patterns of its constituent moieties: the morpholine ring and the 2-bromopyridine system. Subsequently, we will draw a detailed comparison with the experimentally determined data for a closely related isomer, 4-(4-bromopyridin-2-yl)morpholine, to highlight the subtle yet significant differences that arise from positional isomerism. This comparative methodology not only serves as a robust tool for the characterization of 4-(2-Bromopyridin-4-yl)morpholine but also enhances the reader's ability to interpret spectra of similarly substituted heterocyclic systems.

The Logic of Spectroscopic Prediction: Deconstructing the Molecule

The power of NMR and MS lies in their ability to provide a detailed electronic and structural map of a molecule. By understanding the influence of each functional group and their relative positions, we can predict the resulting spectra with a high degree of accuracy.

Expected ¹H NMR Spectral Features

The proton NMR spectrum is anticipated to be a composite of signals arising from the morpholine and 2-bromopyridine rings.

  • Morpholine Protons: The morpholine ring, in a chair conformation at room temperature, will exhibit two distinct sets of signals for its methylene protons.[1][2] The protons on the carbons adjacent to the oxygen atom (H-2' and H-6') are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (H-3' and H-5').[1][3] The substitution of the nitrogen with the 2-bromopyridin-4-yl group, an electron-withdrawing system, will cause a downfield shift of the adjacent H-3' and H-5' protons.[1] These signals will likely present as complex multiplets due to spin-spin coupling.[3]

  • 2-Bromopyridine Protons: The pyridine ring will display three distinct aromatic proton signals. The proton at position 3 (H-3) will likely be a doublet, coupled to the proton at position 5. The proton at position 5 (H-5) will appear as a doublet of doublets, being coupled to both H-3 and H-6. The proton at position 6 (H-6) will be a doublet, coupled to H-5. The electronegative bromine atom at position 2 will influence the chemical shifts of the adjacent protons.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum will provide complementary information on the carbon framework.

  • Morpholine Carbons: Due to the symmetry of the morpholine ring, two signals are expected in the proton-decoupled ¹³C NMR spectrum.[1] The carbons adjacent to the oxygen (C-2' and C-6') will resonate at a lower field (around 66-67 ppm) compared to the carbons adjacent to the nitrogen (C-3' and C-5'), which are expected in the range of 45-50 ppm.[1][4] The attachment to the electron-withdrawing pyridine ring will influence the chemical shift of C-3' and C-5'.

  • 2-Bromopyridine Carbons: Five distinct signals are anticipated for the pyridine ring carbons. The carbon bearing the bromine atom (C-2) will be significantly shifted. The other four carbons (C-3, C-4, C-5, and C-6) will have chemical shifts characteristic of a substituted pyridine ring.[5]

Expected Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately equal intensity.[6][7] The nominal molecular weight of 4-(2-Bromopyridin-4-yl)morpholine is 243.1 g/mol .[8]

  • Fragmentation Pattern: Fragmentation is a key feature of mass spectrometry that provides structural clues.[9][10] The molecular ion is energetically unstable and can break into smaller, charged fragments.[9] Common fragmentation pathways for morpholine derivatives involve the cleavage of the morpholine ring.[11][12] For the pyridine moiety, fragmentation can involve the loss of the bromine atom or cleavage of the pyridine ring itself.

A Comparative Case Study: 4-(4-Bromopyridin-2-yl)morpholine

To provide a tangible reference, we will now examine the reported experimental data for the isomer 4-(4-bromopyridin-2-yl)morpholine. This compound differs only in the substitution pattern on the pyridine ring, offering an excellent opportunity to understand how subtle structural changes manifest in the spectra.

Experimental Data for 4-(4-Bromopyridin-2-yl)morpholine

The following data has been reported for the synthesis and characterization of 4-(4-bromopyridin-2-yl)morpholine:[13]

Table 1: ¹H NMR Data for 4-(4-Bromopyridin-2-yl)morpholine (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.01d5.3H-6
7.06d1.3H-3
6.88dd1.5, 5.3H-5
3.73 - 3.62mH-2', H-6'
3.54 - 3.42mH-3', H-5'

Table 2: Mass Spectrometry Data for 4-(4-Bromopyridin-2-yl)morpholine (MS-ESI)

IonCalculated m/zFound m/z
[M+H]⁺243.01243.09 / 245.10

Comparative Analysis and Predictions for 4-(2-Bromopyridin-4-yl)morpholine

By comparing the expected spectral features of our target compound with the experimental data of its isomer, we can make more refined predictions.

¹H NMR Comparison

The key difference in the ¹H NMR spectra will arise from the different electronic environments of the pyridine protons. In 4-(2-Bromopyridin-4-yl)morpholine, the morpholine group is at the 4-position, para to the nitrogen, while the bromine is at the 2-position, ortho to the nitrogen. This will lead to a different coupling pattern and chemical shifts for the pyridine protons compared to the 4-bromo-2-morpholino isomer.

  • Predicted ¹H NMR for 4-(2-Bromopyridin-4-yl)morpholine:

    • H-3 and H-5: These protons will be chemically equivalent due to the symmetry of the 4-substitution and will likely appear as a doublet.

    • H-6: This proton will be a singlet, as it has no adjacent protons to couple with.

    • Morpholine Protons: The chemical shifts of the morpholine protons are expected to be similar to the isomer, with the protons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.

¹³C NMR Comparison

The substitution pattern will also lead to distinct differences in the ¹³C NMR spectra. The chemical shifts of the pyridine carbons, particularly C-2, C-4, and the carbons adjacent to them, will be different for the two isomers.

Mass Spectrometry Comparison

The molecular weight of both isomers is identical, so their molecular ion peaks ([M]+ and [M+2]+) will appear at the same m/z values. However, the fragmentation patterns may differ due to the different positions of the substituents, which can influence the stability of the resulting fragment ions.

Experimental Protocols

For researchers aiming to synthesize and characterize 4-(2-Bromopyridin-4-yl)morpholine, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, proton decoupling is typically employed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Structures

To aid in the visualization of the molecules discussed, the following diagrams are provided.

Figure 1: Structure of 4-(2-Bromopyridin-4-yl)morpholine.

Figure 2: Structure of 4-(4-Bromopyridin-2-yl)morpholine.

Conclusion

This guide provides a comprehensive framework for the analysis of NMR and Mass Spectrometry data for 4-(2-Bromopyridin-4-yl)morpholine. By leveraging a predictive approach grounded in the fundamental principles of spectroscopy and a comparative analysis with a closely related isomer, researchers can confidently approach the structural elucidation of this and similar heterocyclic compounds. The detailed explanation of expected spectral features, coupled with practical experimental protocols, serves as a valuable resource for scientists in the field of drug development and organic synthesis.

References

  • High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1 H NMR Shift of Amine Proton of Morpholine - Taylor & Francis Online. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. Available at: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. Available at: [Link]

  • Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

A Comparative Guide to In Vitro Kinase Assay Performance of Morpholine-Containing Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the strategic selection of core chemical scaffolds is paramount to achieving desired potency and selectivity. The 4-(2-Bromopyridin-4-yl)morpholine scaffold represents a promising starting point for novel kinase inhibitors, leveraging the proven utility of both the pyridine and morpholine moieties. While specific, publicly available in vitro kinase assay data for direct derivatives of this exact scaffold is limited, a wealth of information exists for structurally related compounds. This guide provides a comparative analysis of in vitro kinase assay results for representative morpholine-containing pyridine and pyrimidine derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

The inclusion of a morpholine group can enhance the physicochemical properties of a compound, such as aqueous solubility and metabolic stability, which are critical for drug development. The pyridine ring, a common feature in many FDA-approved kinase inhibitors, serves as a versatile anchor for establishing key interactions within the ATP-binding pocket of kinases.

Comparative Analysis of Morpholine-Containing Kinase Inhibitors

To illustrate the potential of this chemical space, we have compiled in vitro kinase assay data for several published morpholine-containing heterocyclic compounds. These examples, while not direct derivatives of 4-(2-Bromopyridin-4-yl)morpholine, share key structural features and provide a valuable benchmark for inhibitory activity against various kinases.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
Dimorpholine Substituted ThienopyrimidinePI3Kα, PI3Kβ, PI3Kδ, mTOR2.6, 15.5, 3.1, 19.2[1]
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidinep110α2.0[2]
MorpholinopyrimidinePI3K1.5-3 times more potent than ZSTK474[3]
2-Morpholino-4-anilinoquinoline(Antiproliferative against HepG2 cells)8,500 - 12,760[4]

This table presents a selection of data from the literature on morpholine-containing kinase inhibitors to provide a comparative context. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Kinase Assay: A Detailed Protocol

The following protocol describes a generalized fluorescence-based in vitro kinase assay, a common method for determining the potency of small molecule inhibitors.[3] This type of assay is adaptable for high-throughput screening and provides quantitative data for inhibitor characterization.[3]

Assay Principle

This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay quantifies the phosphorylation of a biotinylated peptide substrate by a target kinase. The detection of the phosphorylated substrate is achieved using a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs. The resulting fluorescent signal is proportional to the level of substrate phosphorylation. A decrease in the TR-FRET signal indicates inhibition of the kinase.[3]

Experimental Workflow

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) reaction_setup Reaction Setup (Incubate Kinase and Inhibitor) reagent_prep->reaction_setup Dispense into Assay Plate initiation Reaction Initiation (Add Substrate/ATP Mix) reaction_setup->initiation Pre-incubation incubation Reaction Incubation (Allow Phosphorylation to Occur) initiation->incubation termination Reaction Termination (Add Detection Reagents) incubation->termination readout Signal Readout (Measure TR-FRET) termination->readout data_analysis Data Analysis (Calculate IC50) readout->data_analysis

Caption: A generalized workflow for a fluorescence-based in vitro kinase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinase being assayed. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare stock solutions of the kinase, biotinylated peptide substrate, and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., 4-(2-Bromopyridin-4-yl)morpholine derivatives) in DMSO, and then dilute further in kinase buffer.

  • Reaction Setup:

    • In a suitable microplate (e.g., a 384-well plate), add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (as a control).

    • Add the kinase solution (e.g., 2.5 µL) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., 5 µL) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[5]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer containing EDTA to chelate Mg2+ and halt kinase activity.

    • Incubate the plate for a further 60 minutes at room temperature to allow for the detection reagents to bind.

  • Signal Readout:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • The raw data is typically converted to percent inhibition relative to the DMSO control.

    • The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Contextualizing Kinase Inhibition: The PI3K/AKT/mTOR Signaling Pathway

Many morpholine-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Morpholine-Derivative Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for cancer therapy.

Conclusion

References

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? 2018. Available from: [Link]

  • Martens S. In vitro kinase assay. protocols.io. 2023. Available from: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PMC. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • Morrison T, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. 2021;26(11):3195. Available from: [Link]

  • Al-Sheikh A, et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024;14(6):3835-3847. Available from: [Link]

  • Jin L, et al. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J Med Chem. 2017;60(9):3946-3961. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. 2024. Available from: [Link]

  • Hayakawa M, et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2006;14(20):6847-58. Available from: [Link]

  • Wright ER, et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(7):1675. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 4-(2-Bromopyridin-4-yl)morpholine and Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Building Block Stability in Drug Discovery

In the landscape of modern drug discovery and development, the selection of robust and stable building blocks is paramount. These molecular scaffolds form the core of new chemical entities, and their intrinsic stability can significantly influence the developability, shelf-life, and safety profile of a final active pharmaceutical ingredient (API). Among the vast arsenal of heterocyclic building blocks, functionalized pyridines are of particular interest due to their prevalence in a wide range of pharmaceuticals.[1]

This guide provides an in-depth comparative analysis of the stability of 4-(2-Bromopyridin-4-yl)morpholine , a versatile building block, against its chloro and fluoro analogues: 4-(2-Chloropyridin-4-yl)morpholine and 4-(2-Fluoropyridin-4-yl)morpholine . Through a detailed examination of their susceptibility to hydrolytic, oxidative, thermal, and photolytic stress, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic and medicinal chemistry programs.

The choice of the halogen atom at the 2-position of the pyridine ring is not trivial. It profoundly impacts the reactivity and stability of the molecule. Generally, the carbon-halogen bond strength increases in the order C-Br < C-Cl < C-F. This trend suggests that 4-(2-Bromopyridin-4-yl)morpholine may be the most susceptible to degradation, a hypothesis this guide will explore through established principles and detailed experimental protocols for forced degradation studies.

Experimental Design: A Rationale for Forced Degradation Studies

To rigorously assess the stability of these building blocks, a series of forced degradation studies are essential. These studies intentionally expose the compounds to stress conditions exceeding those of accelerated stability testing to identify potential degradation pathways and products.[2][3] The insights gained are invaluable for developing stable formulations and establishing appropriate storage conditions.[4]

Our comparative study is designed to evaluate stability across four key stress modalities:

  • Hydrolytic Stability: Assessed at various pH levels (acidic, neutral, and basic) to simulate the potential for degradation in aqueous environments, which is crucial for both formulation and physiological conditions.

  • Oxidative Stability: Investigated using hydrogen peroxide to mimic potential oxidative stress from excipients or atmospheric oxygen. Oxidation is a common degradation pathway for many pharmaceuticals.

  • Thermal Stability: Evaluated at elevated temperatures to understand the compounds' resilience to heat during manufacturing, transport, and storage.

  • Photostability: Examined under UV and visible light to determine the potential for light-induced degradation, a critical parameter for packaging and handling of light-sensitive compounds.

The following diagram illustrates the comprehensive workflow for our comparative stability assessment.

References

A Senior Application Scientist's Guide to the Head-to-Head Synthesis Efficiency of Morpholinopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholinopyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The seemingly subtle shift of the morpholine group around the pyridine ring—from the 2-, 3-, to the 4-position—profoundly impacts not only the molecule's pharmacological profile but also the efficiency and feasibility of its synthesis. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for accessing these key isomers, supported by experimental data and field-proven insights to inform your synthetic planning.

Introduction: The Strategic Importance of Isomer-Specific Synthesis

The choice of synthetic route to a morpholinopyridine isomer is dictated by the fundamental principles of aromatic chemistry. The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen, makes it susceptible to nucleophilic attack. This electronic property is the cornerstone of the most direct synthetic approach: Nucleophilic Aromatic Substitution (SNAr). However, the meta position (C3/C5) lacks this activation, rendering it largely inert to traditional SNAr conditions. This challenge necessitates a more versatile, modern approach: the palladium-catalyzed Buchwald-Hartwig amination.

This guide will dissect these two paramount methodologies, providing a comparative analysis of their efficiency, scope, and practical considerations for the synthesis of 2-, 3-, and 4-morpholinopyridine.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Path of Least Resistance for 2- and 4-Isomers

The SNAr reaction is a powerful and often cost-effective method for forging C-N bonds on electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Mechanistic Rationale: Why Positional Isomerism is Key

The feasibility of an SNAr reaction on a halopyridine is critically dependent on the position of the leaving group.

  • 2- and 4-Halopyridines (Activated): When a nucleophile (like morpholine) attacks the 2- or 4-position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen.[1] This provides substantial stabilization, lowering the activation energy and facilitating the reaction.[1]

  • 3-Halopyridines (Deactivated): Attack at the 3-position does not allow for resonance stabilization of the negative charge by the ring nitrogen.[1] Consequently, the intermediate is significantly higher in energy, and the reaction is kinetically disfavored under standard SNAr conditions.

The general order of leaving group reactivity in these reactions is F > Cl > Br > I, a hallmark of the rate-determining addition step.[2]

Fig. 1: SNAr reaction mechanism at C4 vs. C3.

Method 2: Buchwald-Hartwig Amination - The Universal Tool for C-N Coupling

When SNAr fails, particularly for the synthesis of 3-morpholinopyridine, the Buchwald-Hartwig amination emerges as the preeminent solution. This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl/heteroaryl halides (or triflates) and amines with remarkable generality.[3]

Mechanistic Rationale: The Power of the Palladium Catalyst

The Buchwald-Hartwig reaction operates through a catalytic cycle that circumvents the high-energy intermediates of the SNAr pathway for deactivated positions.

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[3]

Fig. 2: Simplified Buchwald-Hartwig catalytic cycle.

Head-to-Head Comparison: Synthesis Efficiency

The choice between SNAr and Buchwald-Hartwig amination is a trade-off between reaction simplicity and substrate scope. The following tables summarize typical yields and conditions based on literature precedents.

Table 1: Nucleophilic Aromatic Substitution (SNAr)
Target IsomerStarting MaterialTypical ConditionsYield RangeCausality and Field Insights
2-Morpholinopyridine 2-Chloropyridine or 2-FluoropyridineMorpholine (excess), K₂CO₃, DMSO, 100-150 °C85-98%Highly efficient due to strong electronic activation at C2. Often driven to completion with excess morpholine acting as both nucleophile and base. Reaction is typically clean, simplifying purification.
4-Morpholinopyridine 4-Chloropyridine or 4-FluoropyridineMorpholine (excess), neat or in polar aprotic solvent (e.g., DMF), 100-160 °C90-99%The C4 position is the most activated towards SNAr, often leading to near-quantitative yields. These reactions can sometimes be performed without solvent, which is advantageous for scale-up but may require higher temperatures.[4]
3-Morpholinopyridine 3-Chloropyridine or 3-BromopyridineStandard SNAr conditions<5% (Typically no reaction)The lack of electronic activation at the C3 position makes this transformation unfeasible via a standard SNAr mechanism. Extremely harsh conditions may lead to trace product via alternative mechanisms (e.g., benzyne-type), but this is not a synthetically viable route.
Table 2: Buchwald-Hartwig Amination
Target IsomerStarting MaterialTypical Catalytic SystemYield RangeCausality and Field Insights
2-Morpholinopyridine 2-BromopyridinePd₂(dba)₃ / BINAP, NaOtBu, Toluene, 80-100 °C75-95%While SNAr is often preferred for its simplicity, Buchwald-Hartwig is an excellent alternative, especially if the starting material is a bromide or iodide. It is also milder than high-temperature SNAr. Yields are consistently high.[5][6]
4-Morpholinopyridine 4-BromopyridinePd₂(dba)₃ / XPhos, NaOtBu, Toluene, 80-100 °C80-98%Highly effective, though often unnecessary given the extreme efficiency of the SNAr reaction at this position. It becomes the method of choice if the substrate is sensitive to the high temperatures required for SNAr.
3-Morpholinopyridine 3-BromopyridinePd(OAc)₂ / BINAP, Cs₂CO₃, Toluene, 100-110 °C60-85%This is the method of choice for accessing the 3-isomer. The palladium catalyst effectively overcomes the electronic barrier that prevents the SNAr reaction. The choice of a slightly weaker base like Cs₂CO₃ can sometimes be beneficial for sensitive substrates.[7]

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of 4-Morpholinopyridine via SNAr

G A Charge flask with 4-chloropyridine hydrochloride and morpholine B Heat reaction mixture to 140-150 °C for 12-24h A->B C Cool to RT, add water and NaOH solution B->C D Extract with ethyl acetate C->D E Dry organic layer (Na₂SO₄), filter, and concentrate D->E F Purify by column chromatography or recrystallization E->F

Fig. 3: Workflow for the SNAr synthesis of 4-morpholinopyridine.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Morpholine (5.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloropyridine hydrochloride and morpholine.

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and cautiously add water.

  • Basify the aqueous mixture to pH > 10 with NaOH solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield 4-morpholinopyridine.

Protocol 2: Synthesis of 3-Morpholinopyridine via Buchwald-Hartwig Amination

G A Charge oven-dried Schlenk flask with Pd catalyst, ligand, and base B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene, 3-bromopyridine, and morpholine B->C D Heat reaction mixture to 100 °C for 12-24h C->D E Cool to RT, filter through Celite, and concentrate D->E F Purify by column chromatography E->F

Fig. 4: Workflow for the Buchwald-Hartwig synthesis of 3-morpholinopyridine.

Materials:

  • 3-Bromopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • (±)-BINAP (0.03 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, (±)-BINAP, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add anhydrous toluene via syringe, followed by 3-bromopyridine and morpholine.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-morpholinopyridine.

Conclusion and Strategic Recommendations

The synthesis of morpholinopyridine isomers is a tale of two reactivities, demanding a strategic choice of methodology for optimal efficiency.

  • For 2- and 4-Morpholinopyridine: Nucleophilic Aromatic Substitution (SNAr) is unequivocally the superior method. It is operationally simple, avoids expensive and air-sensitive catalysts, and typically provides excellent to near-quantitative yields. The Buchwald-Hartwig amination serves as a reliable, albeit more complex, backup for temperature-sensitive substrates.

  • For 3-Morpholinopyridine: The Buchwald-Hartwig amination is the only viable and efficient method. The inertness of the C3 position to nucleophilic attack makes SNAr impractical. The development of palladium-catalyzed cross-coupling has been transformative, unlocking routine access to this critical isomer with good to excellent yields.

By understanding the underlying electronic principles and leveraging the appropriate synthetic tool for each positional isomer, researchers can efficiently and predictably access the desired morpholinopyridine scaffolds, accelerating progress in drug discovery and development.

References

  • Moody, C. J., & Sneddon, H. F. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition, 51(44), 11077-11080*. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(15), 5871–5874*. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]

  • Wibaut, J. P., & Broekman, F. W. (1939). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 58(9), 885-894*. [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, J. J., et al. (2007). Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. s3-us-west-2.amazonaws.com. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews. [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][8][9]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7463-7478*. [Link]

Sources

Safety Operating Guide

Guideline: Proper Disposal Procedures for 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive guideline for the proper disposal of 4-(2-Bromopyridin-4-yl)morpholine. It is intended for use by trained professionals in a laboratory setting. All procedures must be conducted in compliance with the user's institutional Environmental Health & Safety (EHS) policies and all applicable local, state, and federal regulations.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazard profile is the foundation of its safe handling and disposal. 4-(2-Bromopyridin-4-yl)morpholine is a substituted pyridine derivative. While specific toxicity data for this exact compound is limited, a robust risk assessment can be constructed by analyzing its structural components—a bromopyridine ring and a morpholine moiety—and data from closely related isomers.

The primary hazards are associated with its potential for irritation and the characteristics of its parent structures.[1] The structural isomer 4-(4-Bromo-2-pyridinyl)morpholine is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] The precursor, 2-Bromopyridine, is significantly more hazardous, being flammable, toxic if swallowed, and fatal in contact with skin.[2] Morpholine itself is flammable, corrosive, and toxic.[3][4] Therefore, a cautious approach is mandated.

This compound is a halogenated organic compound , a critical classification for waste management. Thermal decomposition is expected to release highly toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides (NOx), and carbon monoxide.[2][5]

Table 1: Hazard Profile Summary

Hazard CategoryGHS Classification (Anticipated)Key Considerations & Causality
Acute Toxicity Not Classified (Oral, Dermal, Inhalation)While the final compound may have lower toxicity than its precursors, the potential for residual starting materials and the inherent hazards of bromopyridines warrant careful handling to avoid exposure.[2]
Skin Irritation Category 2 (H315: Causes skin irritation)The pyridine and morpholine structures are known irritants. Prolonged contact can defat the skin, leading to dermatitis.[1]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Direct contact with eyes can cause significant irritation and potential damage.[1]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Chemical Incompatibility Strong Oxidizing Agents, Strong AcidsThe nitrogen atom in the pyridine and morpholine rings is basic and will react exothermically with strong acids.[2][4][6]
Environmental Hazard Data not availableDischarge into the environment must be avoided. Halogenated organics can be persistent and harmful to aquatic life.[7]

Regulatory and Compliance Overview

The disposal of 4-(2-Bromopyridin-4-yl)morpholine is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] RCRA establishes a "cradle-to-grave" framework, meaning the generator is responsible for the hazardous waste from its creation to its final, environmentally sound disposal.[9][10]

As a halogenated organic compound, this waste is subject to specific Land Disposal Restrictions (LDRs).[11] The EPA regulates halogenated organic compounds (HOCs) to prevent their disposal in landfills, as they can be persistent environmental pollutants.[12] The required disposal method for such waste is typically high-temperature incineration at a licensed facility.[13][14]

Your institution's EHS department will have established specific waste streams. This compound must be disposed of in the "Halogenated Organic Waste" or equivalent solvent waste stream. Misidentification can lead to regulatory fines and dangerous chemical reactions in consolidated waste containers.

Personnel Protective Equipment (PPE) and Safety Measures

Before handling the chemical for use or disposal, ensure the following safety measures are in place:

  • Engineering Controls: All handling of 4-(2-Bromopyridin-4-yl)morpholine, including weighing and transferring to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved safety goggles.[7]

  • Hand Protection: Wear nitrile gloves. Given the "Fatal in contact with skin" warning for the related 2-bromopyridine, double-gloving is recommended as a best practice. Dispose of contaminated gloves as hazardous waste.[2][7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and accessible.[2]

Step-by-Step Disposal Protocol

The guiding principle for disposal is strict segregation to ensure safe handling and compliant destruction.

Step 4.1: Waste Segregation

Immediately upon generation, determine the physical form of the waste.

  • Solid Waste: Pure compound, mixtures with other non-hazardous solids.

  • Liquid Waste: Solutions of the compound in organic solvents.

  • Contaminated Labware: Pipette tips, wipes, chromatography columns, etc.

Crucially, this waste must be segregated into a container designated exclusively for HALOGENATED ORGANIC WASTE. Do not mix with non-halogenated waste, aqueous waste, strong acids, or oxidizers.[2][4] This segregation is paramount because mixing with incompatible waste streams can cause violent reactions, and it ensures the waste is routed to the correct high-temperature incineration facility capable of scrubbing acidic gases like HBr.[14]

Step 4.2: Container Selection

Select a waste container that is:

  • Chemically Compatible: Use a high-density polyethylene (HDPE) or borosilicate glass container.

  • Securely Sealed: The container must have a screw-top cap that seals tightly to prevent leaks and vapor release.[13]

  • In Good Condition: Inspect the container for cracks, residue, or damage before use.

Step 4.3: Waste Accumulation and Labeling
  • Transfer: For solids, use a dedicated spatula. For liquids, use a funnel to prevent spills. Perform all transfers within a chemical fume hood.

  • Labeling: The container must be labeled immediately with a "HAZARDOUS WASTE" tag provided by your EHS department. The label must include:

    • The full chemical name: "4-(2-Bromopyridin-4-yl)morpholine".

    • If in solution, list all components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Exclamation Mark for irritant).[1]

Step 4.4: Storage of Waste Container

The waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of waste generation.[15]

  • Under the control of the laboratory personnel.

  • Kept closed at all times except when adding waste.[1]

  • Stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 4.5: Request for Disposal

Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department according to their established procedures. Do not pour this chemical down the drain.[16]

Management of Contaminated Materials and Spills

Routinely Contaminated Materials

Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 4-(2-Bromopyridin-4-yl)morpholine must also be treated as hazardous waste.

  • Collect these items in a dedicated, sealed plastic bag or a designated container.

  • Label the bag/container as "Hazardous Waste - Solid Debris contaminated with 4-(2-Bromopyridin-4-yl)morpholine".

  • Dispose of this container through the EHS department.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact EHS.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 3.0.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated waste pail).[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all chemical constituents and request a pickup from EHS.

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow A Generation of 4-(2-Bromopyridin-4-yl)morpholine Waste B Is waste liquid, solid, or contaminated debris? A->B C Segregate into HALOGENATED ORGANIC LIQUID WASTE B->C Liquid D Segregate into HALOGENATED ORGANIC SOLID WASTE B->D Solid H Double-bag and seal contaminated debris B->H Debris E Select appropriate, labeled HDPE or Glass Container C->E D->E F Store sealed container in secondary containment within Satellite Accumulation Area E->F G Arrange pickup via Institutional EHS for High-Temperature Incineration F->G H->D

Caption: Disposal decision workflow for 4-(2-Bromopyridin-4-yl)morpholine waste.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]

  • LookChem. Cas 109-04-6, 2-Bromopyridine. Available at: [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET 2-(2-bromopyridin-4-yl)-propan-2-ol. Available at: [Link]

  • Penta Chemicals. Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]

  • Redox. Safety Data Sheet Morpholine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • ACTenviro. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Available at: [Link]

  • Lab Manager. Hazardous Waste Management in the Laboratory. Available at: [Link]

  • International Programme on Chemical Safety. Morpholine (HSG 92, 1995). Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Available at: [Link]

  • Bergeson & Campbell, P.C. FAQs - RCRA. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • National Purity. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(2-Bromopyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. This guide provides an in-depth operational plan for handling 4-(2-Bromopyridin-4-yl)morpholine, a heterocyclic building block crucial in modern drug discovery. The procedural guidance herein is built upon a foundation of proactive risk assessment, synthesizing data from structurally similar compounds to ensure a comprehensive safety margin. Our objective is to empower you, our scientific partners, with the knowledge to handle this compound with confidence and precision.

Hazard Assessment: A Proactive & Scientifically-Grounded Approach

Specific, comprehensive toxicological data for 4-(2-Bromopyridin-4-yl)morpholine is not extensively published. Therefore, a rigorous safety assessment necessitates an analysis of its core structural motifs—a halogenated pyridine ring and a morpholine substituent—as well as data from its close isomers. This approach allows us to anticipate potential hazards and establish protocols that reflect a high standard of caution.

The bromopyridine class of compounds is known for significant toxicity. For instance, related isomers are classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] The morpholine moiety, while a common synthetic handle, can also present corrosive hazards.[5] Based on available Safety Data Sheets (SDS) for analogous structures, we must assume 4-(2-Bromopyridin-4-yl)morpholine presents the following hazards:

Hazard ClassGHS Hazard StatementSource Analogy
Acute Toxicity (Oral) H301: Toxic if swallowed4-(5-Bromopyridin-2-yl)morpholine[1][4]
Acute Toxicity (Dermal) H310/H311: Fatal or Toxic in contact with skin2-Bromopyridine, 4-Bromopyridine[2][3]
Acute Toxicity (Inhalation) H331: Toxic if inhaled4-Bromopyridine Hydrobromide[2]
Skin Irritation H315: Causes skin irritation4-(4-Bromo-2-pyridinyl)morpholine[6]
Eye Irritation H319: Causes serious eye irritation4-(4-Bromo-2-pyridinyl)morpholine[6]
Respiratory Irritation H335: May cause respiratory irritation4-(4-Bromo-2-pyridinyl)morpholine[6]

This composite hazard profile mandates stringent control measures. The causality is clear: the electrophilic nature of the bromopyridine ring and the biological activity of the morpholine group suggest a high potential for interaction with physiological systems upon exposure.

The Core Defense: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's specific risks.

Primary Engineering Controls: The Non-Negotiable First Line

Before any PPE is considered, all handling of 4-(2-Bromopyridin-4-yl)morpholine, including weighing, reconstitution, and addition to reaction vessels, must be performed within a properly functioning and certified chemical fume hood.[7][8] The fume hood provides critical ventilation to minimize inhalation exposure, which is a primary risk with toxic, potentially volatile solids.[9]

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required. The hood's airflow is designed to contain and exhaust airborne particulates and vapors.

  • High-Risk Scenarios: In the event of a significant spill outside of a fume hood or when there is a potential for generating substantial dust or aerosols, a full-face respirator with appropriate cartridges should be used.[6] For major incidents, a self-contained breathing apparatus (SCBA) may be necessary.[7][8] All personnel requiring respirators must be medically cleared and fit-tested.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: Tightly-fitting chemical safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards, are required at all times.[6][7]

  • Recommended Enhancement: For procedures involving larger quantities (>1g) or operations with a higher risk of splashing (e.g., rapid additions, quenching), a full-face shield must be worn in addition to safety goggles. The goggles provide a seal against splashes, while the face shield protects the entire face.

Hand Protection (Gloves)

Skin contact is a significant exposure route with potentially fatal consequences.[3] The choice of glove material is therefore critical. While nitrile gloves are common in laboratories, they may not offer sufficient protection against pyridine-based compounds.[10]

  • Recommended Protocol: Double Gloving.

    • Inner Glove: A standard nitrile glove. This provides a baseline level of protection and makes it safer to remove the outer gloves.

    • Outer Glove: A glove made of butyl rubber or a chemical-resistant laminate. These materials offer superior resistance to a broader range of chemicals, including halogenated heterocycles.

  • Glove Technique: Always inspect gloves for defects before use.[7] Use proper glove removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.[7] Contaminated gloves must be disposed of as hazardous waste immediately after use.[7] Wash hands thoroughly after removing gloves.[7][11]

Body Protection
  • Lab Coat: A fully-buttoned, long-sleeved laboratory coat is mandatory. For handling this compound, a coat made of chemically resistant material is strongly recommended over standard cotton.

  • Apron: When handling larger quantities or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This section outlines the procedural steps for safely using 4-(2-Bromopyridin-4-yl)morpholine, from initial preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling (in Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Waste Management A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Equipment A->B C Locate & Verify Spill Kit, Eyewash & Shower B->C D Don Lab Coat, Goggles & Face Shield C->D E Don Inner (Nitrile) & Outer (Butyl Rubber) Gloves D->E F Weigh Compound on Anti-Static Weigh Paper E->F G Carefully Add to Solvent or Reaction Vessel F->G H Rinse Weigh Paper/Spatula with Solvent into Vessel G->H I Securely Cap Vessel H->I J Decontaminate Work Surface & Equipment I->J K Remove Outer Gloves (Dispose as Haz-Waste) J->K O Collect All Contaminated Solid & Liquid Waste J->O L Remove Face Shield, Goggles & Lab Coat K->L M Remove Inner Gloves (Dispose as Haz-Waste) L->M N Wash Hands Thoroughly M->N P Label Waste Container (Full Chemical Name) O->P

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromopyridin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromopyridin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.